molecular formula C13H13N3 B1505777 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196154-90-1

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1505777
CAS No.: 1196154-90-1
M. Wt: 211.26 g/mol
InChI Key: PANVXLVRZWXBLS-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its structure serves as a key intermediate and core template for developing potent and selective small-molecule inhibitors. This compound is part of a well-investigated chemical class, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, which have been identified as novel selective inhibitors of critical oncology targets. Scientific literature has demonstrated that derivatives based on this scaffold act as potent and selective inhibitors of Axl receptor tyrosine kinase, a promising target for cancer therapy . Furthermore, this core structure has been utilized in the design and synthesis of novel KRAS-G12D inhibitors, targeting one of the most challenging mutations in pancreatic and other cancers . Recent research also explores its incorporation into tetrahydropyrido[4,3-d]pyrimidine derivatives, which show activity as human topoisomerase II inhibitors, another validated anticancer target . The prominence of this scaffold stems from the broader importance of pyrimidine and pyridine nuclei in drug development, which are fundamental components in many FDA-approved therapeutics . This product is intended for research and development use by technically qualified individuals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-8-11-6-7-14-9-12(11)16-13/h1-5,8,14H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVXLVRZWXBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712359
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-90-1
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Core Properties and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic compound built upon a privileged structural scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical properties, synthetic strategies, and the pharmacological context of this important class of molecules. We will delve into the causality behind its significance in modern drug discovery, grounded in authoritative references and field-proven insights.

The 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus, a fusion of a pyrimidine and a piperidine ring, represents a highly versatile and "privileged" scaffold in medicinal chemistry.[1][2] This designation is not arbitrary; it reflects the scaffold's inherent ability to serve as a high-affinity ligand for a diverse range of biological targets. Its rigid, three-dimensional structure provides a well-defined vector for substituent placement, allowing for precise tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

The 2-phenyl substituted variant is a quintessential example of this molecular framework. The phenyl group at the C-2 position is a common feature in many kinase inhibitors and other targeted therapies, often serving to occupy a hydrophobic pocket within the target protein's active site. This guide will focus on this specific derivative as a model for understanding the broader family's basic properties and potential.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in drug discovery, influencing everything from solubility and cell permeability to metabolic stability.

Structural and Physicochemical Data

While extensive experimental data for the specific 2-phenyl derivative is not widely published, we can compile its computed properties and compare them with the core scaffold and related analogs.

Property2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Core Scaffold)Notes
Molecular Formula C₁₃H₁₃N₃C₇H₉N₃Phenyl group adds C₆H₄.
Molecular Weight 211.27 g/mol (Calculated)135.17 g/mol [3]---
Appearance Likely a solid at room temperature.---Based on related compounds.
XLogP3 1.9 (Calculated)-0.4[3]The phenyl group significantly increases lipophilicity.
Hydrogen Bond Donors 1 (Piperidine NH)1[3]---
Hydrogen Bond Acceptors 2 (Pyrimidine Nitrogens)3[3]The core scaffold has one additional acceptor.
Topological Polar Surface Area (TPSA) 37.8 Ų (Calculated for core)37.8 Ų[3]The phenyl group does not contribute to the TPSA.

Expert Insight on Solubility and Stability: For research purposes, compounds like this are often prepared as hydrochloride salts. The formation of a dihydrochloride salt, for instance, can significantly enhance aqueous solubility.[2] For the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine, the dihydrochloride salt boasts an aqueous solubility of over 50 mg/mL.[2] This is a crucial practical consideration for preparing stock solutions for biological assays and formulation studies. Furthermore, salt formation can improve the compound's long-term stability by protecting basic nitrogen centers from oxidative degradation.[2]

Synthesis and Strategic Functionalization

The synthetic versatility of the tetrahydropyrido[3,4-d]pyrimidine scaffold is a key reason for its widespread use. The molecule can be selectively functionalized at three primary positions: C-2, C-4, and C-7, allowing for the generation of diverse chemical libraries for screening.[1]

General Synthetic Strategy

A common approach to synthesizing 2-substituted tetrahydropyrido[3,4-d]pyrimidines involves the construction of the fused ring system from a piperidine-based precursor, followed by the introduction of the desired substituent. For the 2-phenyl derivative, a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is the method of choice.[1]

Below is a generalized workflow illustrating this synthetic logic.

G cluster_0 Piperidine Core Synthesis cluster_1 C-2 Functionalization A Piperidine Precursor (e.g., 4-piperidone) B Ring Annulation (e.g., with formamidine) A->B Reaction C Fused Pyrido[3,4-d]pyrimidine Core B->C D Halogenation at C-2 (e.g., 2-chloro derivative) C->D Activation E Suzuki Coupling (with Phenylboronic Acid) D->E Pd Catalyst, Base F 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine E->F

Caption: General synthetic workflow for 2-Phenyl-tetrahydropyridopyrimidine.

Experimental Protocol: Suzuki Coupling for C-2 Arylation (Representative)

This protocol is a representative example based on established methods for Suzuki coupling on similar heterocyclic cores.[1] The causality behind each step is explained to ensure reproducibility and understanding.

  • Inert Atmosphere Preparation:

    • Action: To a flame-dried Schlenk flask, add the 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine starting material (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. A flame-dried flask and inert atmosphere (Argon or Nitrogen) are essential for catalytic efficiency.

  • Solvent and Base Addition:

    • Action: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water, followed by a base, such as sodium carbonate (2.0 eq) or cesium carbonate.

    • Causality: The base is crucial for the transmetalation step of the catalytic cycle. The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution:

    • Action: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing the formation of degradation byproducts.

  • Workup and Purification:

    • Action: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Causality: The aqueous workup removes the inorganic salts and water-soluble impurities. Brine wash helps to break any emulsions.

  • Final Purification:

    • Action: Purify the crude product by flash column chromatography on silica gel.

    • Causality: Chromatography separates the desired product from unreacted starting materials and catalyst residues, yielding the pure 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Pharmacological Significance and Applications

Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been identified as potent and selective inhibitors of several key protein targets implicated in cancer and other diseases.

  • KRAS Inhibitors: This scaffold is the core of Adagrasib, a selective covalent inhibitor of the KRAS-G12C mutant protein, which is a major driver in certain lung cancers.[1]

  • Axl Inhibitors: Novel derivatives have been developed as potent and selective inhibitors of Axl, a receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[4]

  • Erk2 Kinase Inhibitors: The scaffold has been successfully used in structure-based drug design to create inhibitors of Erk2 (Extracellular signal-Regulated Kinase 2), a critical node in the MAPK signaling pathway.[5]

  • Topoisomerase II Inhibitors: Analogs based on the isomeric tetrahydropyrido[4,3-d]pyrimidine core have been explored as a new class of human topoisomerase II (topoII) inhibitors that do not act as "poisons," potentially offering a safer therapeutic profile.[6]

The diagram below illustrates how an inhibitor from this class could function in the context of the RAS/MAPK signaling pathway, a common target for these compounds.

RTK Growth Factor Receptor (RTK) RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK pathway by a pyridopyrimidine-based agent.

Safety and Handling

Based on the GHS classification for the core 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, the compound should be handled with care in a laboratory setting.[3]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a representative of a pharmacologically significant class of compounds. Its rigid core, synthetic tractability, and proven ability to bind to high-value therapeutic targets like kinases make it and its derivatives highly attractive for further research. Future efforts will likely focus on generating novel analogs with improved selectivity and pharmacokinetic profiles, exploring new therapeutic applications, and developing more efficient and scalable synthetic routes. The insights provided in this guide offer a solid foundation for researchers aiming to harness the potential of this privileged scaffold.

References

  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. Retrieved from [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(11), 2536-2540. Retrieved from [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 45, 128247. Retrieved from [Link]

Sources

Chemical structure of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold: Structure, Synthesis, and Therapeutic Potential

Abstract

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure, synthetic tractability, and ability to present substituents in precise vectors have established it as a cornerstone in the development of targeted therapeutics. This guide provides an in-depth technical analysis of this heterocyclic system, using the 2-phenyl derivative as a primary exemplar. We will dissect its core architecture, explore robust synthetic strategies, and highlight its proven success in modulating high-value biological targets, including protein kinases integral to oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful pharmacophore in their discovery programs.

Chapter 1: The Core Architecture: Structural and Physicochemical Insights

The foundational structure of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocycle formed by the fusion of a pyrimidine ring and a piperidine ring. This fusion creates a rigid, yet conformationally defined, framework that is amenable to strategic functionalization.

The nomenclature [3,4-d] specifies the fusion points: the pyrimidine ring is fused at its 'd' face (the bond between N-3 and C-4) to the '3,4' bond of the pyridine (or, in this case, its saturated piperidine) ring. This arrangement results in a specific topology and distribution of hydrogen bond donors and acceptors, which are critical for molecular recognition by biological targets.

The introduction of a phenyl group at the C-2 position adds a significant lipophilic feature and the potential for crucial π-π stacking or hydrophobic interactions within a protein's binding pocket. The tetrahydropyridine portion of the molecule is not planar and typically adopts a half-chair or twist-boat conformation, influencing the spatial orientation of any substituents placed on this ring.[1][2][3]

Caption: 2D structure of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Physicochemical Properties

While experimental data for the specific 2-phenyl derivative is sparse in public literature, we can summarize the key identifiers and computed properties for the parent scaffold to provide a baseline for researchers.

PropertyValue (Parent Scaffold)Value (2-Phenyl Derivative)Source
IUPAC Name 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-
CAS Number 781595-43-51196154-90-1 (provisional)[4]
Molecular Formula C₇H₉N₃C₁₃H₁₃N₃-
Molecular Weight 135.17 g/mol 211.26 g/mol -
XLogP3 (Computed) -0.4~2.5 (Estimated)-
Hydrogen Bond Donors 1 (piperidine N-H)1 (piperidine N-H)-
Hydrogen Bond Acceptors 2 (pyrimidine nitrogens)2 (pyrimidine nitrogens)-

The nitrogen atoms within the core impart basicity to the molecule, allowing for the formation of salts (e.g., dihydrochloride salts), which can significantly enhance aqueous solubility and improve handling properties for biological assays.[2]

Chapter 2: General Strategies for Synthesis and Functionalization

The construction of the tetrahydropyrido[3,4-d]pyrimidine nucleus is typically achieved through convergent synthetic strategies that build the pyrimidine ring onto a pre-formed, functionalized piperidine precursor. A widely adopted and robust method is the condensation of a 1,3-dicarbonyl equivalent with an amidine.

Rationale Behind the Synthetic Approach

The logic of this approach is rooted in efficiency and modularity. The piperidine ring can be sourced from commercially available starting materials, such as 4-piperidone, and functionalized as needed. The key transformation is the formation of the pyrimidine ring, a classic reaction in heterocyclic chemistry.[5] Using benzamidine (for the 2-phenyl derivative) as the N-C-N building block is a direct and effective way to install the desired substituent.

Representative Experimental Protocol

The following protocol is a representative synthesis adapted from common procedures for related structures.

Step 1: Synthesis of β-enaminone from 4-piperidone

  • Rationale: This step creates the activated 1,3-dicarbonyl equivalent necessary for cyclocondensation. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reagent and solvent, reacting with the α-methylene group of the piperidone to form a reactive enaminone.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add DMF-DMA (1.5 eq).

    • Heat the mixture to reflux (approx. 110 °C) for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture and concentrate under reduced pressure to yield the crude enaminone, which is often used directly in the next step without further purification.

Step 2: Cyclocondensation to form the Tetrahydropyrido[3,4-d]pyrimidine Core

  • Rationale: This is the key ring-forming step. Benzamidine hydrochloride provides the 2-phenyl-amidine component. A base, such as sodium ethoxide, is required to neutralize the hydrochloride salt and facilitate the condensation-cyclization cascade, which proceeds via nucleophilic attack followed by elimination of dimethylamine and then water.

  • Procedure:

    • Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol.

    • Add benzamidine hydrochloride (1.2 eq) to the ethoxide solution and stir for 30 minutes at room temperature.

    • Add the crude enaminone from Step 1, dissolved in a minimal amount of ethanol.

    • Heat the mixture to reflux for 8-12 hours until reaction completion is observed via LC-MS.

    • Cool the mixture, neutralize with a weak acid (e.g., acetic acid), and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, typically with a dichloromethane/methanol gradient) to yield the Boc-protected 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Step 3: Deprotection (if necessary)

  • Rationale: Removal of the Boc protecting group from the piperidine nitrogen is often required for subsequent functionalization at this position or to yield the final target compound. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.

  • Procedure:

    • Dissolve the Boc-protected product in dichloromethane (DCM).

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the mixture under reduced pressure. The resulting TFA salt can be converted to the free base by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., DCM).

Caption: General synthetic workflow for the target scaffold.

Key Functionalization Vectors

A critical review of the literature, particularly in the context of drug development, reveals three primary points for diversification of this scaffold: the C-2, C-4, and N-7 positions.[6] This strategic functionalization allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

Chapter 3: A Privileged Scaffold in Drug Discovery

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has earned its "privileged" status by repeatedly serving as a successful template for potent and selective inhibitors of various high-value drug targets, particularly protein kinases.

Drug Target ClassSpecific Example(s)Therapeutic AreaKey References
Protein Kinases Erk2, Axl, KRAS G12COncology[1][6][7]
AAA+ ATPase p97Oncology (AML)
Case Study: Inhibition of the RAS-MAPK Pathway

The RAS-MAPK signaling pathway is frequently dysregulated in human cancers, making its components, such as KRAS and Erk, prime targets for therapeutic intervention.

  • Erk2 Inhibition: Researchers have reported the discovery of potent and selective Erk2 inhibitors based on the tetrahydropyridopyrimidine scaffold.[7][8] Structure-based drug design revealed that the pyrimidine core effectively anchors the molecule in the ATP-binding site by forming critical hydrogen bonds with the hinge region of the kinase. The 2-substituent explores a hydrophobic pocket, while modifications at the N-7 position can be used to enhance solubility and cell permeability.[8]

  • KRAS G12C Inhibition (Adagrasib): The marketed drug Adagrasib, a covalent inhibitor of the KRAS G12C mutant, features the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core.[6] In Adagrasib, the scaffold serves as the central organizing element. A key chloro-substituent at the C-4 position is displaced by the nucleophilic cysteine of the mutant KRAS protein, while other substituents, including one at the C-2 position, engage other regions of the binding site to ensure high affinity and selectivity.[6]

scaffold Hinge-Binding Core (Pyrimidine Nitrogens) Hydrophobic Pocket (C2-Phenyl Group) Solvent-Front/Selectivity (N7-Substituent) kinase Kinase ATP Pocket Hinge Region Hydrophobic Region Solvent Interface scaffold:f0->kinase:hinge H-Bonds scaffold:f1->kinase:pocket Hydrophobic Interactions scaffold:f2->kinase:solvent Fine-tunes Properties

Caption: Logical model of scaffold interaction with a kinase active site.

Conclusion

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine molecule is a representative member of a powerfully versatile and therapeutically relevant class of compounds. The underlying scaffold provides a robust and synthetically accessible framework for engaging critical drug targets, most notably protein kinases. Its rigid structure, combined with strategically positioned vectors for functionalization, allows for the systematic optimization of biological activity and drug-like properties. The clinical success of Adagrasib stands as a testament to the scaffold's potential, ensuring that the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core will remain an area of intense focus for drug discovery and development professionals for the foreseeable future.

References

  • Patil, S., et al. (2015).
  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2635-9. Available from: [Link]

  • Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564–570. Available from: [Link]

  • Wang, Y., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 18, 1433–1450. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Ascendex Scientific, LLC. 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Available from: [Link]

  • Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 433–438. Available from: [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy. Available from: [Link]

  • ResearchGate. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Available from: [Link]

  • Mamedov, I. G., et al. (2021). Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 433–438. Available from: [Link]

  • Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • Reddy, T. S., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASAYAN Journal of Chemistry, 18(4). Available from: [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, synthesis, and its emerging role as a potent kinase inhibitor in oncological research.

Core Compound Identification and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound of focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine[1][2][3]

This nomenclature defines a fused heterocyclic system where a tetrahydropyridine ring is fused to a pyrimidine ring, with a phenyl group substituted at the 2-position of the pyrimidine ring.

Synonyms and Identifiers: To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.

  • Common Synonyms: 5,6,7,8-Tetrahydro-2-phenylpyrido[3,4-d]pyrimidine

  • CAS Number: 1196154-90-1[1][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Molecular Formula C13H13N3[1][2][5]
Molecular Weight 211.26 g/mol [2]
CAS Number 1196154-90-1[1][3][4][5]

Synthesis and Chemical Characterization

A plausible and commonly employed synthetic strategy involves a multi-step process, which is outlined below as a representative experimental protocol. This protocol is based on established synthetic methodologies for related fused pyrimidine systems.[7][8][9]

Representative Synthetic Protocol: A General Approach

This protocol illustrates a general pathway for the synthesis of 2-substituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines.

Step 1: Synthesis of a β-ketoester with a protected piperidine ring.

  • Rationale: This step creates the carbon framework of the tetrahydropyridine portion of the final molecule with a reactive β-ketoester functionality necessary for pyrimidine ring formation. The protecting group on the piperidine nitrogen prevents unwanted side reactions.

  • Procedure:

    • N-Boc-4-piperidone is reacted with a suitable carbanion, such as the one derived from ethyl acetate, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (THF).

    • The reaction mixture is then quenched with a mild acid and the product, ethyl 2-(1-(tert-butoxycarbonyl)-4-oxopiperidin-3-yl)acetate, is purified using column chromatography.

Step 2: Formation of an enamine intermediate.

  • Rationale: The enamine is a key intermediate that will react with the amidine in the subsequent cyclization step.

  • Procedure:

    • The β-ketoester from Step 1 is reacted with an amine source, such as ammonium acetate, in a solvent like ethanol under reflux to form the corresponding enamine.

    • The solvent is removed under reduced pressure, and the crude enamine is used in the next step without further purification.

Step 3: Cyclocondensation to form the tetrahydropyrido[3,4-d]pyrimidine core.

  • Rationale: This is the key ring-forming step where the pyrimidine ring is constructed. The use of benzamidine hydrochloride will introduce the phenyl group at the 2-position.

  • Procedure:

    • The enamine from Step 2 is dissolved in a suitable solvent, such as ethanol, and treated with benzamidine hydrochloride.

    • The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.

Step 4: Deprotection of the piperidine nitrogen.

  • Rationale: The final step involves the removal of the Boc protecting group to yield the target compound.

  • Procedure:

    • The Boc-protected product from Step 3 is dissolved in a solvent such as dichloromethane (DCM).

    • Trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

    • The solvent and excess TFA are removed under reduced pressure. The residue is neutralized with a base, and the final product, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is purified by crystallization or column chromatography.

Workflow of the General Synthetic Approach

Synthetic_Workflow cluster_0 Step 1: β-ketoester Formation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Pyrimidine Ring Formation cluster_3 Step 4: Deprotection A N-Boc-4-piperidone C β-ketoester Intermediate A->C Reaction B Ethyl Acetate + LDA B->C E Enamine Intermediate C->E Condensation D Ammonium Acetate D->E G Boc-protected Product E->G Cyclocondensation F Benzamidine HCl F->G I Final Product: 2-Phenyl-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine G->I Deprotection H TFA H->I

Caption: General synthetic workflow for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Biological Activity and Mechanism of Action

The tetrahydropyrido[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10]

Recent research has particularly highlighted the potential of this scaffold in the development of kinase inhibitors for cancer therapy.[8][9][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Inhibition of Erk2 and Axl Kinases

While specific studies on the 2-phenyl derivative are emerging, the broader class of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines has been shown to be potent inhibitors of Extracellular signal-regulated kinase 2 (Erk2) and Axl receptor tyrosine kinase.[11][12]

  • Erk2: This kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[13][14][15][16][17]

  • Axl: This receptor tyrosine kinase is often overexpressed in cancer and is associated with tumor growth, metastasis, and drug resistance.[12][18][19][20][21]

The 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine molecule, with its specific stereoelectronic properties, is hypothesized to bind to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.

Signaling Pathways

The inhibition of Erk2 and Axl by 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine would disrupt key oncogenic signaling cascades.

Erk2 Signaling Pathway:

Erk2_Signaling_Pathway cluster_0 Upstream Activation cluster_1 Core Pathway and Inhibition cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk2 Erk2 MEK->Erk2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Erk2->Transcription_Factors Inhibitor 2-Phenyl-5,6,7,8-tetrahydro- pyrido[3,4-d]pyrimidine Inhibitor->Erk2 Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival

Caption: Inhibition of the Erk2 signaling pathway.

Axl Signaling Pathway:

Axl_Signaling_Pathway cluster_0 Ligand and Receptor cluster_1 Inhibition cluster_2 Downstream Signaling Cascades cluster_3 Cellular Responses Gas6 Gas6 Ligand Axl Axl Receptor Gas6->Axl PI3K_AKT PI3K/AKT Pathway Axl->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Axl->MAPK_ERK STAT JAK/STAT Pathway Axl->STAT Drug_Resistance Drug Resistance Axl->Drug_Resistance Inhibitor 2-Phenyl-5,6,7,8-tetrahydro- pyrido[3,4-d]pyrimidine Inhibitor->Axl Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis PI3K_AKT->Metastasis MAPK_ERK->Proliferation STAT->Survival

Caption: Inhibition of the Axl signaling pathway.

Future Perspectives and Conclusion

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine represents a promising scaffold for the development of novel kinase inhibitors. Its synthetic accessibility and the proven biological activity of the core structure make it an attractive starting point for further optimization and drug development efforts. Future research will likely focus on elucidating the precise binding modes of this compound with its target kinases through co-crystallization studies, as well as on modifying its structure to improve potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for the design of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • AXL receptor tyrosine kinase. Wikipedia. [Link]

  • AXL structure, signaling, and effector pathways. ResearchGate. [Link]

  • A pathway map of AXL receptor-mediated signaling network. PMC. [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. MDPI. [Link]

  • ERK2 General Information. Sino Biological. [Link]

  • 1196154-90-1 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyriMidine. ChemSrc. [Link]

  • Understanding the ERK/MAPK Signaling Pathway. QIAGEN GeneGlobe. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. [Link]

  • 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Ascendex Scientific, LLC. [Link]

  • 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyriMidine-1196154-90-1. Thoreauchem. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. [Link].gov/pmc/articles/PMC9289218/)

Sources

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the realm of medicinal chemistry.[1][2][3] Its inherent presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—underscores its profound biological relevance.[1][3][4] This natural precedent has rendered the pyrimidine scaffold a "privileged" structure in drug discovery, amenable to a vast array of chemical modifications.[5] For decades, this versatility has been harnessed by scientists to generate a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[2][4][6][7][8][9][10][11][12][13] These efforts have culminated in the development of numerous clinically successful drugs for treating a wide range of diseases, including cancers, microbial and viral infections, and inflammatory conditions.[5][6][7][9][10]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the multifaceted biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. The content is structured to provide not just a catalog of activities, but a deeper understanding of the causality behind the design and evaluation of these remarkable compounds.

Anticancer Activity: Targeting the Pillars of Malignancy

Pyrimidine derivatives have emerged as a dominant class of anticancer agents, with a significant number of compounds approved for clinical use and many more in various stages of development.[5][14][15][16] Their efficacy stems from their ability to interact with and modulate a wide range of biological targets that are critical for cancer cell proliferation, survival, and metastasis.[5][6][15][17]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer mechanisms of pyrimidine derivatives are diverse and often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[5] A predominant strategy involves targeting protein kinases, which are crucial regulators of cell growth, differentiation, and apoptosis.[5] For instance, certain pyrimidine-based compounds act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in several cancers.[6][7] By mimicking ATP, these inhibitors block the kinase's activity, thereby halting downstream signaling pathways that promote tumor growth.[7]

Another critical mechanism is the inhibition of enzymes involved in nucleotide synthesis. By mimicking natural pyrimidine bases, derivatives like 5-fluorouracil disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14][16][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1][17] Strategic modifications at the C2, C4, and C5 positions have been shown to be particularly important for enhancing anticancer potency and selectivity.[17] For many kinase inhibitors, a 2,4-disubstitution pattern is a recurring motif for potent biological activity.[17] For example, the presence of anilino or related aromatic groups at the C2 or C4 position can facilitate crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[17]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineIC50 (µM)Reference
11a HCT-116 (Colorectal Carcinoma)> Erlotinib[7]
11b HepG-2 (Hepatocellular Carcinoma)> Erlotinib[7]
12b MCF-7 (Breast Cancer)> Erlotinib[7]
15b A549 (Non-small cell lung cancer)> Erlotinib[7]
RDS 344 Glioblastoma, TNBC, Oral Squamous Cell CarcinomaPotent Inhibition[7]
Compound 138 Various0.01 - 0.12[8]
Compound 139 Various3.56 - 7.68[8]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents.[7] Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][7][12][19][20][21][22][23]

Mechanism of Action in Microbes

The antimicrobial action of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential microbial enzymes and disruption of cellular processes. Some derivatives interfere with nucleic acid synthesis, similar to their anticancer counterparts, which is also a vital process for microbial replication. Others may target specific enzymes in the bacterial cell wall synthesis pathway or disrupt the integrity of the microbial cell membrane.

Key Examples and SAR

A variety of pyrimidine derivatives have shown promising antimicrobial activity. For instance, novel sulfanilamide-pyrimidine hybrids have been developed to combat antibiotic resistance.[7] The structure-activity relationship studies have revealed that the presence of specific substituents, such as halogens or bulky aromatic groups, on the pyrimidine ring can significantly enhance the antimicrobial potency.[13][24]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of pyrimidine derivatives.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity: A Broad-Spectrum Defense

Viruses pose a significant and persistent threat to global health.[25][26] Pyrimidine derivatives have been extensively investigated for their antiviral properties and have been shown to be effective against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[2][9][20][25][26][27][28][29]

Mechanisms of Viral Inhibition

The antiviral activity of pyrimidine derivatives often stems from their ability to interfere with viral replication. Many of these compounds are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[29] Others may act as non-nucleoside inhibitors of viral enzymes, such as reverse transcriptase in HIV or viral polymerases. For instance, some pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[27]

Structure-Activity Relationship in Antiviral Derivatives

SAR studies have provided valuable insights into the design of potent antiviral pyrimidine derivatives. For anti-influenza virus activity, the introduction of cyclobutyl and cyclopentyl groups at a specific position of the aminoalkyl side chain has been shown to improve potency.[28] The nature of substituents at the 5- and 6-positions of the pyrimidine ring also plays a crucial role in determining antiviral efficacy.[28]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and certain cancers. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for the development of new therapeutic agents.[3][10][30][31][32][33]

Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the production and activity of key inflammatory mediators.[32][33] A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory molecules.[30][31][32] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[30][31] Additionally, some pyrimidine derivatives can suppress the production of other inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[32]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

  • Incubation with Test Compound: The enzymes are pre-incubated with various concentrations of the pyrimidine derivative or a control inhibitor (e.g., celecoxib for COX-2) for a specified time.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement of Product Formation: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its potency and selectivity.

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Biological_Activities_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Biological Screening cluster_Evaluation Preclinical Evaluation A Library of Pyrimidine Derivatives B Chemical Synthesis & Modification A->B C High-Throughput Screening B->C D In Vitro Assays (Anticancer, Antimicrobial, etc.) C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vivo Animal Models E->F G Toxicology & ADME Studies F->G H H G->H Lead Compound for Clinical Development

Caption: Workflow for the discovery and evaluation of biologically active pyrimidine derivatives.

Biological_Targets cluster_Targets Biological Targets Pyrimidine Pyrimidine Derivatives Kinases Protein Kinases (e.g., EGFR, ALK) Pyrimidine->Kinases Anticancer Nucleotide_Syn Nucleotide Synthesis Enzymes (e.g., Thymidylate Synthase) Pyrimidine->Nucleotide_Syn Anticancer, Antiviral Viral_Enzymes Viral Enzymes (e.g., Reverse Transcriptase) Pyrimidine->Viral_Enzymes Antiviral COX Cyclooxygenase (COX) Enzymes Pyrimidine->COX Anti-inflammatory Microbial_Targets Microbial Enzymes & Structures Pyrimidine->Microbial_Targets Antimicrobial

Caption: Diverse biological targets of pyrimidine derivatives.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents.[6][7][8][11] The extensive research into their synthesis and biological evaluation has led to a deep understanding of their structure-activity relationships, enabling the rational design of more potent and selective drug candidates.[1][17][34] Future research will likely focus on the development of novel pyrimidine derivatives with improved pharmacokinetic properties and reduced toxicity. The exploration of new biological targets and the application of innovative drug delivery strategies will undoubtedly expand the therapeutic utility of this versatile class of compounds, offering hope for the treatment of a wide range of human diseases.[4][8][11]

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Arunkumar, S. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30.
  • BenchChem. (n.d.).
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • PubMed. (n.d.).
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5861.
  • ACS Publications. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • ResearchGate. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Arunkumar, S. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed Central. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Juniper Publishers. (2017).
  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review.
  • PubMed. (2024).
  • ProQuest. (n.d.). Review on Antimicrobial Activity of Pyrimidine.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • PubMed. (n.d.).
  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
  • GSC Advanced Research and Reviews. (n.d.). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • International Journal of Pharmaceutical Sciences. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure.
  • Heterocyclic Letters. (2023).
  • RSC Publishing. (n.d.).
  • NIH. (n.d.).
  • BenchChem. (n.d.). .
  • ResearchGate. (2025). An overview on synthesis and biological activity of pyrimidines.
  • NIH. (2021).
  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • OUCI. (n.d.).

Sources

The Pharmacological Virtuosity of Fused Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus, a cornerstone of life's genetic blueprint as a constituent of DNA and RNA, represents one of the most vital scaffolds in medicinal chemistry.[1][2] Its fusion with other heterocyclic systems gives rise to a diverse and powerful class of molecules known as fused pyrimidine derivatives. These compounds exhibit an extraordinary breadth of pharmacological activities, stemming from their ability to mimic endogenous structures and interact with a multitude of biological targets.[3][4] This guide provides an in-depth exploration of the pharmacological importance of fused pyrimidines, focusing on their role as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the causality behind their mechanisms of action, present validated experimental protocols for their synthesis and evaluation, and visualize key molecular pathways to offer a comprehensive resource for researchers and drug development professionals.

The Fused Pyrimidine Core: A Privileged Scaffold in Oncology

Fused pyrimidine derivatives have emerged as a dominant force in modern oncology, primarily due to their efficacy as inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[2][5] The structural resemblance of the pyrimidine core to the purine base of adenosine triphosphate (ATP) allows these derivatives to function as competitive inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling pathways essential for tumor growth, proliferation, and survival.[6]

Mechanism of Action: Kinase Inhibition

Protein kinases regulate a vast array of cellular processes. In many cancers, mutations lead to the constitutive activation of kinases like the Epidermal Growth Factor Receptor (EGFR), Src kinase, and Phosphoinositide 3-kinase (PI3K), resulting in uncontrolled cell division.[7][8] Fused pyrimidines selectively target these kinases, blocking the transfer of phosphate from ATP to their protein substrates and halting the signaling cascade. This targeted approach offers greater specificity and potentially fewer side effects compared to traditional chemotherapy.[5]

The diagram below illustrates the general mechanism of EGFR inhibition by a fused pyrimidine-based drug. By occupying the ATP-binding pocket, the inhibitor prevents receptor autophosphorylation and subsequent activation of pro-survival pathways like PI3K/AKT and RAS/MAPK.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates ATP ATP ATP->EGFR Inhibitor Fused Pyrimidine Inhibitor Inhibitor->EGFR Binds & Blocks ATP Site Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by a fused pyrimidine drug.

Prominent Fused Pyrimidine Kinase Inhibitors

The versatility of the fused pyrimidine scaffold has led to the development of numerous FDA-approved anticancer drugs.[9] These agents often feature a pyrimidine ring fused to other heterocycles like quinoline, pyrrole, or pyrazole, with specific substitutions engineered to enhance potency and selectivity for the target kinase.

A prime example is Imatinib , a revolutionary drug for chronic myelogenous leukemia (CML), which targets the ABL tyrosine kinase.[10][11] Another significant class includes EGFR inhibitors like Gefitinib and Dacomitinib , which are based on the quinazoline scaffold and are used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[9]

The following table summarizes the inhibitory activity of several experimental and approved fused pyrimidine derivatives against various cancer cell lines and kinases, demonstrating their potent antiproliferative effects.

Compound/DrugFused SystemTarget(s)Target Cell Line / EnzymeIC₅₀ ValueReference
Gefitinib QuinazolineEGFREGFR Kinase2-37 nM[9]
Compound 72 Pyrimidine-basedFAKFAK Kinase27.4 nM[1]
Compound 72 Pyrimidine-basedFAKMDA-MB-231 (TNBC)0.126 µM[1]
Compound 77 Pyrrolo[3,2-d]pyrimidineEGFR, ErbB2EGFR Kinase2.6 nM[6]
Compound 95 2-(phenylamino)pyrimidineEGFR Triple MutantEGFR-L858R/T790M/C797S0.2 µM[1]
Lapatinib QuinazolineEGFR, HER2, PI3KPI3Kα2.05 µM[8]

Antimicrobial and Antiviral Potential of Fused Pyrimidines

Beyond oncology, fused pyrimidine derivatives display significant activity against a wide range of pathogens, including bacteria, fungi, and viruses.[4][12] Their mechanisms in this domain often involve the inhibition of essential metabolic pathways unique to the microorganism.

A classic example is the antifolate mechanism. Some pyrimidine derivatives, like Trimethoprim , mimic dihydrofolate and inhibit the enzyme dihydrofolate reductase (DHFR).[13][14] This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for producing nucleotides and amino acids. Because the bacterial DHFR enzyme is structurally different from its human counterpart, these drugs can achieve selective toxicity.

Furthermore, various fused systems, such as thiazolo[3,2-a]pyrimidines and triazolo[4,3-a]pyrimidines, have been reported to possess potent antibacterial and antifungal properties, making them promising leads for developing new anti-infective agents to combat rising drug resistance.[13][14][15]

Key Experimental Protocols

The translation of a promising chemical scaffold into a therapeutic agent relies on robust and reproducible experimental methodologies. This section details validated protocols for the synthesis of a representative fused pyrimidine and its subsequent biological evaluation.

Protocol: Synthesis of a[5][12][13]Triazolo[4,3-a]pyrimidine Derivative

This protocol describes a common and efficient method for constructing a triazolopyrimidine core, a scaffold known for its diverse biological activities.[13] The causality behind this workflow lies in a two-step process: first, the formation of a hydrazinyl-pyrimidine intermediate, followed by cyclization with an acid derivative in the presence of a dehydrating agent like POCl₃.

Workflow Diagram:

Synthesis_Workflow start Start: Hydrazinyl- pyrimidine Intermediate reagents Add Benzoic Acid Derivative, POCl₃, N,N-dimethylaniline start->reagents heating Heat at 60°C for 2h (Reaction Monitoring by TLC) reagents->heating cooling Cool to Room Temperature heating->cooling precipitation Pour onto Ice-Cold Water cooling->precipitation filtration Filter Precipitate precipitation->filtration crystallization Dry and Crystallize from EtOH filtration->crystallization product Final Product: Triazolo[4,3-a]pyrimidine crystallization->product

Caption: Workflow for the synthesis of a triazolopyrimidine derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the starting 2-hydrazinyl-pyrimidine intermediate (1.0 mmol), an equimolar amount of the desired benzoic acid derivative (1.0 mmol), POCl₃ (approx. 2.5-3.0 mmol), and a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the mixture at 60°C for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Carefully pour the reaction mixture onto ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol, to yield the final[5][12][13]triazolo[4,3-a]pyrimidine derivative.[14]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[16]

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol outlines a widely used method for assessing the anticancer activity of synthesized compounds by measuring cell density.[13] The principle is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions, providing a quantitative measure of total cellular protein, which is directly proportional to the cell number.

Step-by-Step Methodology:

  • Cell Plating: Seed cells from the desired human tumor cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at the appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add the synthesized fused pyrimidine derivatives to the wells at a single high concentration (e.g., 10⁻⁵ M) or in a series of dilutions to determine IC₅₀ values. Include a negative control (vehicle only) and a positive control (known anticancer drug).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water to remove TCA and air dry.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the negative control. For dose-response curves, plot inhibition versus log concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Outlook

Fused pyrimidine derivatives stand as a testament to the power of scaffold-based drug design. Their inherent biological relevance and synthetic tractability have made them a cornerstone of modern pharmacology, yielding powerful therapies against some of the most challenging diseases.[5][12] The continued exploration of this chemical space, driven by a deeper understanding of disease biology and innovative synthetic strategies, promises to deliver the next generation of targeted therapeutics. Future efforts will likely focus on developing multi-target inhibitors, overcoming drug resistance, and improving the pharmacokinetic profiles of these remarkable compounds. The fused pyrimidine scaffold is not merely a historical success but a vibrant and promising platform for future drug discovery.

References

  • Al-Ostath, A., et al. (2014). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Kaur, R., & Khunger, A. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2014). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Rashid, M., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Verma, A., et al. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Rani, S. S. (2023). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

  • Mahmoud, M. R., et al. (2011). Synthesis of novel pyrimidine and fused pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Singh, M., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Archiv der Pharmazie. [Link]

  • El-Hashash, M. A., & El-Brollosy, N. R. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]

  • Antimetabolites in chemotherapy. EBSCO. [Link]

  • (PDF) Biological activities of Fused Pyrimidine Derivatives – A Review. ResearchGate. [Link]

  • Scott, J. S., & Moses, J. E. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • FDA approved six-membered ring fused pyrimidine-based derivatives. CoLab. [Link]

  • Vishwakarma, P., et al. (2022). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Imatinib. Wikipedia. [Link]

Sources

Whitepaper: A Researcher's Guide to Deconvoluting the Biological Targets of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that forms the foundation of numerous clinically relevant and investigational therapeutic agents.[1] Its rigid, three-dimensional structure provides an excellent framework for developing specific and potent modulators of challenging biological targets. This guide focuses on a representative member of this class, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, to outline a systematic, multi-pronged strategy for identifying and validating its potential biological targets. We will synthesize established literature on related compounds with field-proven experimental methodologies to provide a robust framework for researchers in drug discovery. The primary target classes associated with this scaffold are protein kinases, which are central to cellular signaling, alongside key enzymes involved in nucleotide metabolism and DNA processing.[2][3] This document serves as an in-depth technical resource, moving from computational prediction and established biology to detailed protocols for in vitro and cell-based validation.

Introduction: The Tetrahydropyrido[3,4-d]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to drug development, with the pyridopyrimidine motif being a prominent pharmacophore.[4][5] The fusion of a pyrimidine ring with a piperidine ring creates the tetrahydropyrido[3,4-d]pyrimidine nucleus, a structure that has demonstrated a remarkable affinity for diverse biological targets.[1] This versatility has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct receptor types.

Derivatives of this core have been investigated and developed for a wide array of therapeutic applications, including:

  • Oncology: As inhibitors of key drivers of cancer progression such as kinases and enzymes involved in DNA replication.[2][6]

  • Inflammation & Immunology: Modulating signaling pathways in immune cells.

  • Infectious Diseases: Acting as antifolate agents against microbial dihydrofolate reductase.[7]

The 2-phenyl substitution on this core provides a critical aromatic interaction point, often anchoring the ligand within a hydrophobic pocket of a target protein, while the tetrahydropyridine portion allows for substitutions that can enhance solubility, cell permeability, and target specificity. The primary objective of this guide is to provide the scientific community with a logical and experimentally sound pathway to elucidate the mechanism of action for compounds based on this potent scaffold.

Primary Target Class: Protein Kinases

The human kinome represents one of the most significant target families for modern drug discovery, and the tetrahydropyrido[3,4-d]pyrimidine scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors.[8]

Receptor Tyrosine Kinase (RTK) Family: Axl

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are crucial regulators of cellular processes, and their dysregulation is linked to cancer progression, metastasis, and drug resistance. A recent study detailed the design of a novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potent and selective inhibitors of Axl kinase.[3] This establishes a direct and compelling precedent for investigating the 2-phenyl analog as a potential Axl inhibitor.

  • Causality & Rationale: Axl overexpression is a known mechanism of resistance to other targeted therapies (e.g., EGFR inhibitors). A selective Axl inhibitor could therefore be used in combination therapies to overcome resistance. The study demonstrated that selectivity against the related kinase Mer was crucial to avoid retinal toxicity, highlighting the importance of comprehensive selectivity profiling.[3]

Intracellular Signaling Kinases: KRAS, PI3K/mTOR, PIM-1

The scaffold is integral to some of the most advanced targeted oncology agents.

  • KRAS: Mutant KRAS proteins, particularly G12C and G12D, are major oncogenic drivers that were long considered "undruggable." The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a key structural component of Adagrasib, a selective covalent inhibitor of KRAS-G12C.[1] Furthermore, derivatives have been explicitly designed as non-covalent KRAS-G12D inhibitors, targeting the switch-II pocket.[6][9] This makes the KRAS pathway a high-priority avenue of investigation.

  • PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Pyridopyrimidine derivatives have been successfully developed as dual PI3K/mTOR inhibitors, demonstrating the scaffold's suitability for targeting the ATP-binding site of these lipid and protein kinases.[10] Such dual inhibition can lead to a more profound and durable anti-tumor response.

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in many cancers. Related pyrido[2,3-d]pyrimidines have been identified as potent PIM-1 inhibitors that induce apoptosis, making this another plausible target.[11]

Experimental Workflow for Kinase Target Validation

A multi-step approach is required to confirm a kinase as a direct target. The process begins with broad, high-throughput screening and narrows to specific, mechanistic cellular assays.

G cluster_0 In Vitro / Biochemical cluster_1 Cell-Based A Compound of Interest (2-Phenyl-tetrahydropyrido[3,4-d]pyrimidine) B Broad Kinase Panel Screen (e.g., >400 kinases) A->B Primary Screen (Single Concentration) C IC50 Determination for 'Hits' (Dose-Response Assay) B->C Hit Confirmation D Target Engagement Assay (e.g., CETSA) C->D Validate in Cellular Context E Phospho-Substrate Analysis (Western Blot / ELISA) D->E Confirm Target Modulation F Phenotypic Assay (Cell Viability, Apoptosis) E->F Link to Cellular Effect

Caption: Workflow for kinase target identification and validation.

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced is converted to a light signal, where a decrease in signal indicates inhibition.

Self-Validation: The inclusion of a no-enzyme control (for background), a vehicle control (for 100% activity), and a known potent inhibitor (positive control) is mandatory for data validation.

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions as per the manufacturer's (e.g., Promega) recommendations. Prepare a serial dilution of the 2-phenyl-tetrahydropyrido[3,4-d]pyrimidine compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 0.5 µL of the compound serial dilution or control (DMSO vehicle, positive control inhibitor).

  • Initiation: Add 2.0 µL of the substrate/ATP mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing Axl) to ~80% confluency. Treat cells with the test compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in culture.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis by Western Blot: Collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., Axl) remaining in the supernatant at each temperature point using standard Western Blotting protocols.

  • Data Interpretation: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.

Secondary Target Class: Metabolic & DNA Processing Enzymes

Beyond kinases, the pyridopyrimidine scaffold has a well-documented history of targeting enzymes essential for cellular replication and maintenance.

Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. Several pyridopyrimidine derivatives have been reported as potent DHFR inhibitors.[7]

  • Causality & Rationale: DHFR is a validated target for both anticancer (e.g., Methotrexate) and antimicrobial therapies. The structural similarity of the pyridopyrimidine core to the native pteridine ring of folic acid makes it an ideal starting point for designing competitive inhibitors.

Human Topoisomerase II (topoII)

TopoII enzymes resolve topological problems in DNA during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks to allow DNA strands to pass through each other. A recent study identified tetrahydropyrido[4,3-d]pyrimidines as a novel chemical class of human topoII inhibitors.[12] Unlike topoII "poisons" that trap the enzyme-DNA complex, these compounds appear to be catalytic inhibitors, which may offer a safer therapeutic profile.[9]

This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by topoII.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and human TopoIIα enzyme.

  • Compound Addition: Add the test compound at various concentrations or vehicle control (DMSO).

  • Initiation & Incubation: Add ATP to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate protein) and Proteinase K (to digest the enzyme).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled vs. relaxed) are separated.

  • Visualization & Analysis: Stain the gel with an intercalating dye (e.g., SYBR™ Safe) and visualize under UV light. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA substrate remaining.

Novel Target Deconvolution Strategies

If the compound exhibits a potent cellular phenotype (e.g., induction of apoptosis) but does not show activity against the primary hypothesized targets, an unbiased approach is required to identify its molecular target.

G A Potent Phenotype Observed (e.g., Cell Cycle Arrest) B Synthesize Affinity Probe (Compound + Linker + Biotin) A->B C Incubate Probe with Cell Lysate B->C D Streptavidin Bead Pulldown C->D E Elute Bound Proteins D->E F LC-MS/MS Proteomics E->F G Identify Enriched Proteins (Candidate Targets) F->G H Orthogonal Validation (CETSA, RNAi, etc.) G->H Confirm

Caption: Workflow for affinity-based target deconvolution.

This protocol provides a high-level overview of using an immobilized compound to "fish" for its binding partners in a complex protein mixture.

  • Probe Synthesis: Synthesize an analog of the 2-phenyl-tetrahydropyrido[3,4-d]pyrimidine with a linker arm terminating in a reactive group or a biotin tag. The linker attachment point must be chosen carefully to avoid disrupting the key binding interactions.

  • Matrix Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads.

  • Protein Binding: Incubate the affinity matrix with a native cell lysate. To identify specific binders, run a parallel control incubation where free (non-immobilized) compound is added in excess to outcompete the binding to the matrix.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by changing pH, increasing salt concentration, or boiling in SDS-PAGE sample buffer.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS (mass spectrometry). Proteins that are present in the primary sample but absent or significantly reduced in the competition control are considered high-confidence candidate targets.

  • Validation: The candidate targets must then be validated using orthogonal methods as described previously (e.g., enzymatic assays, CETSA).

Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making. Quantitative data should always be summarized in tables.

Kinase TargetIC50 (nM)
Axl15
Mer850
Tyro3>10,000
EGFR2,500
PI3Kα>10,000
PIM-14,500

This table illustrates potent and selective activity against Axl kinase compared to other related kinases.

Cell LineDriver MutationGI50 (nM)
A549KRAS-G12S1,200
NCI-H23KRAS-G12C1,150
Mv-4-11MLL-AF4 (Axl+)85
MOLM-13FLT3-ITD (Axl+)92

This table demonstrates preferential activity against cell lines known to be dependent on Axl signaling, correlating with the biochemical data.

Conclusion and Future Directions

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a validated starting point for the development of potent and selective inhibitors against high-value biological targets. Based on extensive literature precedent, the most promising targets for an uncharacterized analog belong to the protein kinase family, specifically Axl, KRAS, and PI3K. Secondary, yet highly plausible, targets include DHFR and Topoisomerase II.

A systematic approach, beginning with broad in vitro screening and progressing through rigorous cell-based target engagement and functional assays, is essential for unequivocally identifying the mechanism of action. Should these hypothesis-driven approaches fail, unbiased chemical proteomics methods provide a powerful alternative. The experimental workflows and detailed protocols provided in this guide constitute a self-validating system designed to deliver clear, actionable insights for any drug development program focused on this valuable chemical scaffold.

References

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC. (2023, February 25). NIH. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. NIH. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023, April 27). NIH. [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. (2021, September 15). PubMed. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC. (2025, May 27). NIH. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025, June 4). PubMed. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability have positioned it as a versatile building block for the development of potent and selective inhibitors of various key biological targets implicated in a range of diseases, most notably cancer. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this remarkable molecular framework, offering valuable insights for researchers and drug development professionals.

The Art of Creation: Synthesizing the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Core

The construction of the 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold can be achieved through various synthetic strategies. A common approach involves a multi-step sequence to first construct the tetrahydropyrido[3,4-d]pyrimidine nucleus, followed by the introduction of the 2-phenyl group, often via a palladium-catalyzed cross-coupling reaction.

One of the most efficient methods for installing the 2-phenyl substituent is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction allows for the coupling of a suitable halide or sulfonate at the 2-position of the pyridopyrimidine ring with a phenylboronic acid derivative.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 2-halo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with phenylboronic acid.

Materials:

  • 2-halo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (e.g., 2-chloro or 2-bromo derivative) (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)[2]

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)[2]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 2-halo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.[3]

  • Add the degassed solvent system via syringe.[3]

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Unveiling the Therapeutic Potential: Biological Activities and Key Targets

Derivatives of the 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key protein kinases and ATPases that are critical drivers of cancer progression. The primary targets identified to date include Extracellular signal-regulated kinase 2 (Erk2), AXL receptor tyrosine kinase, and Valosin-containing protein (VCP/p97).

Erk2: A Central Node in Cancer Signaling

Erk2 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in a wide range of human cancers.[4][5] This pathway regulates fundamental cellular processes such as proliferation, differentiation, and survival.[6] The discovery of tetrahydropyrido[3,4-d]pyrimidine-based compounds as potent and selective inhibitors of Erk2 has opened new avenues for therapeutic intervention, particularly in tumors harboring mutations in the MAPK pathway.[7]

Erk2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Erk2 Erk2 MEK->Erk2 Downstream Downstream Effectors (e.g., Transcription Factors) Erk2->Downstream Inhibitor 2-Phenyl-5,6,7,8-tetrahydro- pyrido[3,4-d]pyrimidine Inhibitor->Erk2 Proliferation Cell Proliferation & Survival Downstream->Proliferation

Erk2 Signaling Pathway and Point of Inhibition

AXL Receptor Tyrosine Kinase: A Key Driver of Therapy Resistance

AXL is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and the development of resistance to conventional cancer therapies.[8] AXL and its ligand, Gas6, are often overexpressed in various cancers, and their signaling activates downstream pathways such as PI3K/AKT and MAPK.[9] The development of 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as AXL inhibitors represents a promising strategy to overcome drug resistance.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK AKT AKT PI3K->AKT Downstream Downstream Signaling AKT->Downstream MAPK->Downstream Inhibitor 2-Phenyl-5,6,7,8-tetrahydro- pyrido[3,4-d]pyrimidine Inhibitor->AXL Survival_Metastasis Cell Survival, Migration & Therapy Resistance Downstream->Survival_Metastasis

AXL Signaling Pathway and Point of Inhibition

VCP/p97: A Critical Regulator of Protein Homeostasis

Valosin-containing protein (VCP), also known as p97, is an AAA+ ATPase that is essential for maintaining protein homeostasis through its role in the ubiquitin-proteasome system.[10][11] VCP/p97 is involved in the unfolding and extraction of ubiquitinated proteins from cellular compartments, targeting them for degradation.[11] Its inhibition has emerged as a novel therapeutic strategy in cancer, and 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have been identified as potent VCP/p97 inhibitors.[12]

VCP_p97_Pathway Ub_Protein Ubiquitinated Substrate VCP VCP/p97 Ub_Protein->VCP Unfolding Substrate Unfolding & Extraction VCP->Unfolding Inhibitor 2-Phenyl-5,6,7,8-tetrahydro- pyrido[3,4-d]pyrimidine Inhibitor->VCP Proteasome Proteasome Unfolding->Proteasome Degradation Protein Degradation Proteasome->Degradation

VCP/p97 in the Ubiquitin-Proteasome System

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the heterocyclic core and the 2-phenyl ring. Key SAR observations include:

  • Substituents on the 2-Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups at specific positions can modulate the interaction with the target protein's binding pocket.

  • Modifications at the 4-Position: The 4-position of the pyrimidine ring is a critical site for modification. Introduction of various amine or ether linkages at this position has been shown to be crucial for potent inhibition of kinases like Erk2.[7]

  • The Tetrahydropyridine Ring: The saturation of the pyridine ring is important for the three-dimensional conformation of the molecule, which influences its binding affinity to the target. Substitutions on the nitrogen atom of the tetrahydropyridine ring can be exploited to fine-tune physicochemical properties such as solubility and cell permeability.

Quantitative Biological Data Summary

The following table summarizes the reported inhibitory activities of representative 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs against their respective targets.

Compound IDTargetAssay TypeIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Erk2 Inhibitor Analog Erk2Enzymatic<10HepG2<0.1[7]
AXL Inhibitor Analog AXLEnzymatic1-10--[13]
VCP/p97 Inhibitor V13 VCP/p97Enzymatic<200RPMI-8226<1[12]
VCP/p97 Inhibitor V13 VCP/p97Enzymatic<200HCT-116<1[12]
VCP/p97 Inhibitor V13 VCP/p97Enzymatic<200BXPC-3<1[12]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol for Erk2 or AXL)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a protein kinase using a luminescence-based assay that measures ATP consumption.[14][15]

Materials:

  • Recombinant human Erk2 or AXL kinase

  • Kinase-specific substrate (e.g., myelin basic protein for Erk2)

  • ATP

  • Kinase assay buffer

  • Test compound (2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound solution, the kinase, and the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[14][15]

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14][15]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[14][15]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

VCP/p97 ATPase Activity Assay

This protocol outlines a method to measure the ATPase activity of VCP/p97 and the inhibitory effect of test compounds using a bioluminescence-based assay.[16]

Materials:

  • Purified recombinant VCP/p97 protein

  • ATP

  • ATPase assay buffer

  • Test compound

  • Reagents for detecting ATP (e.g., luciferase/luciferin-based system)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound, purified VCP/p97 protein, and ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow ATP hydrolysis.

  • Stop the reaction and measure the amount of remaining ATP using a luciferase-based detection reagent. The luminescent signal is inversely proportional to the VCP/p97 ATPase activity.[16]

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives on cancer cell lines.[13]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.[13]

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[13]

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has firmly established itself as a valuable framework in the design of targeted therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as inhibitors of key cancer-related targets like Erk2, AXL, and VCP/p97, underscore its immense potential. Future research in this area will likely focus on the development of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic profiles. Further exploration of the structure-activity relationships and the elucidation of the precise binding modes of these compounds with their targets will guide the rational design of next-generation inhibitors. The continued investigation of this remarkable scaffold holds great promise for the discovery of novel and effective therapies for cancer and other challenging diseases.

References

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

The fusion of pyrimidine and piperidine rings to form the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has established this heterocycle as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, combined with multiple sites for functionalization, allows for the precise spatial arrangement of pharmacophoric features, making it an ideal framework for interacting with a wide array of biological targets.[2] Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting a broad spectrum of pharmacological activities.

Notably, 2-phenyl substituted derivatives have been at the forefront of drug discovery efforts, particularly in oncology. These compounds have been successfully developed as potent and selective inhibitors of critical cellular targets, including:

  • KRAS-G12C: Covalent inhibitors for treating lung, pancreatic, and colorectal cancers.[3][4]

  • Cyclin-Dependent Kinases (CDKs): Modulators of the cell cycle, crucial in cancer proliferation.[5][6][7]

  • Extracellular signal-regulated kinase (Erk2): Key components of the MAPK signaling pathway.[8]

  • Human Topoisomerase II (topoII): Validated targets for cancer treatment.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): Inhibitors targeting specific mutations in non-small cell lung cancer.[11][12]

This guide provides an in-depth exploration of the primary synthetic strategies for constructing 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.

II. Core Synthetic Strategies: An Overview

The construction of the tetrahydropyrido[3,4-d]pyrimidine skeleton can be broadly categorized into two primary approaches: multicomponent reactions that build the core in a single pot, and stepwise syntheses that offer greater control over substitution patterns.

G cluster_0 Synthetic Approaches cluster_1 Stepwise Path Start Starting Materials (Piperidones, Aldehydes, Amidines, etc.) MCR Multicomponent Reaction (e.g., Biginelli-type) Start->MCR One-Pot Intermediate Key Intermediate Formation (e.g., Keto-ester) Start->Intermediate Step 1 Target 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine MCR->Target Cyclization Ring Cyclization Intermediate->Cyclization Step 2 Cyclization->Target

Caption: High-level overview of synthetic pathways.

1. Multicomponent Reactions (MCRs): MCRs, such as the renowned Biginelli reaction, offer an efficient and atom-economical route to complex heterocyclic systems.[13][14] In this approach, three or more starting materials—typically an aldehyde, a β-dicarbonyl compound (or equivalent), and a urea/amidine—are combined in a single reaction vessel to directly form the dihydropyrimidine core.[15][16] This strategy is prized for its operational simplicity and rapid access to diverse molecular libraries.

2. Stepwise Synthesis: This classical approach involves the sequential construction of the target molecule. It typically begins with the synthesis of a functionalized piperidine ring, which is then elaborated and cyclized to form the fused pyrimidine ring.[17] While more labor-intensive, this method provides superior control for synthesizing specific, complex analogues and can be more amenable to large-scale production where purification from MCR side-products might be challenging.[12]

III. Protocol 1: Multicomponent Synthesis via an Acid-Catalyzed Biginelli-Type Reaction

This protocol adapts the principles of the Biginelli reaction to synthesize the target scaffold. The reaction proceeds via an acid-catalyzed condensation of a cyclic β-amino ketone (derived from a piperidone), benzaldehyde, and urea or a protected guanidine. The key insight here is the use of a pre-formed enamine or a suitable piperidone derivative that can act as the "β-dicarbonyl" component of the classical Biginelli reaction.

Causality and Mechanistic Insight: The Biginelli reaction mechanism is thought to proceed through one of three primary pathways: the iminium, enamine, or Knoevenagel intermediate routes.[13][18] Acid catalysis is crucial as it activates the aldehyde carbonyl for nucleophilic attack and facilitates the dehydration steps. The initial step is typically the formation of an acyliminium ion from the aldehyde and urea/amidine, which is then attacked by the β-ketoester or its equivalent.[18]

G Aldehyde Benzaldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Amidine Urea/Benzamidine Amidine->Acyliminium KetoEster Piperidone Derivative (β-amino ketone) Cyclization Nucleophilic Attack & Intramolecular Cyclization KetoEster->Cyclization Acyliminium->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidine Product Dehydration->Product

Sources

Application Notes & Protocols: The 2-Aryl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating remarkable versatility as a template for potent and selective kinase inhibitors.[1] Derivatives of this structure have been successfully developed to target a range of critical kinases implicated in oncogenesis, including Extracellular signal-regulated kinase 2 (Erk2), Axl receptor tyrosine kinase, and Monopolar spindle kinase 1 (MPS1).[2][3][4] The synthetic tractability of this scaffold allows for systematic modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the scientific rationale and detailed experimental protocols for characterizing novel kinase inhibitors based on the 2-Aryl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. We present methodologies for both biochemical and cell-based assays, designed to equip researchers in drug discovery with the tools to assess inhibitor potency, target engagement, and functional cellular outcomes.

Scientific Background & Mechanism of Action

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[7][8]

The 2-Aryl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold typically functions as an ATP-competitive inhibitor.[9] The core structure mimics the adenine region of ATP, allowing it to bind to the highly conserved ATP-binding pocket in the kinase domain. This binding event physically occludes ATP from entering the active site, thereby preventing the phosphotransfer reaction and inhibiting downstream signaling. The "2-Aryl" substitution plays a crucial role in establishing specific interactions within the hydrophobic regions of the ATP pocket, driving both potency and selectivity for the target kinase.

Targeted Signaling Pathways

Derivatives of this scaffold have shown potent activity against kinases in key oncogenic pathways. For instance, inhibition of Erk2, a central node in the RAS-RAF-MEK-ERK pathway, can block signals that drive cell proliferation and survival.[2][9][10]

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrates Cytosolic & Nuclear Substrates (e.g., RSK) ERK->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor 2-Aryl-tetrahydropyrido [3,4-d]pyrimidine Inhibitor Inhibitor->ERK Inhibition

Figure 1: Simplified MAPK/ERK signaling pathway showing the point of intervention for an Erk2 inhibitor.

In Vitro Characterization: Biochemical Assays

The first step in characterizing a novel inhibitor is to determine its potency and selectivity against purified kinase enzymes in a biochemical, cell-free system. This allows for a direct measurement of the compound's interaction with its target without the complexities of cellular uptake, metabolism, or off-target effects. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and high-throughput-compatible technology for this purpose.[11][12]

Protocol 2.1: HTRF Kinase Assay for IC₅₀ Determination

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected by a duo of antibodies: one labeled with a Europium (Eu³⁺) cryptate donor that binds to a generic part of the substrate, and another labeled with an XL665 (or d2) acceptor that specifically binds to the phosphorylated residue. When both antibodies are bound to the same substrate molecule, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting long-lived fluorescent signal is directly proportional to the amount of phosphorylated substrate.

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep 1. Prepare 10-point serial dilution of inhibitor in DMSO, then assay buffer Dispense_Inhibitor 3. Dispense inhibitor dilutions and controls into 384-well plate Compound_Prep->Dispense_Inhibitor Reagent_Prep 2. Prepare master mixes: a) Kinase + Substrate b) ATP Add_Kinase 4. Add Kinase/Substrate mix to all wells Reagent_Prep->Add_Kinase Dispense_Inhibitor->Add_Kinase Incubate_1 5. Pre-incubate (15 min, RT) to allow inhibitor binding Add_Kinase->Incubate_1 Start_Reaction 6. Add ATP mix to start reaction Incubate_1->Start_Reaction Incubate_2 7. Incubate (60 min, RT) for phosphorylation Start_Reaction->Incubate_2 Stop_Reaction 8. Add Stop/Detection buffer (containing Eu-Ab & XL665-Ab) Incubate_2->Stop_Reaction Incubate_3 9. Incubate (60 min, RT) in the dark Stop_Reaction->Incubate_3 Read_Plate 10. Read plate on HTRF- compatible reader (Ex: 320nm, Em: 620nm & 665nm) Incubate_3->Read_Plate

Figure 2: General workflow for an HTRF-based biochemical kinase assay.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 2-Aryl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is standard.

    • Rationale: Starting with a high concentration in DMSO allows for minimal solvent concentration in the final assay, as high levels of DMSO can inhibit kinase activity.[6]

  • Assay Plate Preparation:

    • In a low-volume 384-well plate, add the diluted compounds. Include controls: "No Inhibitor" (DMSO only) for 100% activity and "No Enzyme" for 0% activity.

    • Rationale: Proper controls are essential to define the dynamic range of the assay and normalize the data.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase (e.g., Erk2) and its corresponding biotinylated substrate in kinase reaction buffer. The concentrations should be pre-optimized (typically at or below the Km for the substrate).

    • Add the kinase/substrate mix to all wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring accurate potency measurement.

    • Prepare an ATP solution in kinase reaction buffer at a concentration equal to its empirically determined Km for the specific kinase.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate for 60-90 minutes at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Prepare a detection master mix containing the Eu³⁺-cryptate labeled antibody and the XL665-labeled phospho-specific antibody in HTRF detection buffer.

    • Stop the kinase reaction by adding the detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665nm / Emission at 620nm * 10,000).

    • Normalize the data using the high and low controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Profile

A critical aspect of inhibitor characterization is determining its selectivity. A compound's activity should be tested against a panel of related and unrelated kinases.

Kinase Target"Compound X" IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
Erk2 15 Ulixertinib: 10
Axl 2,500Bemcentinib: 30
CDK2/CycA >10,000Palbociclib: >5,000
MPS1 850Reversine: 6
c-Src 4,200Dasatinib: 1
Table 1: Example of a kinase selectivity panel for a hypothetical Erk2-selective inhibitor ("Compound X") derived from the tetrahydropyrido[3,4-d]pyrimidine scaffold.

Cellular Characterization: Target Engagement & Functional Assays

While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a functional downstream response.[7][13]

Protocol 3.1: Cellular Target Phosphorylation Assay (Western Blot)

Principle: This protocol directly assesses the inhibitor's ability to block the kinase's activity inside the cell. For an Erk2 inhibitor, a reliable method is to measure the phosphorylation of a direct downstream substrate, such as p90 ribosomal S6 kinase (RSK).[2] Inhibition of Erk2 will lead to a dose-dependent decrease in the level of phosphorylated RSK (p-RSK).

WB_Workflow node1 1. Seed cells (e.g., HepG2) in 6-well plates and grow to 80% confluency node2 2. Serum starve cells (optional, to reduce basal pathway activity) node1->node2 node3 3. Treat cells with inhibitor dose-response for 2-4 hours node2->node3 node4 4. Stimulate pathway (e.g., with EGF or TPA) for 15-30 min node3->node4 node5 5. Lyse cells on ice in RIPA buffer with phosphatase/protease inhibitors node4->node5 node6 6. Quantify protein concentration (BCA assay) node5->node6 node7 7. Denature equal protein amounts in Laemmli buffer node6->node7 node8 8. Separate proteins by SDS-PAGE node7->node8 node9 9. Transfer proteins to PVDF membrane node8->node9 node10 10. Block membrane (e.g., 5% BSA or milk) node9->node10 node11 11. Incubate with Primary Ab (e.g., anti-p-RSK) overnight node10->node11 node12 12. Wash and incubate with HRP-conjugated Secondary Ab node11->node12 node13 13. Add ECL substrate and image chemiluminescence node12->node13 node14 14. Strip and re-probe for Total RSK and loading control (e.g., GAPDH) node13->node14

Figure 3: Step-by-step workflow for a Western Blot assay to measure cellular target inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Seed an appropriate cancer cell line (e.g., HepG2 for Erk2) in 6-well plates.[2]

    • Once cells reach ~80% confluency, treat with a dose-response of the test compound for 2-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest during sample processing.

  • Protein Quantification:

    • Clarify lysates by centrifugation.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and denature by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-RSK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • To ensure equal protein loading, the membrane should be stripped and re-probed for the total, non-phosphorylated form of the target protein (e.g., Total RSK) and a housekeeping protein like GAPDH or β-actin.

    • Quantify band intensities using densitometry software and plot the dose-dependent decrease in the phospho-protein signal to determine the cellular IC₅₀.

Protocol 3.2: Cell Proliferation / Viability Assay

Principle: This assay measures the downstream functional consequence of inhibiting a kinase that is critical for cell growth and survival. A reduction in cell proliferation or viability upon treatment with the inhibitor provides strong evidence of its anti-cancer potential.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add a 10-point serial dilution of the test compound to the wells. Include vehicle (DMSO) and no-cell controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Rationale: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation that manifest over several cell cycles.

  • Viability Measurement (Example using Resazurin):

    • Add Resazurin solution to each well and incubate for 2-4 hours.

    • Rationale: Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin.

    • Measure the fluorescence on a microplate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control.

    • Plot the normalized viability versus the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 2-Aryl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its chemical tractability and demonstrated success against multiple high-value cancer targets make it an attractive starting point for drug discovery campaigns. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of new analogues, from initial biochemical potency and selectivity profiling to the confirmation of cellular target engagement and functional anti-proliferative activity. By systematically applying these validated methodologies, researchers can efficiently identify and advance lead candidates for further preclinical development.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Mand, A. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Center for Biotechnology Information. Retrieved from [Link]

  • Nakamura, Y., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. Retrieved from [Link]

  • Acta Pharmaceutica Sinica B. (n.d.). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]

  • Springer. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • Lategui, M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • Klutchko, S. R., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • ACS Publications. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Retrieved from [Link]

Sources

Application Notes and Protocols for Novel Pyrido[3,4-d]pyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Therapeutic Potential of Pyrido[3,4-d]pyrimidines

Cancer remains a formidable challenge in global health, necessitating the urgent development of novel chemotherapeutic agents that are both more effective and less toxic than current treatments.[1][2] In the landscape of cancer drug discovery, heterocyclic compounds, particularly fused pyrimidine derivatives, have garnered significant attention for their diverse pharmacological activities.[1] The pyrido[3,4-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a promising framework for the design of potent anticancer agents.[1][3] These compounds are structurally analogous to the purine core of ATP, enabling them to competitively inhibit the function of various protein kinases that are often dysregulated in cancer.[4]

The anticancer properties of pyrido[3,4-d]pyrimidine derivatives are frequently attributed to their ability to modulate critical cell signaling pathways that govern cell proliferation, differentiation, apoptosis, and migration.[1] Deregulation of these pathways is a hallmark of many cancer types.[1] Consequently, targeting these aberrant pathways with specific inhibitors like pyrido[3,4-d]pyrimidine derivatives represents a promising strategy for molecularly targeted cancer therapy, potentially offering greater selectivity for tumor cells and reduced side effects compared to conventional chemotherapy.[1] This document provides a detailed guide on the application and study of novel pyrido[3,4-d]pyrimidine derivatives, focusing on their mechanism of action and providing a protocol for evaluating their in vitro anticancer activity.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The anticancer activity of pyrido[3,4-d]pyrimidine derivatives is often linked to their ability to inhibit protein kinases involved in cancer progression. Several key kinase targets have been identified for this class of compounds, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Monopolar spindle 1 (Mps1).[5][6][7][8][9]

Inhibition of EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth, proliferation, and survival.[10] Overexpression and mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies.[10] Certain pyrido[3,4-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, including against clinically relevant mutant forms like EGFRL858R and the resistant mutant EGFRL858R/T790M.[7][11] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can suppress its activity, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.[7]

Modulation of the Cell Cycle through CDK Inhibition: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrido[2,3-d]pyrimidines, a closely related scaffold, have been shown to be effective inhibitors of CDK4/6, leading to cell cycle arrest and apoptosis.[12] This suggests that pyrido[3,4-d]pyrimidine derivatives may also exert their anticancer effects by targeting CDKs, thereby halting the division of cancer cells.

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrido[3,4-d]pyrimidine derivatives, leading to the induction of apoptosis.

Signaling_Pathway Simplified Signaling Pathway Targeted by Pyrido[3,4-d]pyrimidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activates Pyrido Pyrido[3,4-d]pyrimidine Derivative Pyrido->EGFR Inhibits CDK CDK4/6 Pyrido->CDK Inhibits Apoptosis Apoptosis Pyrido->Apoptosis Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Drives CellCycle->Proliferation Leads to

Caption: Targeted inhibition of signaling pathways by pyrido[3,4-d]pyrimidine derivatives.

Data Presentation: In Vitro Cytotoxicity of Novel Pyrido[3,4-d]pyrimidine Derivatives

The following table summarizes the growth inhibitory effects of a series of newly synthesized 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs against selected human cancer cell lines from the NCI-60 panel.[1] The data is presented as the percentage of cell growth at a 10 µM concentration of the test compound.

CompoundRR1UO-31 (Renal Cancer)MCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)
12 –OMe–NHPh88.3578.4556.49
13 –OMe–NHPh-4-Cl42.8562.1659.96
14 –OMe–NHPh-4-OMe57.6772.9576.31
16 –OMe–SPh75.3391.91112.04
18 –OMe–Ph93.8296.5198.16
20 –OMe–Ph-4-Cl86.1675.3490.32
21 –OMe–Ph-3-F108.8239.2328.58
22 –OH–NHPh73.6880.78125.96
23 –OH–NHPh-4-Cl54.4980.96134.82
24 –OH–NHPh-4-OMe64.5679.74118.38
26 –OH–SPh86.7791.56119.89
28 –OH–Ph91.94110.76101.12
30 –OH–Ph-4-Cl96.9094.14107.87
31 –OH–Ph-3-F117.3183.28106.62

Data adapted from a study on the synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[1]

Experimental Protocols: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol provides a step-by-step guide for evaluating the cytotoxic effects of novel pyrido[3,4-d]pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2, PC-3)[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrido[3,4-d]pyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[3,4-d]pyrimidine derivatives in complete growth medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Compounds Treat with Pyrido[3,4-d]pyrimidine Derivatives (Various Concentrations) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (490/570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel, molecularly targeted anticancer agents.[1] The ability to synthesize a diverse range of derivatives allows for the fine-tuning of their biological activity and selectivity against various cancer cell types.[1] The protocols and information provided here serve as a guide for researchers to explore the anticancer potential of these compounds further. Future research should focus on elucidating the precise molecular targets of the most potent derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo cancer models. These efforts will be crucial in translating the promise of pyrido[3,4-d]pyrimidine derivatives into effective clinical cancer therapies.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. National Institutes of Health. [Link]

  • Anticancer activity of the tested compounds. ResearchGate. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Institutes of Health. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health. [Link]

  • Medicinal chemistry perspective of pyrido[2, 3- d ]pyrimidines as anticancer agents. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. [Link]

  • 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. [Link]

  • Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. PubMed. [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. [Link]

  • Cell cycle inhibitors - CDK4/6 inhibitors. YouTube. [Link]

Sources

Application Notes and Protocols for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Oncology

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core represents a significant "privileged scaffold" in modern medicinal chemistry and oncology research. This heterocyclic system is an isostere of adenine, the core component of ATP, allowing molecules incorporating this structure to function as competitive inhibitors at the ATP-binding sites of numerous protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1]

Derivatives of the tetrahydropyrido[3,4-d]pyrimidine scaffold have demonstrated potent and often selective inhibitory activity against a range of high-value oncology targets. This guide provides an in-depth overview of its mechanism of action, key research findings, and detailed protocols for its application in preclinical oncology research.

Mechanism of Action: A Versatile Kinase Inhibitor Core

The therapeutic potential of the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold lies in its versatility. By modifying the substituents on the core ring system, medicinal chemists can fine-tune the molecule's affinity and selectivity for various oncogenic kinases. This adaptability has led to the development of inhibitors for several critical cancer-related signaling pathways.

Key validated targets for this scaffold include:

  • KRAS (Kirsten Rat Sarcoma Virus): The KRAS protein is a small GTPase that acts as a molecular switch in the cell. Mutations, particularly G12D, lock KRAS in an "on" state, leading to uncontrolled cell proliferation. Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core have been specifically designed as novel inhibitors targeting the KRAS-G12D mutant, showing selective anti-proliferative activity in pancreatic cancer cell lines.[2]

  • Erk2 (Extracellular signal-regulated kinase 2): As a key component of the MAPK/ERK pathway, Erk2 plays a central role in transmitting signals from cell surface receptors to the nucleus, regulating cell growth, differentiation, and survival. Potent and selective Erk2 inhibitors based on the tetrahydropyridopyrimidine scaffold have been shown to effectively reduce the phosphorylation of downstream targets like RSK in both cell lines and in vivo tumor models.[3]

  • Axl Receptor Tyrosine Kinase: Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its overexpression is linked to poor prognosis, metastasis, and drug resistance in numerous cancers. Novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective Axl inhibitors with promising pharmacokinetic profiles.[4]

  • HPK1 (Hematopoietic Progenitor Kinase 1): HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 can enhance the body's immune response against tumors, making it an attractive target for cancer immunotherapy. The tetrahydropyrido[3,4-d]pyrimidine scaffold has been successfully utilized to develop novel HPK1 inhibitors for immuno-oncology applications.[5]

Caption: Generalized MAPK/ERK signaling pathway with the intervention point of an Erk2 inhibitor.

Summary of Preclinical Activity

The following table summarizes the reported in vitro activities of various derivatives based on the tetrahydropyrido[3,4-d]pyrimidine scaffold and related fused pyrimidines, demonstrating their broad applicability in oncology.

Compound Class/DerivativeTarget KinaseCancer Cell LineReported Activity (IC₅₀)Reference
Tetrahydropyrido[3,4-d]pyrimidine (10c) KRAS-G12DPanc1 (Pancreatic)1.40 µM[2]
Tetrahydropyrido[3,4-d]pyrimidine (10k) KRAS-G12D (enzymatic)-0.009 µM[2]
Tetrahydropyridopyrimidine-based Erk2HepG2 (Liver)Potent knockdown of p-RSK[3]
Pyrido[2,3-d]pyrimidine (8a) EGFRWT / EGFRT790MPC-3 (Prostate)0.099 µM / 0.123 µM[6]
Pyrido[2,3-d]pyrimidine (8d) EGFRWT / EGFRT790MA-549 (Lung)7.23 µM (cell viability)[6]
Pyrazolo[3,4-d]pyrimidine (10k) VEGFR-2HT-29 (Colon)0.03 µM[7]
Pyrazolo[3,4-d]pyrimidine (12b) EGFRWT / EGFRT790MA549 (Lung)0.016 µM / 0.236 µM[8]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives.

Caption: Standard workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 1: In Vitro Cell Viability Assay (MTT or CCK-8)

Objective: To determine the cytotoxic or anti-proliferative effect of the test compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Rationale: This is the foundational assay to confirm that the compound has a biological effect on cancer cells. The choice between MTT (forms formazan crystals) and CCK-8/WST-8 (produces a water-soluble formazan) depends on throughput needs and equipment; CCK-8 is generally simpler and faster.

Materials:

  • Selected cancer cell lines (e.g., Panc1, A549, HCT116).[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well clear flat-bottom cell culture plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS) or CCK-8 solution.

  • DMSO (for MTT) or Plate Reader (for CCK-8).

  • Multichannel pipette, incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin. Perform a cell count and dilute to a final concentration of 5,000-10,000 cells/100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. A typical final concentration range would be 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO, matching the highest DMSO concentration used) and "no cell" blank wells.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • Assay Development (CCK-8): Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until a visible color change occurs.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.

Protocol 2: Western Blot for Target Phosphorylation

Objective: To verify that the compound inhibits the intended kinase target within the cell by measuring the phosphorylation status of the target or its direct downstream substrate.

Rationale: An IC₅₀ value from a viability assay shows a cellular effect but does not confirm the mechanism. Western blotting provides direct evidence of on-target activity. For an Erk2 inhibitor, for example, a decrease in phosphorylated Erk (p-Erk) or its substrate p-RSK would be expected.[3]

Materials:

  • 6-well cell culture plates.

  • Test compound and vehicle (DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-RSK, anti-total-RSK, and a loading control like anti-β-Actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted according to the manufacturer's instructions.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies for total-ERK and β-Actin.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the specific reduction in phosphorylation due to compound treatment.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

Rationale: In vivo studies are essential to assess a compound's efficacy within a complex biological system, considering factors like pharmacokinetics (PK) and tolerability.[9] The subcutaneous xenograft model is a standard initial step for evaluating the direct anti-tumor activity of a compound on human cancers.[9]

Caption: Key stages of an in vivo subcutaneous xenograft study.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old).

  • Human cancer cells (e.g., 5 x 10⁶ cells per mouse).[9]

  • Sterile PBS and Matrigel (optional, to improve tumor take rate).

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC, 5% DMSO in saline).

  • Dosing equipment (e.g., oral gavage needles, syringes).

  • Digital calipers and an animal scale.

  • Anesthetic and euthanasia supplies.

Procedure:

  • Cell Implantation: Prepare a single-cell suspension of the cancer cells in sterile PBS (or a 1:1 mixture with Matrigel) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[9]

  • Tumor Growth and Monitoring: Allow tumors to grow. Begin measuring tumor dimensions with calipers every 2-3 days once they become palpable. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group), ensuring similar average tumor volumes across all groups. Groups should include a vehicle control and one or more doses of the test compound.

  • Compound Administration: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage) for the duration of the study (e.g., 21-28 days).

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Observe the animals daily for any signs of distress or adverse effects.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis:

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if the differences between the treated and control groups are significant.

Conclusion and Future Directions

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a highly promising platform for the development of novel kinase inhibitors in oncology. Its demonstrated activity against key drivers of cancer like KRAS, Erk2, and Axl validates its continued exploration. The protocols outlined here provide a robust framework for researchers to systematically evaluate new derivatives of this core structure. Future research should focus on optimizing selectivity to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring its potential in combination therapies to overcome drug resistance.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Available at: [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PubMed Central. Available at: [Link]

  • Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. SpringerLink. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent wild and mutant EGFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Ascendex Scientific, LLC. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science. Available at: [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. Available at: [Link]

  • Novel Tetrahydropyrido[3,4- d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. PubMed. Available at: [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. PubMed Central. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Taylor & Francis Online. Available at: [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small molecules with significant therapeutic potential, particularly in oncology. This heterocyclic motif has been identified in compounds designed to inhibit a range of critical cellular targets, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Extracellular signal-regulated kinase 2 (Erk2).[1][2] The dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for drug development.[3][4] Furthermore, derivatives of this scaffold have been explored as inhibitors of KRAS-G12D and human topoisomerase II, highlighting the versatility of this chemical class.[5]

Given the primary molecular targets of this compound class, their biological activity is intrinsically linked to the regulation of the cell cycle, proliferation, and apoptosis. Therefore, a robust assessment of their cellular activity necessitates a suite of well-designed, validated cell-based assays. This guide provides detailed protocols and the underlying scientific principles for a multi-faceted approach to characterizing the activity of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives in a cellular context.

I. Primary Cellular Screening: Assessing Antiproliferative Activity

A logical first step in characterizing a novel compound is to determine its effect on cell proliferation. A widely accepted and robust method for this is the Bromodeoxyuridine (BrdU) incorporation assay.

Scientific Principle: BrdU Incorporation Assay

The BrdU assay is a precise method for quantifying de novo DNA synthesis, a hallmark of cell proliferation.[6] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8][9] This incorporated BrdU can then be detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells.[7][8] This method is more specific than metabolic assays (e.g., MTT, XTT) which can be confounded by changes in cellular metabolism that do not directly reflect proliferation. It has been noted that for cell cycle-arresting compounds like CDK4/6 inhibitors, ATP-based proliferation assays can be misleading as cells may increase in size and ATP content without dividing.[10]

Experimental Workflow: BrdU Incorporation Assay

BrdU_Workflow A Seed cells in a 96-well plate B Treat with 2-Phenyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine derivatives (dose-response) A->B 24h C Add BrdU labeling solution B->C 1-72h D Incubate to allow BrdU incorporation C->D 1-4h E Fix and denature DNA D->E F Incubate with anti-BrdU antibody E->F G Add HRP-labeled secondary antibody F->G H Add TMB substrate G->H I Measure absorbance at 450 nm H->I

Caption: Workflow for the BrdU cell proliferation assay.

Detailed Protocol: BrdU Cell Proliferation Assay

This protocol is adapted from established methods for a 96-well plate format.[6]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, MCF-7, UO-31 renal cancer cells, as some pyrido[3,4-d]pyrimidine derivatives have shown activity in these lines[11])

  • Complete cell culture medium

  • 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives (dissolved in DMSO)

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU detection antibody

  • HRP-labeled secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well clear-bottom microplate

  • Multi-well microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives. Remove the culture medium and add fresh medium containing the compounds or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 1-4 hours at 37°C.[6] The incubation time should be optimized for the specific cell line's doubling time.[8]

  • Fixation and Denaturation: Carefully remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[6] This step is crucial for exposing the incorporated BrdU to the antibody.[8][12]

  • Antibody Incubation:

    • Remove the fixing/denaturing solution and wash the wells twice with wash buffer.

    • Add 100 µL of diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature with gentle shaking.[6]

    • Remove the antibody solution and wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-labeled secondary antibody and incubate for 1 hour at room temperature.[6]

  • Detection:

    • Remove the secondary antibody solution and wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate at room temperature until color development is sufficient (typically 5-30 minutes).[6]

    • Add 100 µL of stop solution to each well to quench the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation: The absorbance values are directly proportional to the amount of BrdU incorporated into the DNA, and thus, to the number of proliferating cells. The data should be normalized to the vehicle-treated control wells. An IC₅₀ (half-maximal inhibitory concentration) value can be calculated by plotting the percentage of proliferation inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Mechanistic Elucidation: Cell Cycle and Apoptosis Assays

Following the confirmation of antiproliferative activity, the next logical step is to investigate the underlying mechanism. Given that the likely targets of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines are kinases involved in cell cycle regulation, it is crucial to assess the compound's impact on cell cycle progression and its potential to induce apoptosis.

A. Cell Cycle Analysis by Flow Cytometry

Scientific Principle: Cell cycle analysis using DNA-binding dyes like propidium iodide (PI) and flow cytometry allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] The amount of DNA in a cell is directly proportional to its fluorescence intensity after staining with a stoichiometric dye.[14] This enables the identification of cell cycle arrest at specific checkpoints, a common mechanism of action for kinase inhibitors.[13]

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cells treated with the test compound as described for the BrdU assay.

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Analysis and Interpretation: The resulting DNA content histograms will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle-treated control indicates cell cycle arrest. For example, inhibition of CDK2 or CDK4/6 would be expected to cause an arrest in the G1 phase.[2][10]

Signaling Pathway: Cell Cycle Regulation by CDKs

Caption: Simplified overview of cell cycle regulation by CDKs.

B. Apoptosis Detection by Caspase-Glo® 3/7 Assay

Scientific Principle: Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated by anticancer agents. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis.[15] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspases-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[16][17]

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[16][17]

Materials:

  • Cells treated with the test compound in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)

  • Luminometer

Procedure:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[17][18]

  • Assay Procedure:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours.[17]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation: The luminescent signal is directly proportional to the amount of active caspase-3 and -7. An increase in luminescence in compound-treated cells compared to vehicle-treated controls indicates the induction of apoptosis. Data can be expressed as fold-change over the control.

III. Target Engagement and Pathway Modulation: Western Blot Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended kinase targets, it is essential to analyze the phosphorylation status of key downstream substrates. Western blotting is the gold-standard technique for this purpose.[19]

Scientific Principle:

Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[20] By using phospho-specific antibodies, one can assess the activity of kinase signaling pathways. For example, inhibition of Aurora B kinase can be monitored by a decrease in the phosphorylation of its substrate, Histone H3 at Serine 10 (pH3S10).[21][22] Similarly, CDK inhibition can be assessed by changes in the phosphorylation of the Retinoblastoma protein (Rb).

Detailed Protocol: Western Blotting

This is a general protocol that should be optimized for specific antibodies and cell types.[23]

Materials:

  • Cells treated with the test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-Histone H3, anti-total Rb, anti-total Histone H3, and an antibody for a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lysate Preparation:

    • Wash treated cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[20]

Data Analysis and Interpretation: The intensity of the bands corresponding to the phosphorylated proteins should be quantified and normalized to the total protein and/or a loading control. A decrease in the phosphorylation of a specific substrate in compound-treated cells provides strong evidence of target engagement and inhibition of the upstream kinase.

Quantitative Data Summary
AssayParameter MeasuredExpected Outcome with Active Compound
BrdU Assay DNA SynthesisDecrease in absorbance; Dose-dependent inhibition (calculable IC₅₀)
Cell Cycle Analysis DNA ContentAccumulation of cells in a specific phase (e.g., G1 or G2/M arrest)
Caspase-Glo® 3/7 Assay Caspase-3/7 ActivityIncrease in luminescence; Dose-dependent induction of apoptosis
Western Blot Protein PhosphorylationDecrease in phosphorylation of specific kinase substrates (e.g., pRb, pH3S10)

Conclusion

The suite of cell-based assays described in these application notes provides a comprehensive framework for characterizing the biological activity of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives. By systematically evaluating their effects on cell proliferation, cell cycle progression, apoptosis, and target-specific signaling pathways, researchers can gain a thorough understanding of their mechanism of action and build a strong foundation for further preclinical and clinical development. The integration of these assays ensures a self-validating system, where the results from each experiment corroborate and build upon the others, leading to a robust and reliable characterization of these promising therapeutic candidates.

References

  • BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Protocol for BrdU Labeling of Proliferating Cells. University of California, Santa Cruz. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed. [Link]

  • A high-throughput Cyclin D-CDK4 NanoBiT assay facilitates identification and characterisation of antisense oligonucleotide-based CDK4 inhibitors. Sciety. [Link]

  • Choosing an Apoptosis Detection Assay. Biocompare. [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed Central. [Link]

  • Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content. Semantic Scholar. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. [Link]

  • Methods for Cell Cycle Analysis. Biocompare. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • CDK4 Assay Kit. BPS Bioscience. [Link]

  • Cell Proliferation Assay Service_Cell Cycle Assay Services - Cell Cyle Assays. ICE Bioscience. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Western Blot. Addgene. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Ascendex Scientific, LLC. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PubMed Central. [Link]

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of Pyrido[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This structural motif is particularly prominent in the development of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[2][3] Compounds based on this scaffold have been investigated as inhibitors of a wide range of kinases, including Monopolar Spindle 1 (Mps1), Bruton's tyrosine kinase (BTK), and Kirsten rat sarcoma viral oncogene homologue (KRAS), highlighting the versatility of this chemical framework.[4][5]

Understanding the precise mechanism of action (MoA) of these compounds is paramount for their successful development from a promising hit to a clinical candidate. A thorough MoA study not only validates the intended biological target but also uncovers potential off-target effects, informs on mechanisms of resistance, and guides rational drug design for improved potency and selectivity.[6]

This guide provides a comprehensive overview of the experimental strategies and detailed protocols for elucidating the MoA of novel pyrido[3,4-d]pyrimidine compounds, with a focus on their application as kinase inhibitors. We will delve into a multi-faceted approach, beginning with biochemical validation of target engagement and progressing to cellular assays that probe the downstream consequences of target inhibition.

Part 1: Primary Target Identification and Validation

The initial step in characterizing a novel pyrido[3,4-d]pyrimidine compound is to unequivocally identify its primary biological target(s) and validate direct binding. This is crucial for establishing a clear link between the compound and its observed biological effects.

In Vitro Kinase Profiling

Scientific Rationale: Kinase inhibitor discovery often begins with screening a compound against a large panel of purified kinases to determine its potency and selectivity.[7] This provides a broad overview of the compound's activity and helps to identify its primary target(s) as well as potential off-targets. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key parameter determined from these assays.[7]

Experimental Workflow:

G cluster_0 Biochemical Kinase Assay A Compound Dilution Series B Kinase, Substrate, and ATP Mixture A->B Add C Incubation B->C Incubate at RT D Detection of Kinase Activity (e.g., Phosphorylation) C->D Measure Signal E Data Analysis (IC50 Determination) D->E Plot and Fit Curve

Caption: Workflow for a typical in vitro kinase assay.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the pyrido[3,4-d]pyrimidine compound in an appropriate solvent (e.g., DMSO). A common starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the compound dilution.

    • 2 µL of a mixture containing the target kinase and its specific substrate in reaction buffer.

    • 2 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

Scientific Rationale: While in vitro assays are essential, it is crucial to confirm that the compound can bind to its target within the complex environment of a living cell.[8] Cellular target engagement assays provide this critical validation. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that relies on the principle that a protein's thermal stability is altered upon ligand binding.[9]

Experimental Workflow:

G cluster_0 Cellular Thermal Shift Assay (CETSA®) A Treat Cells with Compound B Heat Shock at Various Temperatures A->B Incubate C Cell Lysis B->C Lyse D Separate Soluble and Precipitated Proteins C->D Centrifuge E Quantify Soluble Target Protein (e.g., Western Blot) D->E Analyze Supernatant F Generate Melt Curve E->F Plot Protein Levels vs. Temp

Caption: General workflow for a CETSA® experiment.

Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment: Culture a relevant cancer cell line to 70-80% confluency. Treat the cells with the pyrido[3,4-d]pyrimidine compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Shock: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard method like the BCA assay.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature for the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[9]

Part 2: Characterizing Cellular Activity

Once the primary target has been validated, the next step is to assess the compound's effects on cellular processes that are regulated by the target. This provides a functional link between target engagement and the desired phenotypic outcome.

Target Phosphorylation Status

Scientific Rationale: For kinase inhibitors, a direct consequence of target engagement is the inhibition of the kinase's catalytic activity, leading to a decrease in the phosphorylation of its downstream substrates.[10] Western blotting is a widely used technique to detect changes in the phosphorylation status of specific proteins.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat the cells with a dose-range of the pyrido[3,4-d]pyrimidine compound for a specified time (e.g., 2, 6, 24 hours). After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Mps1).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein. A dose-dependent decrease in the phospho-protein signal indicates target inhibition.

Cell Viability and Proliferation Assays

Scientific Rationale: A common therapeutic goal for kinase inhibitors in oncology is to inhibit the growth and proliferation of cancer cells.[11] Cell viability assays are used to determine the concentration of a compound that causes a 50% reduction in cell viability (GI50 or IC50).[12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrido[3,4-d]pyrimidine compound for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value.

Table 1: Representative Cellular Activity Data

Cell LineTarget KinaseGI50 (µM)[12]
HeLa (Cervical Cancer)Mps10.5
A549 (Lung Cancer)Mps11.2
PNT2 (Non-transformed)Mps1> 10

Part 3: Elucidating Downstream Signaling Pathways

To gain a deeper understanding of the compound's MoA, it is important to investigate its effects on the broader signaling network downstream of the primary target. This can reveal additional mechanisms contributing to the compound's efficacy and identify potential biomarkers of response.

Pathway-Focused Western Blotting

Scientific Rationale: Kinases often act as key nodes in complex signaling pathways that regulate cell proliferation, survival, and apoptosis.[13] By examining the phosphorylation status of key proteins within these pathways, it is possible to map the downstream consequences of target inhibition.

Protocol:

The protocol is similar to that described in Section 2.1, but instead of using an antibody against the primary target, a panel of antibodies against key downstream signaling proteins is used. For example, if the primary target is a kinase in the PI3K/Akt/mTOR pathway, one might probe for changes in the phosphorylation of Akt, mTOR, and S6 ribosomal protein.

Cell Cycle Analysis

Scientific Rationale: Many kinases, such as Mps1, play critical roles in cell cycle progression.[4] Inhibition of these kinases can lead to cell cycle arrest at specific checkpoints. Flow cytometry-based cell cycle analysis using a DNA-staining dye like propidium iodide (PI) can quantify the distribution of cells in different phases of the cell cycle.[14]

Experimental Workflow:

G cluster_0 Cell Cycle Analysis by Flow Cytometry A Treat Cells with Compound B Harvest and Fix Cells A->B Incubate C Stain with Propidium Iodide (PI) B->C Permeabilize D Analyze by Flow Cytometry C->D Acquire Data E Quantify Cell Cycle Phases D->E Model Data

Caption: Workflow for cell cycle analysis.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the pyrido[3,4-d]pyrimidine compound at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests that the compound induces cell cycle arrest at that point.

Conclusion

The elucidation of the mechanism of action for a novel pyrido[3,4-d]pyrimidine compound is a multi-step process that requires a combination of biochemical and cell-based assays. The protocols outlined in this guide provide a robust framework for identifying the primary target, validating target engagement in a cellular context, and characterizing the downstream functional consequences of target inhibition. By following this systematic approach, researchers can build a comprehensive understanding of their compound's MoA, which is essential for its successful translation into a clinically effective therapeutic agent.

References

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Molecules, 26(17), 5127. Available from: [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2022). RSC Medicinal Chemistry, 13(10), 1167-1188. Available from: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(9), 316. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(2), 1109-1135. Available from: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry, 59(9), 4546-4561. Available from: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Molecular and Cellular Biochemistry, 478(9), 2165-2182. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. (2015). European Journal of Pharmaceutical Sciences, 77, 139-148. Available from: [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). ACS Chemical Biology, 15(4), 1035-1044. Available from: [Link]

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. (2024). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. (2016). RSC Advances, 6(81), 77299-77330. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Available from: [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2015). Journal of Proteome Research, 14(1), 478-490. Available from: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega, 4(7), 12035-12041. Available from: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2012). Annals of the New York Academy of Sciences, 1260, 1-11. Available from: [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (2022). Molecules, 27(1), 22. Available from: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). Chemistry & Biodiversity, 19(11), e202200780. Available from: [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Available from: [Link]

  • Guideline for anticancer assays in cells. (2024). Food Science and Human Wellness, 13(2), 793-806. Available from: [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2020). Annual Review of Pharmacology and Toxicology, 60, 449-469. Available from: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Available from: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including various kinases. This has led to the development of therapeutic agents for diseases ranging from cancer to inflammatory disorders.[1][2][3] For instance, Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, features this core structure. The ability to efficiently and selectively functionalize the pyrido[3,4-d]pyrimidine ring system is therefore of paramount importance for the generation of novel drug candidates and chemical probes.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of complex organic molecules.[4][5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offer mild reaction conditions, high functional group tolerance, and excellent yields.[4][5] This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, for the synthesis and functionalization of the pyrido[3,4-d]pyrimidine scaffold.

The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle

The efficacy of these reactions hinges on a general catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle typically proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate. This is often the rate-determining step.[4][6]

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, or an amine in Buchwald-Hartwig) is transferred to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired new bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6]

The choice of ligands, bases, and solvents plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout this cycle, thereby influencing the overall efficiency and selectivity of the reaction.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'-M R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' M-X Reductive Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R' Functionalization Strategy cluster_0 Core Synthesis cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Diversified Products Start Pyridine Precursor Intermediate 4-Chloro-pyrido[3,4-d]pyrimidine Start->Intermediate Multi-step Synthesis Suzuki Suzuki Coupling (C-C bond) Intermediate->Suzuki R-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-N bond) Intermediate->Buchwald R-NH2 Sonogashira Sonogashira Coupling (C-C bond) Intermediate->Sonogashira R-C≡CH Product_Suzuki 4-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 4-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 4-Alkynyl Derivative Sonogashira->Product_Sonogashira

Caption: General workflow for the diversification of the pyrido[3,4-d]pyrimidine scaffold.

Application Notes & Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents onto the pyrido[3,4-d]pyrimidine core. [8][9][10]This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst. For more challenging couplings, catalysts with more specialized phosphine ligands, such as those based on dppf (1,1'-bis(diphenylphosphino)ferrocene), may be required to enhance catalytic activity. [11]* Base: A base is essential for the transmetalation step. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield. [9]* Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically employed to dissolve both the organic and inorganic reagents. [9][11] Protocol: Synthesis of 4-Aryl-pyrido[3,4-d]pyrimidines via Suzuki-Miyaura Coupling

Materials:

ReagentCAS NumberSupplier Recommendation
4-Chloro-pyrido[3,4-d]pyrimidine derivativeVariesCustom Synthesis
Arylboronic acidVariesSigma-Aldrich, Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals
Sodium Carbonate (Anhydrous)497-19-8Fisher Scientific
Toluene108-88-3VWR Chemicals
Ethanol64-17-5VWR Chemicals
Deionized Water7732-18-5Millipore

Procedure:

  • To an oven-dried Schlenk flask, add the 4-chloro-pyrido[3,4-d]pyrimidine derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) via syringe. [9]5. Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyrido[3,4-d]pyrimidine.

Coupling Partner ExampleCatalyst Loading (mol%)Base (equiv.)Solvent SystemTemp (°C)Yield (%)Reference
4-Methoxyphenylboronic acid5Na₂CO₃ (2)Toluene/Ethanol11083[9]
1-Methyl-4-pyrazoleboronic acid pinacol ester5Na₂CO₃ (2)1,4-Dioxane/H₂O100~70-80[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C4 position of the pyrido[3,4-d]pyrimidine core. [12][13][14][15]This reaction has become indispensable in pharmaceutical chemistry due to the prevalence of arylamine moieties in drug molecules. [16] Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination. [12][14]A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is typically used in conjunction with the ligand.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice. [13]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Synthesis of 4-(Arylamino)-pyrido[3,4-d]pyrimidines via Buchwald-Hartwig Amination

Materials:

ReagentCAS NumberSupplier Recommendation
4-Chloro-pyrido[3,4-d]pyrimidine derivativeVariesCustom Synthesis
ArylamineVariesAcros Organics
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]51364-51-3Sigma-Aldrich
Xantphos161265-03-8Strem Chemicals
Sodium tert-butoxide (NaOt-Bu)865-48-5Sigma-Aldrich
Anhydrous Toluene108-88-3Acros Organics (AcroSeal)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-chloro-pyrido[3,4-d]pyrimidine derivative (1.0 equiv.), the arylamine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.02 equiv.) and a suitable phosphine ligand like Xantphos (0.04 equiv.) in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired 4-(arylamino)-pyrido[3,4-d]pyrimidine. [17]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. [12]This reaction is particularly useful for installing alkynyl groups, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclization reactions) or as key pharmacophoric elements.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium catalyst (similar to other cross-couplings) and a copper(I) co-catalyst. [6][12]The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step. [12]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX by-product and as the reaction solvent in many cases.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings.

Protocol: Synthesis of 4-Alkynyl-pyrido[3,4-d]pyrimidines via Sonogashira Coupling

Materials:

ReagentCAS NumberSupplier Recommendation
4-Chloro-pyrido[3,4-d]pyrimidine derivativeVariesCustom Synthesis
Terminal AlkyneVariesGFS Chemicals
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]13965-03-2Sigma-Aldrich
Copper(I) Iodide (CuI)7681-65-4Alfa Aesar
Triethylamine (Et₃N)121-44-8Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9Acros Organics (AcroSeal)

Procedure:

  • To a Schlenk flask, add the 4-chloro-pyrido[3,4-d]pyrimidine derivative (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine (3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.5 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Directions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis and functionalization of the medicinally important pyrido[3,4-d]pyrimidine scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, in particular, offer reliable and efficient methods for installing a diverse array of substituents at key positions, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. As catalyst technology continues to advance, we can anticipate the development of even more efficient, selective, and environmentally benign methods for the construction of these valuable heterocyclic compounds.

References

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link] [1]2. Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available at: [Link] [4]3. Hirota, K., Kuki, H., & Maki, Y. (1994). NOVEL SYNTHESIS OF PYRID0[3,4-dlPYRIMIDINES, PYRIDO[ZJ-dl- PYRIMIDINES, AND QUINAZOLINES VIA PALLADIUM-CATALYZED OXIDATIVE COUPL. HETEROCYCLES, 37(1), 563. Available at: https://www.heterocycles.com/newlibrary/downloads/pdfs/2196 [18]4. PMC - PubMed Central. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3945229/ [17]5. ResearchGate. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: https://www.researchgate.net/publication/359143640_Review_on_the_Synthesis_and_Therapeutic_Potential_of_Pyrido23-d_32-d_34-d_and_43-dpyrimidine_Derivatives [2]6. The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: https://www.nobelprize.org/prizes/chemistry/2010/advanced-information/ [5]7. Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Organometallics/2.02%3A_Pd-Catalyzed_Cross_Coupling_Reactions [12]8. Wikipedia. (n.d.). Cross-coupling reaction. Available at: https://en.wikipedia.org/wiki/Cross-coupling_reaction [6]9. Sci-Hub. (1994). Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. Available at: https://sci-hub.se/10.3987/com-93-s99 [19]10. ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00135 [8]11. ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Request PDF. Available at: https://www.researchgate.net/publication/343366887_Palladium-Catalysed_Cross-Coupling_and_Related_Processes_Some_Interesting_Observations_That_Have_Been_Exploited_in_Synthetic_Chemistry [7]12. Elsevier. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.116/ [9]13. NIH. (n.d.). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3578000/ [13]14. ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Available at: https://www.researchgate.net/publication/358482159_Chemistry_and_biological_evaluation_of_pyrido43-dpyrimidines_A_review [20]15. Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination [14]16. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_01%3A_Reactions_of_Carbon-Carbon_Multiple_Bonds/Buchwald-Hartwig_Amination [15]17. Ovid. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Available at: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=fulltext&D=ovft&AN=00153252-202205000-00010&NEWS=N [21]18. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Available at: https://www.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/ [16]19. Oregon Health & Science University. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Fingerprint. Available at: https://fingerprint.ohsu.ca/document/s-1-s2.0-s0960894x14001308-main/keyphrases [22]20. Benchchem. (n.d.). Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations. Available at: https://www.benchchem.com/product/b5689/white-paper/modifying-6-chloropyrido-2-3-d-pyrimidine-a-guide-to-synthetic-transformations [11]21. PMC - NIH. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699292/ [23]22. ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: https://www.researchgate.net/publication/344234024_Regioselective_palladium-catalyzed_SuzukieMiyaura_coupling_reaction_of_246-trihalogenopyrido23-dpyrimidines [10]23. NIH. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4443423/ [24]24. PMC - NIH. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952081/ [3]25. ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available at: https://www.researchgate.net/publication/259461129_ChemInform_Abstract_Functionalization_of_Pyrrolo23-dpyrimidine_by_Palladium-Catalyzed_Cross-Coupling_Reactions [25]26. PubMed Central. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963972/7[26]2/ [cite: 26]

Sources

Application Notes & Protocols for High-Throughput Screening of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyrimidine Scaffold

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of this scaffold have been identified as potent inhibitors of key signaling proteins, particularly protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[6][7]

Recent research has highlighted the potential of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as selective inhibitors of therapeutically relevant kinases such as Extracellular signal-regulated kinase 2 (Erk2) and Axl receptor tyrosine kinase.[4][5] Given the established role of these kinases in cancer progression, the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a promising starting point for the discovery of novel anticancer agents.[1] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold in HTS campaigns aimed at discovering novel kinase inhibitors. We will delve into the principles of a robust and widely used luminescence-based kinase assay, provide a detailed experimental protocol, and discuss best practices for data analysis and hit validation.

Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)

To effectively screen for inhibitors of a target kinase, a robust and sensitive assay is paramount. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and simple "mix-and-read" format.[6][10][11]

The core principle of this assay is the quantification of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation reactions.[12] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The target kinase, its substrate, and ATP are incubated with the test compounds (e.g., derivatives of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine). In the presence of an active kinase, ATP is converted to ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial to ensure that the subsequent luminescent signal is directly proportional to the amount of ADP produced.

  • ADP Conversion to Light: A detection reagent is then added, which contains an enzyme that converts ADP to ATP. This newly synthesized ATP is then used by a luciferase to catalyze the conversion of luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.[6] Therefore, a potent inhibitor will result in low kinase activity, leading to minimal ADP production and a weak luminescent signal.[6]

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for an HTS campaign and a representative kinase signaling pathway that could be targeted.

HTS_Workflow cluster_prep Assay Preparation cluster_execution HTS Execution cluster_analysis Data Analysis & Hit Validation Compound_Plating Compound Library Plating (2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs) Incubation Incubation with Compounds Compound_Plating->Incubation Assay_Plate_Prep Assay Plate Preparation (Target Kinase, Substrate, ATP) Assay_Plate_Prep->Incubation Add_Reagent1 Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) Incubation->Add_Reagent1 Incubation2 Incubation Add_Reagent1->Incubation2 Add_Reagent2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubation2->Add_Reagent2 Incubation3 Incubation Add_Reagent2->Incubation3 Read_Plate Read Luminescence Incubation3->Read_Plate Data_Analysis Primary Data Analysis (Normalization, Z' Factor) Read_Plate->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Dose-Response Curves) Hit_Selection->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target Kinase) MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 2-Phenyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Inhibitor Inhibitor->ERK Inhibition

Caption: Representative MAPK/ERK Signaling Pathway Targeted by Inhibitors.

Detailed Protocol: HTS for Kinase Inhibitors using ADP-Glo™

This protocol is designed for a 384-well plate format, which is common in HTS campaigns.[6] All reagent additions and transfers should be performed using automated liquid handlers to ensure precision and consistency.[8]

Materials and Reagents:

  • Purified, active target kinase (e.g., Erk2)

  • Kinase-specific substrate (peptide or protein)

  • Ultra-pure ATP

  • 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compound library dissolved in 100% DMSO

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque, low-volume 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) for compound dispensing

  • Multichannel pipettes or automated liquid handler for reagent addition

  • Plate-reading luminometer

Experimental Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compound library stock solutions into the 384-well assay plates.

    • Typically, a final compound concentration range of 10 µM to 10 nM is screened.

    • Include appropriate controls on each plate:

      • Negative (0% inhibition) controls: Wells containing DMSO only.

      • Positive (100% inhibition) controls: Wells containing a known inhibitor of the target kinase.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate master mix in Kinase Reaction Buffer. The final concentration of the kinase and substrate should be optimized based on prior assay development experiments to be at or below their respective Km values to ensure sensitivity to inhibitors.

    • Dispense the 2X enzyme/substrate master mix into all wells of the assay plate.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • To initiate the kinase reaction, add the 2X ATP solution to all wells. The final ATP concentration should also be at or near its Km for the kinase.

    • Seal the plates and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Following incubation, add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent to all wells. This reagent will convert the ADP generated during the kinase reaction into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Hit Validation: Ensuring Scientific Rigor

The raw data from an HTS campaign requires careful analysis to identify genuine "hits" and discard false positives.[13][14]

1. Primary Data Analysis:

  • Normalization: The raw luminescence data should be normalized to the plate controls. The percent inhibition for each test compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control Metrics: The robustness of the assay across all plates should be evaluated using statistical parameters.[8]

    • Z'-factor: This metric assesses the separation between the positive and negative control signal distributions. A Z'-factor ≥ 0.5 is considered excellent for HTS.[15]

    • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.

Parameter Formula Acceptable Value Significance
Z'-factor 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background Mean_neg / Mean_pos> 5Demonstrates a sufficient dynamic range for detecting inhibitor effects.[15]

2. Hit Selection and Confirmation:

  • Hit Criteria: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Hit Confirmation: Primary hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀ value). This provides a quantitative measure of the compound's inhibitory activity.

3. Hit Validation and Triage:

  • Orthogonal Assays: To eliminate false positives that may be due to assay artifacts (e.g., luciferase inhibition), confirmed hits should be evaluated in a secondary, orthogonal assay that uses a different detection technology (e.g., a fluorescence-based assay).[16]

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to assess their selectivity. A highly selective inhibitor is often more desirable as it is less likely to have off-target effects.

  • Structure-Activity Relationship (SAR) Analysis: For hits that belong to a chemical series, an initial SAR analysis can be performed to identify key structural features that contribute to their activity.[17]

Conclusion: A Pathway to Novel Kinase Inhibitors

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a valuable starting point for the discovery of novel kinase inhibitors with therapeutic potential. By employing a robust and well-validated HTS assay, such as the luminescence-based ADP-Glo™ assay, researchers can efficiently screen large compound libraries to identify potent and selective modulators of target kinases. A rigorous approach to data analysis and hit validation is crucial to ensure the identification of high-quality lead compounds for further drug development efforts. The protocols and guidelines presented in this application note provide a solid framework for initiating and executing a successful HTS campaign centered around this promising chemical scaffold.

References

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Luminescent Assay Kits. BPS Bioscience. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. The Biochemical Society. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Semantic Scholar. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. ACS Publications. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Royal Society of Chemistry. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. [Link]

  • 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Ascendex Scientific, LLC. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • ChemInform Abstract: Synthesis of 2,6-Disubstituted 5,6,7,8-Tetrahydropyrido(4,3-d) pyrimidine Derivatives. ResearchGate. [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. PubMed. [Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This scaffold is a critical core in modern medicinal chemistry, most notably as the foundation for the KRAS G12C inhibitor, Adagrasib.[1] The selective functionalization of this nucleus is key to developing a diverse range of therapeutic agents.[1]

This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights into improving reaction yields through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core?

A1: A prevalent and effective strategy is the cyclocondensation reaction between a suitable piperidine-based precursor and a benzamidine salt (e.g., benzamidine hydrochloride). The key piperidine starting material is typically a derivative of 3-aminopiperidine-4-carbonitrile or a related synthon. The reaction capitalizes on the nucleophilicity of the amino groups reacting with the amidine to form the fused pyrimidine ring. The choice of solvent, base, and temperature is critical for driving the reaction to completion and minimizing side products.

Q2: My reaction yield is consistently low. What are the most likely overarching causes?

A2: Low yields in this synthesis typically stem from a few common areas. A systematic approach to troubleshooting is the most effective way to identify the root cause.[2] The primary culprits are often:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that may need fine-tuning.[2]

  • Purity of Reagents: Impurities in starting materials, particularly the piperidine precursor, can introduce competing side reactions. Solvents must be anhydrous if the reaction is moisture-sensitive.

  • Atmospheric Contamination: The tetrahydropyridine ring can be susceptible to oxidation, leading to the formation of the aromatic pyridopyrimidine byproduct, especially at elevated temperatures.[3] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Inefficient Product Isolation: The product's polarity and stability can make purification challenging, leading to material loss during workup and chromatography.

Q3: How critical is the handling of the piperidine starting material?

A3: Extremely critical. Piperidine derivatives can be sensitive to air and moisture. If you are starting with a protected piperidine (e.g., N-Boc), the deprotection step must be clean and complete. Any residual acid or impurities from the deprotection can interfere with the subsequent cyclocondensation. It is best practice to use freshly prepared or purified piperidine precursors.

Troubleshooting Guide: From Low Conversion to Impure Product

This section provides a problem-oriented approach to resolving common experimental failures.

Problem 1: Low or No Conversion of Starting Materials

Your TLC or LC-MS analysis shows a significant amount of unreacted 3-aminopiperidine-4-carbonitrile and/or benzamidine starting materials.

Logical Troubleshooting Workflow

G start Low Conversion Observed check_temp Verify Reaction Temperature start->check_temp temp_ok Temp Correct? check_temp->temp_ok check_reagents Assess Reagent & Solvent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok check_base Evaluate Base Stoichiometry & Strength base_ok Base Correct? check_base->base_ok temp_ok->check_reagents Yes optimize_temp Action: Screen Higher Temps (e.g., Reflux) temp_ok->optimize_temp No reagents_ok->check_base Yes purify_reagents Action: Purify Starting Materials, Use Dry Solvents reagents_ok->purify_reagents No optimize_base Action: Use Stronger, Non-nucleophilic Base (e.g., DBU, K2CO3) base_ok->optimize_base No end_node Re-run Optimized Reaction base_ok->end_node Yes optimize_temp->end_node purify_reagents->end_node optimize_base->end_node

Caption: Troubleshooting workflow for low reaction conversion.

  • Cause A: Insufficient Thermal Energy

    • Explanation: Cyclocondensation reactions often have a significant activation energy barrier for the final ring-closing step, which involves the elimination of ammonia. Insufficient heat can stall the reaction at an intermediate stage or prevent it from starting altogether.

    • Solution: Increase the reaction temperature. If you are running the reaction at 80 °C, consider increasing it to the reflux temperature of the solvent (e.g., ethanol, n-butanol). Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[4]

  • Cause B: Ineffective Base

    • Explanation: If you are using benzamidine hydrochloride, a base is required to liberate the free benzamidine. If the base is too weak or used in a substoichiometric amount, the concentration of the active reagent will be too low.

    • Solution: Ensure at least one equivalent of a suitable base is used. For higher temperatures, an inorganic base like potassium carbonate (K₂CO₃) is often effective. For milder conditions, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.

Problem 2: Significant Side Product Formation

Your crude analysis shows multiple spots on TLC or peaks in LC-MS, complicating purification and reducing the yield of the desired product.

  • Cause A: Oxidation to Aromatic Byproduct

    • Explanation: The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core can undergo dehydrogenation to form the fully aromatic 2-phenylpyrido[3,4-d]pyrimidine, especially at high temperatures in the presence of air (oxygen).[3] This is a common issue in syntheses involving dihydro-intermediates.[3]

    • Solution:

      • Inert Atmosphere: Degas the solvent and rigorously maintain the reaction under a positive pressure of an inert gas like nitrogen or argon.

      • Temperature Management: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction has reached completion. Monitor the reaction closely by TLC or LC-MS.

  • Cause B: Incompletely Cyclized Intermediates

    • Explanation: The reaction may stall after the initial formation of an N-acylamidine or other intermediate without completing the final ring-closing step.[3] This can be due to insufficient temperature, short reaction time, or steric hindrance.

    • Solution:

      • Increase Reaction Time/Temperature: As with low conversion, providing more energy can help overcome the activation barrier for cyclization.

      • Azeotropic Water Removal: In some condensation reactions, water is a byproduct. Using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium toward the cyclized product.

Problem 3: Difficulty with Product Purification

You have successfully formed the product, but isolation via column chromatography or recrystallization is proving difficult.

  • Cause A: Product Degradation on Silica Gel

    • Explanation: The basic nitrogen atoms in the pyridopyrimidine core can interact strongly with the acidic surface of standard silica gel, leading to peak tailing, poor separation, and in some cases, degradation of the product.[5]

    • Solution:

      • Neutralized Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (typically 0.5-1%).[5]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or C18 (reverse-phase).

  • Cause B: Poor Crystallinity

    • Explanation: The crude product may be an amorphous solid or an oil, making recrystallization challenging.

    • Solution:

      • Systematic Solvent Screening: The key to recrystallization is finding a solvent system where the product is soluble when hot but poorly soluble when cold.[5] Test a range of solvents from polar (ethanol, isopropanol) to non-polar (hexanes, toluene) and their mixtures.

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal, or storing the solution in a freezer for an extended period.[5]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Reaction Scheme

G cluster_product Product A Piperidine Precursor (e.g., 3-amino-4-cyanopiperidine) plus1 + B Benzamidine HCl arrow1 B->arrow1 C Solvent: n-Butanol Base: K2CO3 (2 eq.) Atmosphere: N2 Temp: Reflux D 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine C->D

Caption: Optimized reaction pathway for synthesis.

Materials:

  • N-Boc-3-amino-4-cyanopiperidine (1.0 eq)

  • Benzamidine hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • n-Butanol, anhydrous

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

  • Deprotection of Piperidine:

    • Dissolve N-Boc-3-amino-4-cyanopiperidine in a minimal amount of DCM.

    • Add 4M HCl in Dioxane (4-5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to obtain the crude piperidine dihydrochloride salt. Use this salt directly in the next step.

  • Cyclocondensation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude piperidine salt, benzamidine hydrochloride (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

    • Flush the flask with nitrogen for 5-10 minutes.

    • Add anhydrous n-butanol via cannula to create a slurry (approx. 0.1 M concentration).

    • Heat the mixture to reflux (approx. 117 °C) under a positive pressure of nitrogen.

    • Monitor the reaction progress by LC-MS or TLC (Typical mobile phase: 10% Methanol in DCM with 0.5% triethylamine). The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of n-butanol or DCM.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

  • Purification:

    • Option A (Chromatography): Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system. A typical gradient is 0-10% methanol in dichloromethane.

    • Option B (Recrystallization): Dissolve the crude product in a minimal amount of boiling ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

Data Summary: Impact of Reaction Conditions

The choice of reaction conditions can significantly impact the final yield. The following table summarizes typical outcomes based on different methodologies.

ParameterConventional HeatingMicrowave Irradiation[4]Nanocatalyst-Assisted[6]
Solvent n-Butanol / EthanolDMFSolvent-free
Temperature 80-120 °C120-150 °C100 °C
Time 12-24 hours15-40 minutes1-2 hours
Typical Yield 45-65%60-85%85-97%
Key Advantage Simple setupRapid optimizationHigh efficiency, green
Key Disadvantage Long reaction timeRequires specific equipmentCatalyst synthesis required

Yields are illustrative and highly dependent on the specific substrate and precise experimental execution. The use of nanocatalysts, while requiring more initial setup, has been shown to produce exceptional yields in related pyridopyrimidine syntheses.[6]

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Al-Ostath, A. et al. (2023).
  • RASAYAN Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
  • Zanatta, N. et al. (2019).

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this promising heterocyclic compound. By understanding the physicochemical properties of this molecule and employing targeted formulation strategies, you can ensure reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?

A1: The limited aqueous solubility of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine primarily stems from its molecular structure. The presence of a phenyl ring and the fused heterocyclic system contributes to its lipophilic nature and relatively flat, rigid structure, which can lead to strong crystal lattice energy.[1] Aromatic compounds tend to have lower aqueous solubility, and overcoming the energy of the crystal lattice to allow for solvation by water molecules can be challenging.[1]

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[2][3] To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic solvent (co-solvent) such as ethanol or polyethylene glycol (PEG).[4]

  • Pre-warm the aqueous buffer: Gently warming the buffer before adding the DMSO stock can sometimes help to increase the kinetic solubility and delay precipitation.

  • Employ sonication: Briefly sonicating the solution after adding the compound can help to break up any initial precipitates and aid in dissolution.

Q3: What are the most suitable organic solvents for dissolving 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?

A3: Based on the chemical structure and data from related pyrimidine derivatives, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is expected to have good solubility in polar aprotic solvents.[5][6] Commonly used and effective solvents include:

  • Dimethyl Sulfoxide (DMSO): Generally provides high solubility for this class of compounds.[3][6]

  • Dimethylformamide (DMF): Another strong polar aprotic solvent that is often effective.[5]

  • Methanol and Ethanol: These polar protic solvents can also be used, although the solubility may be lower than in DMSO or DMF.[5][7]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Inconsistent results in biological assays due to poor compound solubility.

This is a critical issue that can compromise the validity of your experimental data. The following workflow will guide you through a systematic approach to address this problem.

Caption: Troubleshooting workflow for addressing solubility issues.

Step 1: Characterize the Thermodynamic Solubility

Before attempting to solubilize the compound for an experiment, it is crucial to determine its baseline thermodynamic solubility in your intended aqueous medium.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

This value represents the maximum concentration you can achieve in that specific buffer system.

Step 2: pH Modification

2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a weakly basic compound due to the presence of nitrogen atoms in the pyrimidine and piperidine rings. Therefore, its aqueous solubility is expected to be pH-dependent.

Causality: At a pH below the compound's pKa, the nitrogen atoms will be protonated, leading to the formation of a more soluble cationic species. The predicted pKa for the most basic nitrogen on the tetrahydropyridopyrimidine core is likely in the range of 4-6.

Experimental Approach:

  • Determine pH-Solubility Profile: Perform the shake-flask solubility determination (as described in Step 1) across a range of pH values (e.g., pH 3 to pH 8).

  • Data Analysis: Plot the measured solubility against the pH. You should observe an increase in solubility as the pH decreases.

Practical Implementation:

  • For cell-based assays, ensure the final pH of your culture medium is compatible with cell viability.

  • For in vitro enzymatic assays, select a buffer pH that maintains both compound solubility and enzyme activity.

Table 1: Predicted pH-Dependent Solubility Behavior

pHExpected Protonation StatePredicted Relative Aqueous Solubility
< 4Fully ProtonatedHigh
4 - 6Partially ProtonatedModerate
> 7Predominantly NeutralLow
Step 3: Co-solvent Systems

If pH adjustment alone is insufficient or not feasible for your experimental system, the use of a co-solvent can be an effective strategy.

Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[4]

Co-solvent Selection and Screening:

Commonly used biocompatible co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[4]

  • Glycerol

Protocol: Co-solvent Screening

  • Prepare a series of your aqueous buffer containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine the solubility of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in each co-solvent mixture using the shake-flask method.

  • Select the co-solvent and concentration that provides the desired solubility while minimizing potential interference with your assay.

Step 4: Advanced Formulation Strategies

For more challenging solubility issues, particularly for in vivo studies, advanced formulation techniques may be necessary.

a) Amorphous Solid Dispersions

Causality: By dispersing the compound in an amorphous state within a polymer matrix, the high crystal lattice energy is overcome, leading to a significant increase in apparent solubility and dissolution rate.[2]

Polymer Selection: The choice of polymer is critical for the stability and performance of the solid dispersion.[8] For a weakly basic compound like 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, polymers that can interact with the compound through hydrogen bonding or have pH-dependent solubility themselves can be advantageous. Suitable polymers include:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

Preparation Method: Solvent Evaporation

  • Dissolve both the compound and the selected polymer in a common volatile organic solvent (e.g., methanol or a mixture of solvents).

  • Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.

  • The resulting solid dispersion can then be collected and further processed.

b) Salt Formation

Causality: Converting the weakly basic 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine into a salt form can dramatically increase its aqueous solubility and dissolution rate.[4]

Counter-ion Selection: The choice of the acidic counter-ion is crucial. Pharmaceutically acceptable acids are typically used. For a weakly basic drug, strong acids are generally more effective at forming stable salts.

Table 2: Common Counter-ions for Salt Formation of Basic Drugs

Counter-ionAcidPotential Advantages
HydrochlorideHydrochloric AcidHigh solubility, well-established
MesylateMethanesulfonic AcidGood solubility and stability
SulfateSulfuric AcidCan form stable crystalline salts
TartrateTartaric AcidCan aid in chiral resolution

Protocol: Small-Scale Salt Screening

  • Dissolve the compound in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add a stoichiometric amount of the selected acid.

  • Allow the salt to precipitate, or remove the solvent to isolate the salt.

  • Characterize the resulting salt for its solubility, crystallinity, and stability.

Visualization of Key Concepts

G cluster_Solubility Factors Affecting Solubility cluster_Solutions Solubilization Strategies A Molecular Structure (Lipophilicity, Rigidity) B Crystal Lattice Energy A->B H Salt Formation (Ionic Species) A->H G Solid Dispersions (Amorphous State) B->G C pH of the Medium E pH Adjustment (Protonation) C->E D Solvent Polarity F Co-solvents (Reduces Polarity) D->F

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrido[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrido[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrido[3,4-d]pyrimidines are a class of compounds with significant therapeutic potential, and their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyrido[3,4-d]pyrimidines, providing explanations and actionable solutions.

Issue 1: Consistently Low Yield of the Desired Pyrido[3,4-d]pyrimidine

Question: I am following a literature procedure for a palladium-catalyzed cross-coupling reaction to synthesize a substituted pyrido[3,4-d]pyrimidine, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving the pyrido[3,4-d]pyrimidine core are a common issue. Several factors can contribute to this problem.

  • Causality: The pyrido[3,4-d]pyrimidine scaffold contains multiple nitrogen atoms, making it a Lewis-basic heterocycle. These Lewis-basic sites can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, steric hindrance around the reaction site can impede the oxidative addition step, a crucial part of the catalytic cycle.[1]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich, sterically hindered heterocyclic systems, bulky and electron-rich ligands such as XPhos or SPhos can enhance catalytic activity and stability. It is advisable to screen a panel of ligands to identify the optimal one for your specific substrate.

    • Catalyst System: If standard palladium catalysts like Pd(PPh₃)₄ are underperforming, consider using more active pre-catalysts such as Pd₂(dba)₃ in combination with a suitable ligand.[1] This allows for the in-situ formation of the active catalytic species.

    • Base Selection: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. However, the solubility of the base can be a factor, so screening different bases is recommended.

    • Solvent Effects: The solvent influences the solubility of reactants, reagents, and the catalyst complex, which in turn affects reaction rates. While common solvents like toluene or dioxane are often used, a solvent screen including polar aprotic solvents like DMF or NMP might be beneficial.

    • Temperature and Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Insufficient heating may lead to incomplete conversion, while prolonged heating at high temperatures can cause degradation of starting materials or products.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products can significantly complicate purification and reduce the yield of your target molecule.

  • Causality: One common side reaction is the hydrolysis of functional groups, particularly if your starting materials or intermediates contain sensitive moieties like esters or amides.[1] Another possibility is the occurrence of competing reactions. For instance, in multi-component reactions, alternative cyclization pathways can lead to isomeric byproducts.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried, as water can lead to hydrolysis of starting materials or intermediates.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and sensitive organic molecules.

    • Temperature Control: Some reactions are highly exothermic.[3] Careful temperature control, such as slow addition of reagents at a low temperature, can minimize the formation of side products.

    • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and minimize the formation of undesired products.[4]

    • Purity of Starting Materials: Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation.[2][4] Ensure the purity of your starting materials before commencing the reaction.

Issue 3: Difficulty in Product Purification

Question: The crude product of my pyrido[3,4-d]pyrimidine synthesis is proving very difficult to purify by column chromatography. What strategies can I employ?

Answer:

Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with the stationary phase.

  • Causality: The presence of multiple nitrogen atoms in the pyrido[3,4-d]pyrimidine core can lead to strong interactions with silica gel, resulting in tailing and poor separation.[1] Additionally, if side products have similar polarities to the desired product, separation becomes even more challenging.

  • Troubleshooting Steps:

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica.

    • Solvent System Modification: For column chromatography on silica, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing by competing with the basic sites on your product for interaction with the acidic silica surface.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove minor impurities. A solvent screen will be necessary to identify a suitable solvent or solvent system.

    • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

    • Trituration: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of pyrido[3,4-d]pyrimidines.

Q1: What are the most common starting materials for the synthesis of the pyrido[3,4-d]pyrimidine core?

A1: A common and effective strategy involves the use of substituted 2-amino-4-picoline as a starting material.[3] This can be nitrated, followed by a series of transformations including reduction and cyclization to form the pyridopyrimidine scaffold. Another approach is the thermal cyclocondensation of an appropriately substituted aminopyridine derivative with a suitable cyclizing agent.[3]

Q2: What is the role of the catalyst in pyrido[3,4-d]pyrimidine synthesis, and how do I choose the right one?

A2: Catalysts play a crucial role in many synthetic routes to pyrido[3,4-d]pyrimidines, particularly in cross-coupling and cyclization reactions. For palladium-catalyzed reactions, the choice of both the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand (e.g., XPhos, SPhos) is critical for achieving high yields and good reaction kinetics.[1] For some cyclization reactions, acid catalysts may be employed to facilitate the ring-closing step. The optimal catalyst is highly dependent on the specific reaction and substrates, so it is often necessary to screen a variety of catalysts to find the most effective one.[2]

Q3: How important is solvent selection in these syntheses?

A3: Solvent selection is a critical parameter that can significantly impact the outcome of your reaction. The solvent affects the solubility of your reactants and reagents, the stability of the catalyst, and the overall reaction rate.[2] For example, in palladium-catalyzed cross-coupling reactions, anhydrous, deoxygenated solvents like toluene, dioxane, or DMF are typically used. For other reactions, such as thermal cyclizations, high-boiling point solvents may be necessary. A solvent screen is a valuable tool for optimizing reaction conditions.[2]

Q4: How can I effectively monitor the progress of my reaction?

A4: Regular monitoring of your reaction is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.[2] Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product.[2] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction mixture.

Optimized Reaction Conditions Summary

The following table summarizes key reaction parameters and recommendations for the synthesis of pyrido[3,4-d]pyrimidines, particularly focusing on palladium-catalyzed cross-coupling reactions.

ParameterRecommendationRationale
Catalyst Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃).Overcomes catalyst inhibition by the Lewis-basic heterocycle and steric hindrance.[1]
Solvent Use anhydrous, deoxygenated solvents. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP).Solvent affects solubility and catalyst stability, directly impacting reaction efficiency.[2]
Base Screen common inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The choice of base is critical for the transmetalation step in cross-coupling reactions.
Temperature Optimize the temperature for each specific reaction. Monitor for product degradation at higher temperatures.Balances reaction rate with the stability of reactants and products.[2]
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the point of completion.Prevents incomplete reactions or the formation of byproducts due to extended reaction times.[2]
Atmosphere Conduct reactions under an inert atmosphere (Nitrogen or Argon).Protects the catalyst and sensitive reagents from oxidation and moisture.

Synthetic Workflow and Critical Control Points

The following diagram illustrates a general synthetic workflow for a palladium-catalyzed Suzuki coupling to form a substituted pyrido[3,4-d]pyrimidine, highlighting critical control points where optimization is key.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification start_mat Starting Materials (Pyrido[3,4-d]pyrimidine Halide, Boronic Acid/Ester) setup Assemble Reaction Under Inert Atmosphere start_mat->setup reagents Reagents (Palladium Catalyst, Ligand, Base) reagents->setup ccp1 CCP1: Catalyst & Ligand Selection reagents->ccp1 solvent Anhydrous, Deoxygenated Solvent solvent->setup ccp2 CCP2: Solvent & Base Choice solvent->ccp2 heating Heat to Optimized Temperature setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring ccp3 CCP3: Temperature Control heating->ccp3 workup Aqueous Workup monitoring->workup Upon Completion purification Purification (Column Chromatography, Recrystallization) workup->purification product Isolated Product purification->product ccp4 CCP4: Purification Strategy purification->ccp4

General workflow for Suzuki coupling with critical control points.

References

  • Zhang, J., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(16), 5035. [Link]

  • de Heuvel, E., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals, 16(3), 353. [Link]

  • Wang, X., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(8), 3648–3658. [Link]

  • Wang, X., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC, 23(8), 3648-3658. [Link]

  • Collins, I., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4478-4493. [Link]

  • Goubert, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(12), 1500. [Link]

  • Zega, A., et al. (2012). Design, Synthesis, and Evaluation of 6-Arylpyrido[2,3-d]pyrimidine-2,7-diamines as Inhibitors of Biotin Carboxylase. Journal of Medicinal Chemistry, 55(1), 185-198. [Link]

  • Suresh, L., & Mohan, P. S. (2010). A facile one-pot synthesis of novel pyrido[2,3-d:6,5-d']dipyrimidines. Tetrahedron Letters, 51(49), 6476-6479. [Link]

  • Li, J., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 72, 129003. [Link]

  • Sharma, R., et al. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. [Link]

  • Geesi, M. H. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12089-12111. [Link]

  • Singh, R., & Kumar, A. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Drug Delivery and Therapeutics, 13(10), 25-41. [Link]

  • CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis. [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This molecule is a crucial scaffold in medicinal chemistry, forming the core of important therapeutic agents.[1] However, its purification can be challenging due to its unique physicochemical properties, primarily the presence of basic nitrogen atoms within its heterocyclic structure.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and streamline your purification workflow.

Purification Method Selection Guide

Choosing the right purification strategy from the outset is critical. The decision primarily depends on the purity of your crude material and the nature of the impurities. This flowchart provides a logical path for selecting your primary technique.

start Crude Product (Post-Workup) tlc Assess Purity by TLC/LC-MS start->tlc high_purity Purity > 90%? (Single major spot) tlc->high_purity recrystallize Recrystallization high_purity->recrystallize Yes complex_mix Multiple Spots or Streaking on TLC? high_purity->complex_mix No final_product Pure Product (Verify by NMR, LC-MS) recrystallize->final_product column Column Chromatography column->final_product complex_mix->recrystallize No (Baseline material) complex_mix->column Yes

Caption: Decision-making flowchart for purification strategy.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Q1: My TLC plate shows severe streaking, and my compound barely moves from the baseline, even with polar solvents like ethyl acetate or methanol. What is happening?

A1: This is a classic sign of a strong, undesirable interaction between a basic compound and an acidic stationary phase. The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine molecule contains multiple basic nitrogen atoms. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can protonate your compound, causing it to bind very tightly to the stationary phase. This results in poor mobility and significant streaking.

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is 0.1-1% triethylamine (Et₃N) or pyridine.[2] This allows your compound to elute based on polarity rather than being retained by an acid-base interaction.

  • Switch to a Neutral Stationary Phase: A more robust solution is to switch from silica gel to neutral aluminum oxide (alumina). Alumina does not have the same acidic character and is often much more effective for purifying basic compounds, preventing irreversible adsorption.[3]

Q2: I attempted purification with column chromatography on silica gel, but my yield was extremely low, or I couldn't elute the product at all. Why?

A2: This is a more severe outcome of the issue described in Q1. Your compound has likely adsorbed irreversibly onto the silica gel column. For some highly basic nitrogen heterocycles, even with a basic modifier in the eluent, the sheer number of interaction sites on a large silica column can lead to significant product loss. In some reported cases involving similar structures, compounds would not elute from silica gel at all.[3]

Solutions:

  • Primary Recommendation: Use neutral alumina for column chromatography as the stationary phase.[3] This is the most reliable method to prevent catastrophic yield loss for this class of compounds.

  • Check Aqueous Workup Losses: This compound class can have higher than expected water solubility, especially if it becomes protonated in an acidic aqueous layer during workup.[3] This can lead to significant product loss before the chromatography step even begins. If you performed an acidic wash, ensure you basify the aqueous layer and back-extract thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate.

Q3: My crude product from a Biginelli or similar condensation reaction is difficult to purify. I suspect N-acylurea byproducts. How can I remove them?

A3: N-acylureas are common byproducts in reactions involving urea, especially under harsh conditions. They often have different solubility profiles from the desired dihydropyrimidinone product.

Solution:

  • Recrystallization: Recrystallization is often a highly effective method for removing N-acylurea impurities.[4] These byproducts may be less soluble in certain solvents, allowing for their removal from the desired product. Experiment with solvents like ethanol or methanol.

Q4: I am trying to recrystallize my product. It either "oils out" or is only soluble in high-boiling point solvents like DMF and DMSO, which are hard to remove. What can I do?

A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the chosen solvent, causing it to melt rather than dissolve. The high solubility in polar aprotic solvents indicates your compound is highly polar.

Solutions:

  • Two-Solvent Recrystallization: Use a solvent pair. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol, dichloromethane). Then, slowly add a "bad" or anti-solvent (e.g., diethyl ether, hexanes, water) dropwise until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly. For a related pyrido[1,2-a]pyrimidine, recrystallization from methanol was successful.[5][6][7]

  • Vapor Diffusion Crystallization: This is an excellent technique for compounds that are sparingly soluble or only dissolve in high-boiling solvents. Dissolve your compound in a small amount of a solvent like DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., dichloromethane, diethyl ether). The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting the growth of high-quality crystals.[8]

Purification Troubleshooting Workflow

cluster_start Problem Identification cluster_cause Probable Cause cluster_solution Recommended Solution start Impure Product after Synthesis tlc_issue TLC shows streaking, baseline retention start->tlc_issue yield_issue Low yield / No elution from silica column start->yield_issue recrys_issue Recrystallization fails (oils out, poor solubility) start->recrys_issue cause1 Basic compound on acidic silica gel tlc_issue->cause1 cause2 Irreversible adsorption to silica yield_issue->cause2 cause3 Inappropriate solvent system or high polarity recrys_issue->cause3 sol1 Add 0.1-1% Et3N to eluent cause1->sol1 sol2 Switch to Neutral Alumina stationary phase cause1->sol2 cause2->sol2 sol3 Use two-solvent system (e.g., MeOH/Ether) cause3->sol3 sol4 Attempt vapor diffusion (e.g., DMF/DCM) cause3->sol4

Caption: Troubleshooting workflow from problem to solution.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose conditions for column chromatography of this compound?

A1: Based on literature for analogous structures, the most reliable method is flash column chromatography using neutral alumina as the stationary phase.[3] For the mobile phase, a gradient elution starting from a less polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity by adding methanol is recommended. A typical gradient might be from 100% Ethyl Acetate to 95:5 Ethyl Acetate/Methanol.

Q2: How should I properly assess the purity of my final product?

A2: A single analytical technique is insufficient. For robust purity assessment, a combination of methods is required:

  • TLC: Use at least two different solvent systems to confirm the presence of a single spot.

  • ¹H and ¹³C NMR: This confirms the chemical structure and can reveal the presence of solvent residues or major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It provides a purity percentage (e.g., >98% by UV trace) and confirms that the major peak corresponds to the correct mass of your target compound.

Q3: What are some common impurities to look out for?

A3: Impurities will be highly dependent on your synthetic route. However, common culprits include:

  • Unreacted Starting Materials: Such as the initial aldehyde, amine, or dicarbonyl compound.

  • Catalysts: Residual acid or base catalysts from the reaction (e.g., boric acid).[3]

  • Reaction Byproducts: Incomplete cyclization products or products from side reactions, such as Hantzsch-type dihydropyridines in Biginelli-like reactions.[4]

Data Summary Tables

Table 1: Recommended Chromatography Conditions

Stationary PhaseMobile Phase / Eluent SystemAdditiveKey Considerations
Neutral Alumina (Recommended) Gradient: Dichloromethane -> 1-5% Methanol in DichloromethaneNone neededBest choice to avoid irreversible adsorption and yield loss.[3]
Silica Gel (Use with caution)Hexanes/Ethyl Acetate or Dichloromethane/Methanol0.1 - 1% Triethylamine (Et₃N)Mandatory to add a basic modifier to prevent streaking and product loss.[2]

Table 2: Suggested Recrystallization Solvents & Techniques

MethodSolvent / SystemProcedureBest For
Single SolventMethanol or EthanolDissolve in minimum hot solvent, cool slowly.Crude material that is already >90% pure.[5][6][7]
Two-SolventDichloromethane / Hexanes or Methanol / Diethyl EtherDissolve in good solvent, add anti-solvent until cloudy, reheat, cool.When single solvents fail or the compound is too soluble.
Vapor DiffusionDMF / Dichloromethane or DMSO / Diethyl EtherDissolve in non-volatile solvent, allow volatile anti-solvent to diffuse in slowly.Compounds that only dissolve in high-boiling point solvents.[8]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Neutral Alumina

This protocol outlines a general procedure for purifying the title compound using a neutral alumina stationary phase.

1. Preparation of the Slurry:

  • In a fume hood, measure the required amount of neutral alumina (typically 50-100 times the weight of your crude material) into a beaker.

  • Add your initial, least polar eluent (e.g., Dichloromethane) to the alumina to create a pourable slurry.[9]

2. Packing the Column:

  • Ensure the column stopcock is closed. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[10]

  • Pour the alumina slurry into the column. Use a funnel to aid the transfer.[11]

  • Gently tap the side of the column to help the alumina settle into a uniform bed. Open the stopcock and drain some solvent, but never let the solvent level drop below the top of the alumina bed.

  • Add another thin layer of sand on top of the packed alumina to prevent disruption during solvent addition.[10]

3. Loading the Sample (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel or Celite (about 2-3 times the weight of your crude product) to this solution.

  • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[12]

  • Carefully add this powder onto the top layer of sand in the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring not to disturb the top layer.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent through the stationary phase (this is "flash" chromatography).[2]

  • Collect fractions in an array of test tubes. The volume of each fraction should be approximately one-quarter of the column's dead volume.

  • Gradually increase the polarity of the eluent as the column runs (e.g., from 100% Dichloromethane to 1% MeOH/DCM, then 2% MeOH/DCM, etc.) to elute more polar compounds.

5. Analysis:

  • Spot every few fractions on a TLC plate to identify which fractions contain your desired product.

  • Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization

This protocol is for purifying a nearly pure compound that is difficult to crystallize from a single solvent.

1. Solvent Selection:

  • Identify a "good" solvent in which your compound is soluble when hot but less soluble when cold (e.g., Methanol).

  • Identify a "bad" (anti-solvent) in which your compound is poorly soluble (e.g., Diethyl Ether or Hexanes). The two solvents must be miscible.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent turbidity (cloudiness).

  • Add 1-2 more drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.

  • Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Dry the crystals under a high vacuum.

References

  • Revistas Bolivianas. (2013, September 20). 8_Tetrahydropyrimidines synthesis.
  • PMC - NIH. (2024, January 8).
  • YouTube. (2019, March 19). Column Chromatography. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
  • Ascendex Scientific, LLC. 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
  • PubMed. (2014, June 15). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • Rasayan Journal of Chemistry. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
  • PubMed. (2021, September 15). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. [Link]

  • YouTube. (2022, February 12). Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • IUCr. (2021, April 9). Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PMC - PubMed Central. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • YouTube. (2023, March 10). Performing Column Chromatography. [Link]

  • Taylor & Francis Online. (2025, August 6).
  • journals.iucr.org. (2021, April 3). Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido.
  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile.

Sources

Technical Support Center: Improving the Selectivity of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 22, 2026

Welcome to the technical support center for the optimization of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in enhancing the selectivity of this important chemical scaffold. The tetrahydropyrido[3,4-d]pyrimidine core is a versatile starting point for inhibitors of various protein families, most notably kinases like Polo-like kinase 1 (PLK1), Cyclin-dependent kinase 2 (CDK2), and Axl, as well as emerging targets like KRAS-G12C.[1][2][3][4] However, achieving high selectivity is a significant challenge due to the conserved nature of ATP-binding sites across the kinome.[5][6]

This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to navigate the complexities of selectivity enhancement.

Troubleshooting Guide: Navigating Selectivity Challenges

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Q1: My lead compound is potent against my primary target (e.g., PLK1) but shows significant off-target activity against related kinases (e.g., PLK2, PLK3). How can I systematically improve its selectivity?

Answer: This is a classic challenge in kinase inhibitor development. The high degree of conservation in the ATP-binding pocket necessitates a strategy that exploits subtle differences between the target and off-target kinases.[5][6] Here is a systematic approach:

1. Exploit the "Gatekeeper" Residue: The gatekeeper residue is a key determinant of the size and shape of the ATP-binding pocket and a primary control point for inhibitor sensitivity.[7][8][9] Kinases with small gatekeeper residues (like glycine, alanine, or threonine) can accommodate bulky inhibitor substituents, while those with large gatekeepers (like methionine or phenylalanine) cannot.[5][7]

  • Actionable Strategy: Analyze the gatekeeper residues of your primary target versus your off-targets. For PLK1, a key difference lies in a small pocket formed by Leu132 in the hinge region.[1] Design modifications on the 2-phenyl ring of your scaffold that introduce bulky groups (e.g., a tert-butyl group or a substituted aromatic ring). These modifications should be directed towards the gatekeeper position to create a steric clash with the larger gatekeeper residues of off-target kinases, thereby preventing binding.[5]

2. Target Unique Pockets or Allosteric Sites: While the core ATP-binding interactions may be similar, regions outside this pocket can vary significantly.

  • Actionable Strategy (for PLK1): The Polo-box domain (PBD) is a unique feature of the PLK family that is essential for its function and localization.[1][10] Designing inhibitors that target the PBD, either exclusively or as part of a bivalent inhibitor, is a powerful strategy to achieve high selectivity.[11][12] While your core scaffold is ATP-competitive, you could tether it to a moiety known to bind the PBD, creating a bivalent inhibitor with dramatically increased selectivity.[6]

3. Enhance Existing Interactions: Strengthening noncovalent interactions like hydrogen bonds or aromatic stacking with residues unique to the primary target can slow inhibitor dissociation and improve selectivity.[13]

  • Actionable Strategy: If structural data (X-ray crystallography or reliable homology models) are available, identify unique amino acid residues in the active site of your target. Design modifications that can form specific hydrogen bonds or halogen-π interactions with these residues. For example, introducing a hydroxyl group can help target specific polar residues like Arg57 in PLK1.[14]

Q2: I've successfully introduced modifications that improve selectivity, but now my compound has lost significant potency against the primary target. How do I regain potency while maintaining selectivity?

Answer: This is a common trade-off in medicinal chemistry. The goal is to find the optimal balance.

1. Fine-Tune Steric Hindrance: The bulky group you added for selectivity might be slightly too large or incorrectly positioned, hindering optimal binding to your primary target.

  • Actionable Strategy: Systematically reduce the size of the bulky group or alter its attachment point. For instance, if a tert-butyl group is too large, explore an isopropyl or cyclopropyl group. If you added a substituted phenyl ring, vary the substitution pattern (ortho, meta, para) to find the optimal vector that clashes with the off-target but not the primary target.

2. Re-optimize Hinge-Binding Interactions: The core of your scaffold must maintain its crucial hydrogen bonds with the kinase hinge region. Modifications, even on peripheral parts of the molecule, can subtly alter the electronics or conformation, weakening these key interactions.

  • Actionable Strategy: Ensure the pyrimidine nitrogen atoms are optimally positioned. Often, modifications to the tetrahydropyridine ring can influence the planarity and presentation of the hinge-binding motif. Re-run docking studies with your new, selective but less potent compounds to see if the hinge interactions have been compromised. Sometimes, a minor structural change, like altering a substituent on the tetrahydropyridine nitrogen, can restore the ideal geometry.

3. Use a Structure-Activity Relationship (SAR) Table: Systematically track potency and selectivity data for each modification. This allows for rational, data-driven design choices.

Table 1: Example SAR for Balancing Potency and Selectivity

Compound IDModification (R-group on 2-phenyl)Target IC50 (nM) (e.g., PLK1)Off-Target IC50 (nM) (e.g., PLK3)Selectivity Fold (PLK3/PLK1)
Lead-001-H10303
Mod-0024-tert-Butyl150>10,000>66
Mod-0034-iso-Propyl458,000177
Mod-0043-Methoxy15453

From this hypothetical data, Mod-003 represents a good balance, sacrificing minimal potency for a significant gain in selectivity.

Q3: My compound is highly selective in biochemical (enzyme) assays, but it shows off-target effects in cell-based assays. What are the likely causes and how do I troubleshoot this?

Answer: A discrepancy between biochemical and cellular activity is a frequent and complex issue. It often points to factors beyond direct enzyme inhibition.

1. Cell Permeability and Efflux: Your compound may have poor membrane permeability, leading to low intracellular concentrations that are insufficient to inhibit the primary target.[4] Alternatively, it could be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Actionable Strategy: Perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay. These methods directly measure whether your compound is binding to its intended target inside the cell. If target engagement is weak despite high biochemical potency, permeability is a likely culprit.

2. Metabolism: The compound may be rapidly metabolized within the cell into a species that is either inactive or has a different target profile.

  • Actionable Strategy: Conduct a liver microsomal stability assay.[4] This will tell you how quickly the compound is metabolized. If stability is low, identify the metabolic "soft spots" on the molecule (often electron-rich aromatic rings or benzylic positions) and modify them, for example, by adding fluorine atoms to block oxidation.

3. Off-Target Phenotypes (Non-Kinase): The observed cellular phenotype might not be due to kinase inhibition at all. The compound could be interacting with other protein classes, such as GPCRs, ion channels, or transporters.

  • Actionable Strategy: Profile your compound against a broad off-target panel (e.g., the Eurofins SafetyScreen44 panel). This screens for binding against a wide range of non-kinase targets and can reveal unexpected interactions that explain the cellular phenotype.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key structural features of the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold that I should focus on for modification?

The scaffold has several "hotspots" for modification. A strategic approach is crucial.

  • C2-Phenyl Ring: This is the primary vector for achieving selectivity. Substitutions here project out of the ATP pocket towards the solvent-exposed region and can be used to exploit differences in the gatekeeper residue.[5]

  • N8 of the Tetrahydropyridine Ring: Modifications at this position can influence solubility, cell permeability, and pharmacokinetic properties.[15] Small alkyl groups or polar moieties can be introduced here.

  • C4-Position: This position is often substituted with an amine. While critical for hinge binding, the nature of the amine substituent can be varied to fine-tune potency and physical properties.

  • C6-Position: Substitutions here can modulate the conformation of the tetrahydropyridine ring, which can indirectly affect how the core presents itself to the hinge region.

Caption: Key modification sites on the tetrahydropyrido[3,4-d]pyrimidine scaffold.

FAQ 2: What is a standard workflow for profiling the selectivity of a new derivative?

A tiered approach is most efficient, starting broad and becoming more focused.

Selectivity_Workflow A Primary Biochemical Assay (e.g., Target Kinase IC50) B Small Kinase Panel (e.g., Closely related family members) A->B Potency > Threshold (e.g., <100 nM) C Broad Kinase Panel (e.g., >100 kinases, commercial service) B->C Selectivity > 50-fold over family members D Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D High Kinome-wide Selectivity E Phenotypic / Functional Cell Assays (e.g., p-RSK knockdown, Apoptosis) D->E Confirmed Target Binding in Cells F Promising Lead for In Vivo Studies E->F On-target Cellular Effect

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

  • Primary Assay: Confirm high potency against your target of interest.

  • Focused Panel: Test against the most closely related kinases (e.g., other PLK or CDK family members) to get an early read on isoform selectivity.

  • Broad Profiling: Use a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) to screen against a large panel of kinases (>100) at a fixed concentration (e.g., 1 µM). This provides a global view of selectivity.[5][6]

  • Cellular Validation: For promising candidates, confirm target engagement in a cellular context using an assay like CETSA.

  • Functional Assays: Confirm that target engagement leads to the desired downstream biological effect. For an Erk2 inhibitor, this would be a reduction in phosphorylated RSK.[15]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds its target in a native cellular environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • PCR thermal cycler

  • Western blot reagents (antibodies for target and loading control)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of your compound or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash twice with cold PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant.

  • Heating: Aliquot the supernatant into PCR tubes. Place the tubes in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation: After heating, centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of target protein remaining in the supernatant by Western blot or SDS-PAGE.

  • Data Interpretation: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Future Medicinal Chemistry.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Medicinal Chemistry.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry.
  • Targeting the gatekeeper residue in phosphoinositide 3-kinases. (n.d.). PubMed.
  • The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. (2006). PNAS.
  • Targeting the gatekeeper residue in phosphoinositide 3-kinases. (n.d.).
  • How a kinase inhibitor withstands gatekeeper residue mut
  • The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. (2006). PubMed.
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023). ACS Chemical Neuroscience.
  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). PubMed.
  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). ACS Chemical Neuroscience.
  • Polo-like Kinases Inhibitors. (n.d.). PubMed.
  • Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. (n.d.). MDPI.
  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. (2019). PubMed.
  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). PubMed.
  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiprolifer
  • Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells. (n.d.). PubMed Central.
  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). ACS Medicinal Chemistry Letters.
  • Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. (n.d.). PubMed Central.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports.

  • Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-prolifer
  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiprolifer
  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. (2021). PubMed.
  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024). Pharmaceutical Fronts.
  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (n.d.). PubMed.
  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. (2019). PubMed.
  • 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. (n.d.). Ascendex Scientific, LLC.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). Journal of Medicinal Chemistry.

Sources

Technical Support Center: Crystallization of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this pivotal heterocyclic compound. The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Achieving a crystalline solid of high purity and desired polymorphic form is a critical step in the drug development pipeline, directly impacting solubility, stability, and bioavailability.[4]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during the crystallization of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and related derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

No Crystals Are Forming, or the Product "Oils Out." What's Happening?

Answer:

The failure of a compound to crystallize, often resulting in an amorphous solid or an "oiled out" product, is a common yet frustrating issue. This typically points to problems with supersaturation, solvent choice, or the presence of impurities.

Causality Explained:

  • Supersaturation Issues: Crystallization occurs from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility.[5] If the solution is not sufficiently supersaturated, nucleation (the initial formation of crystal seeds) will not occur. Conversely, if the solution is too highly supersaturated, the solute may precipitate rapidly and non-selectively as an amorphous solid or oil out.[6]

  • Inappropriate Solvent System: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] If the compound is too soluble, achieving supersaturation upon cooling will be difficult. If it's too insoluble, you'll need an impractically large volume of solvent. The polarity of the solvent also plays a crucial role in dictating intermolecular interactions necessary for crystal lattice formation.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal growth or alter the crystal structure.[4][5] Impurities can interfere with the ordered packing of molecules into a crystal lattice.

Troubleshooting Protocol:

  • Solvent Screening: A systematic solvent screen is the first line of defense. Test a range of solvents with varying polarities. Common choices for heterocyclic compounds include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and ethers (diethyl ether, THF), as well as non-polar solvents like toluene or heptane. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be highly effective.[8]

  • Inducing Nucleation:

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.

    • Ultrasonication: A brief period in an ultrasonic bath can sometimes induce nucleation.

  • Purification: If solvent screening fails, consider an additional purification step. Column chromatography is often the most effective method to remove stubborn impurities.

  • Slow Cooling and Evaporation: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling promotes the growth of larger, more well-defined crystals.[6] Alternatively, allow the solvent to evaporate slowly from a loosely covered container.

Workflow for Overcoming "Oiling Out":

G start Compound 'Oils Out' reheat Reheat solution to dissolve oil start->reheat add_good_solvent Add more of the 'good' solvent reheat->add_good_solvent If oil persists upon reheating slow_cool Allow to cool slowly reheat->slow_cool If oil redissolves add_good_solvent->slow_cool success Crystals form slow_cool->success failure Oiling out persists slow_cool->failure reassess Re-evaluate solvent system failure->reassess

Caption: Troubleshooting workflow for an "oiling out" scenario.

The Crystals Form Too Quickly and Are Very Fine. How Can I Improve Crystal Size and Quality?

Answer:

Rapid crystallization often leads to the formation of small, needle-like crystals or a fine powder.[8] This is generally undesirable as it can lead to impurity inclusion and difficulties with filtration and drying. The goal is to slow down the crystallization process to allow for ordered crystal growth.

Causality Explained:

  • High Supersaturation: A very high degree of supersaturation will lead to rapid nucleation and the formation of many small crystals rather than the growth of a few large ones.[7]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to "crash out" of the solution.[8]

  • Solvent Choice: A solvent in which the compound's solubility changes dramatically with a small change in temperature can promote rapid crystallization.

Troubleshooting Protocol:

  • Use More Solvent: Add a small excess of the hot solvent to slightly decrease the level of supersaturation.[8] This will keep the compound in solution for longer as it cools, allowing for slower crystal growth.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • For even slower cooling, insulate the flask (e.g., by placing it in a Dewar flask or a beaker of warm water).

  • Solvent System Modification: If using a single solvent, consider adding a small amount of a co-solvent in which the compound is more soluble. This can modulate the solubility profile and slow down the crystallization rate.

  • Minimize Mechanical Disturbance: Avoid agitating or moving the solution while the crystals are forming.[6][7] Mechanical shock can induce rapid nucleation.

Table 1: General Solvent Properties for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Methanol6532.7Good for polar compounds, can form hydrogen bonds.[9]
Ethanol7824.5Similar to methanol, but less volatile.
Isopropanol8219.9Less polar than ethanol.
Ethyl Acetate776.0Good for moderately polar compounds.
Acetone5620.7Volatile, good for compounds of intermediate polarity.
Toluene1112.4Good for non-polar compounds, higher boiling point allows for a wider temperature range.
Heptane981.9Very non-polar, often used as an anti-solvent.

My Yield is Very Low. What are the Likely Causes and Solutions?

Answer:

A low yield after crystallization can be disheartening. Several factors during the process can contribute to product loss.

Causality Explained:

  • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant portion of the compound will remain dissolved in the mother liquor.[8]

  • Premature Crystallization: If crystals form while the solution is still hot (e.g., during a hot filtration step), product will be lost.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation of the product.

  • Loss During Transfer/Filtration: Physical loss of material during transfers between flasks or on the filter paper can add up.

Troubleshooting Protocol:

  • Check the Mother Liquor: After filtration, take a small sample of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that a substantial amount of your product remains in solution. You can attempt to recover this by concentrating the mother liquor and cooling again to obtain a "second crop" of crystals.[8]

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize product precipitation.

  • Careful Handling: Rinse the crystallization flask with a small amount of the cold mother liquor to transfer any remaining crystals to the filter funnel.

Logical Flow for Yield Optimization:

G start Low Crystallization Yield check_mother_liquor Evaporate a sample of mother liquor start->check_mother_liquor residue_present Significant residue? check_mother_liquor->residue_present no_residue Minimal residue residue_present->no_residue No recover_second_crop Concentrate mother liquor and re-cool for a second crop residue_present->recover_second_crop Yes check_technique Review filtration and transfer techniques for physical loss no_residue->check_technique optimize_solvent Reduce solvent volume in next attempt recover_second_crop->optimize_solvent optimize_solvent->check_technique

Caption: Decision tree for troubleshooting low crystallization yield.

I Suspect I Have a Polymorph. How Can I Confirm This and Control the Crystalline Form?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[5][10] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.

Causality Explained:

  • Thermodynamics vs. Kinetics: One polymorph will be the most thermodynamically stable form, while others are metastable. Kinetically favored polymorphs often form from rapid crystallization, while the thermodynamically stable form is favored by slower processes.

  • Solvent Effects: The solvent can influence which polymorph is formed through specific interactions (e.g., hydrogen bonding) with the solute molecules, stabilizing a particular conformation or packing arrangement.[6][11]

  • Temperature and Supersaturation: The temperature of crystallization and the level of supersaturation can dictate which polymorphic form nucleates and grows.

Experimental Approach:

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may exhibit solid-state transitions upon heating.[12]

    • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.

    • Microscopy: Polymorphs often exhibit different crystal habits (shapes).

  • Controlling Polymorphism:

    • Vary the Solvent: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities.

    • Control the Cooling Rate: Compare the results of rapid cooling (crashing out) versus slow, controlled cooling.

    • Slurry Experiments: Stirring a mixture of polymorphs in a solvent over time will eventually lead to the conversion of the metastable forms to the most stable form at that temperature.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds. (2022). Crystal Growth & Design. [Link]

  • Crystal Growing Guide. (2007). University of Washington, Department of Chemistry. [Link]

  • Factors Affecting Crystallization. (n.d.). University of Wisconsin-Madison. [Link]

  • Improving Drug Solubility By Preventing Crystallization. (2015). Xtalks. [Link]

  • Crystal Growth. (n.d.). ETH Zurich. [Link]

  • Successfully preventing crystallization of parenteral formulations using solubility measurements. (2023). Technobis. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

  • Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. (2014). Journal of Physical Chemistry B. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. (n.d.). PubMed Central. [Link]

  • 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. (n.d.). Ascendex Scientific, LLC. [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido. (2021). International Union of Crystallography. [Link]

  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). Bioorganic Chemistry. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). Drug Design, Development and Therapy. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (2025). Rasayan Journal of Chemistry. [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). Semantic Scholar. [Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023). Sunway Institutional Repository. [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. (n.d.). PubMed Central. [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES. (1997).

Sources

Enhancing the stability of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. The tetrahydropyridopyrimidine scaffold is a cornerstone in the development of novel therapeutics, including potent kinase inhibitors, making the integrity of your experimental solutions paramount.[1][2][3][4] This guide provides a series of troubleshooting steps and protocols based on fundamental chemical principles to help you diagnose and resolve stability challenges.

Section 1: Understanding the Inherent Stability of the Scaffold

The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine structure contains two key regions that are susceptible to degradation: the electron-deficient pyrimidine ring and the saturated tetrahydropyridine ring. Understanding these potential liabilities is the first step in designing robust experimental conditions.

  • Hydrolytic Cleavage: The pyrimidine ring, an aromatic heterocycle, is prone to hydrolysis, particularly under acidic or basic conditions. This process can lead to ring-opening, destroying the compound's structural integrity and biological activity.[5]

  • Oxidative Degradation: The tetrahydropyridine portion of the molecule and the nitrogen atoms within the rings can be susceptible to oxidation.[6] This can be initiated by dissolved oxygen in the solvent, exposure to atmospheric oxygen, or the presence of reactive oxygen species.

Below is a conceptual diagram illustrating the primary sites of potential degradation on the core structure.

G cluster_main Potential Degradation Hotspots cluster_nodes Potential Degradation Hotspots mol hydrolysis Hydrolysis Site (Pyrimidine Ring) hydrolysis->mol     oxidation Oxidation Site (Tetrahydropyridine Ring) oxidation->mol    

Caption: Potential sites of hydrolytic and oxidative degradation.

Section 2: Troubleshooting Guide for Solution Instability

This section addresses common issues encountered during the handling and storage of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine solutions in a question-and-answer format.

Q1: I've dissolved my compound in a standard aqueous buffer, but my HPLC analysis shows significant degradation within hours. What's the most likely cause?

A1: The most probable cause is pH-catalyzed hydrolysis. The stability of heterocyclic compounds can be highly dependent on the pH of the solution. Extreme pH values (either highly acidic or highly basic) can accelerate the breakdown of the pyrimidine ring.

  • Causality: At low pH, the nitrogen atoms in the rings can become protonated, increasing the ring's susceptibility to nucleophilic attack by water. Conversely, at high pH, hydroxide ions can directly attack the electron-deficient pyrimidine ring, leading to cleavage.

  • Recommended Action: Your first step should be to perform a pH-rate profile. Prepare your compound in a series of buffers across a wide pH range (e.g., pH 3 to pH 10) and monitor the degradation over time using a stability-indicating analytical method like HPLC.[7] This will help you identify the pH at which the compound exhibits maximum stability, which is often near neutral pH for similar structures.

Q2: My compound appears stable at the optimal pH, but I still see new impurity peaks forming after leaving the solution on the bench. Why?

A2: This suggests either oxidative degradation or photodegradation. Standard laboratory conditions expose solutions to both atmospheric oxygen and ambient light, which can be sufficient to degrade sensitive compounds.

  • Causality:

    • Oxidation: Dissolved oxygen in your solvent can react with the tetrahydropyridine ring or other susceptible sites. This process can be accelerated by trace metal ion contaminants.

    • Photodegradation: Aromatic systems can absorb UV light from fluorescent lighting or sunlight, promoting the formation of reactive species that lead to degradation.

  • Recommended Actions:

    • Prevent Oxidation: Prepare buffers with de-gassed water (e.g., by sparging with nitrogen or argon for 15-20 minutes). When preparing the final solution, flush the headspace of the vial with an inert gas before sealing.

    • Prevent Photodegradation: Use amber glass vials or wrap your vials and containers in aluminum foil to protect the solution from light.

Q3: How do I choose the best buffer system to maximize stability?

A3: The ideal buffer not only maintains the optimal pH but also does not participate in any degradation reactions.

  • Selection Criteria:

    • pKa: Choose a buffer system whose pKa is close to the desired pH of maximum stability you identified in your pH-rate profile. This ensures maximum buffering capacity.

    • Inertness: Avoid buffers with functional groups that could react with your compound. For example, phosphate buffers are generally a good, inert choice for near-neutral pH. Citrate buffers may be suitable for slightly acidic conditions. Tris buffers should be used with caution as the primary amine can sometimes be reactive.

  • Recommended Starting Points: See the table below for common buffer systems. Always verify compatibility with your specific compound and experimental system.

pH RangeRecommended Buffer SystemConcentration (Typical)
5.0 - 6.5Acetate or MES20-50 mM
6.5 - 7.8Phosphate (PBS) or HEPES20-50 mM
7.5 - 9.0Borate or Bicine20-50 mM

Q4: Does temperature play a significant role in the stability of the compound in solution?

A4: Absolutely. Temperature is a critical factor. Chemical reactions, including degradation, typically accelerate at higher temperatures. Storing solutions at room temperature can lead to significant degradation over a 24-hour period, even under optimal pH and protected from light.

  • Causality: The rate of chemical reactions is governed by the Arrhenius equation, which dictates an exponential increase in reaction rate with temperature.

  • Recommended Actions:

    • Short-Term Storage (hours to days): Store solutions at 2-8°C.

    • Long-Term Storage (weeks to months): Aliquot the solution into single-use vials and store frozen at -20°C or -80°C. This minimizes both degradation and the effects of repeated freeze-thaw cycles.[8]

Section 3: Essential Experimental Protocols

To proactively address stability, it is crucial to perform forced degradation studies. This helps to identify likely degradation products and establish a robust, stability-indicating analytical method.[5][9][10]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its liabilities.[11][12]

  • Prepare Stock Solution: Dissolve the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in a suitable solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Set Up Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.

    • Thermal Stress: Prepare in a neutral buffer (e.g., PBS pH 7.4). Incubate at 80°C.

    • Photolytic Stress: Prepare in a neutral buffer. Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[11]

  • Analysis: Neutralize the acid and base samples before analysis. Analyze all samples by HPLC-UV/MS.[7][13] The mass spectrometry data is critical for identifying the mass of the degradation products, which helps in elucidating their structures.

Workflow for Stability Assessment

The following diagram outlines the logical flow for a comprehensive stability assessment.

G start Prepare Compound Stock Solution stress Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) start->stress method_dev Develop Stability-Indicating HPLC Method stress->method_dev analysis Analyze Stressed Samples Identify Degradants method_dev->analysis ph_profile Conduct pH-Rate Profile (pH 3-10) analysis->ph_profile optimize Determine Optimal Storage Conditions (pH, Temp, Light) ph_profile->optimize finish Implement Validated Storage Protocol optimize->finish

Caption: A systematic workflow for assessing compound stability.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for long-term storage?

A: For long-term storage, dissolving the compound in an anhydrous organic solvent like DMSO or ethanol at a high concentration and storing it at -80°C is often the most stable option. However, for working solutions, an aqueous buffer at the empirically determined optimal pH, stored at -20°C or -80°C in single-use aliquots, is recommended.

Q: My compound is precipitating from my aqueous buffer upon refrigeration. Is this degradation?

A: Not necessarily. This is an issue of physical instability (solubility), not chemical instability (degradation). Lower temperatures can significantly decrease the solubility of many organic compounds in aqueous solutions. To resolve this, you can consider adding a small percentage of an organic co-solvent (e.g., 5-10% DMSO or ethanol) to your buffer to maintain solubility at lower temperatures. Always confirm that the co-solvent does not negatively impact your downstream assay.

Q: Can I use antioxidants to prevent oxidative degradation?

A: While antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be effective, they should be used with caution. They can interfere with certain biological assays or analytical techniques. The preferred method for preventing oxidation is the rigorous exclusion of oxygen by using de-gassed solvents and working under an inert atmosphere (nitrogen or argon).

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy. Available at: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Hunter, C. A. (2023). Aromatic interactions with heterocycles in water. Chemical Science. Available at: [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]

  • Li, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy. Available at: [Link]

  • Sharma, M., & Kothiyal, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Available at: [Link]

  • Naskar, S., & Basu, B. (2025). Synthesis of Five-Membered Heterocycles Using Water as a Solvent. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). MDPI. Available at: [Link]

  • Wani, M. M., & Bhat, B. A. (2025). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances. Available at: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Justino, S. M. M., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. Available at: [Link]

  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Available at: [Link]

  • Heterocyclic compound. Wikipedia. Available at: [Link]

  • Kamberi, M., & Tsutsumi, K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tetrahydropyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydropyridopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing tetrahydropyridopyrimidines?

The synthesis of tetrahydropyridopyrimidines is most prominently achieved through multi-component reactions (MCRs), with the Biginelli reaction being a classic and widely adapted method.[1][2] MCRs are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity in a single step.[3] These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea derivative.[1] Modern approaches often employ various catalysts, including Lewis acids, Brønsted acids, and nanocatalysts, to improve yields and reaction conditions.[2][4]

Q2: How do I select the appropriate catalyst for my reaction?

The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions (e.g., solvent-free, mild conditions). For traditional Biginelli reactions, strong acid catalysts like HCl are used, though they can sometimes lead to lower yields or side reactions, especially with sensitive substrates like thioureas.[1] Lewis acids such as Yb(OTf)₃, Cu(OTf)₂, and BiCl₃ have been shown to significantly improve reaction times and yields under milder conditions.[2] For green chemistry approaches, nanocatalysts like ZrO₂ or magnetic nanoparticles can offer high efficiency and reusability.[4] It is advisable to screen a small set of catalysts based on literature precedents for similar substrates.

Q3: What are the key parameters to optimize for improving the yield of my tetrahydropyridopyrimidine synthesis?

Optimizing the following parameters is crucial for maximizing your yield:

  • Reaction Temperature: The optimal temperature can vary significantly. While some modern protocols achieve good yields at room temperature, others require heating. For instance, in certain solvent-free syntheses, increasing the temperature from ambient to 80°C has been shown to improve yields.[5]

  • Catalyst Loading: The amount of catalyst can have a substantial impact. It's essential to find the sweet spot, as too little catalyst may result in incomplete conversion, while too much can sometimes lead to unwanted side reactions. A catalyst loading of 10-20 mol% is a common starting point for many procedures.[4][5]

  • Solvent Choice: The polarity and nature of the solvent can influence reaction rates and selectivity. While some protocols advocate for solvent-free conditions, others may benefit from solvents like ethanol, dioxane, or even aqueous micelles.[1][5]

  • Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled. Often, a slight excess of the more volatile or reactive components may be used to drive the reaction to completion.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of tetrahydropyridopyrimidines.

Problem Potential Causes Solutions & Experimental Protocols
Low or No Product Yield 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent.[5] 2. Catalyst Inactivity: The chosen catalyst may be inappropriate for the substrates or may have degraded. 3. Poor Quality of Reagents: Impurities in starting materials, especially the aldehyde, can inhibit the reaction. 4. Incomplete Reaction: The reaction may not have reached completion.Protocol for Optimizing Reaction Conditions: 1. Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC or LC-MS. 2. Catalyst Screening: Test a few different catalysts based on literature for your substrate class (e.g., a Brønsted acid, a Lewis acid, and an organocatalyst). 3. Reagent Purification: Purify the aldehyde by distillation or recrystallization if it appears discolored or has been stored for a long time. Ensure other reagents are dry and of high purity. 4. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting materials are consumed to prevent product degradation.
Formation of Multiple Products/Side Reactions 1. Decomposition of Starting Materials or Product: Thiourea-based starting materials can be sensitive to harsh acidic or basic conditions.[1] 2. Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation, especially at elevated temperatures. 3. Oxidation of the Tetrahydropyridine Ring: The tetrahydropyridine core can be susceptible to oxidation to the corresponding dihydropyridine or pyridine derivative, particularly during workup or purification.Protocol to Minimize Side Products: 1. Milder Reaction Conditions: If using a strong acid, consider switching to a milder Lewis acid or an organocatalyst.[2] 2. Control of Stoichiometry: Use a precise stoichiometry of reactants. Adding the aldehyde slowly to the reaction mixture can sometimes minimize its self-condensation. 3. Inert Atmosphere: If oxidation is suspected, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 4. Careful Workup: Avoid prolonged exposure to air or strong oxidizing/reducing agents during the workup process.[6]
Difficulty in Product Purification 1. Oily or Gummy Product: The product may not crystallize easily. 2. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product, making chromatographic separation challenging. 3. Product Solubility Issues: The product may be highly soluble in the aqueous layer during extraction or sparingly soluble in common recrystallization solvents.[6]Protocol for Effective Purification: 1. Recrystallization: If the product is a solid, attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, acetone). Cooling the solution slowly can promote the formation of well-defined crystals.[1] 2. Chromatography Optimization: If using column chromatography, try different solvent systems with varying polarities. Sometimes, a change in the stationary phase (e.g., from silica gel to alumina) can improve separation. 3. Aqueous Workup Check: If the product is suspected to be in the aqueous layer, extract with a different organic solvent or saturate the aqueous layer with salt to decrease the product's solubility.[6] 4. Trituration: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification.
Poor Diastereoselectivity (for chiral products) 1. Suboptimal Reaction Conditions: Temperature and solvent can influence the transition state geometry and thus the stereochemical outcome. 2. Inappropriate Catalyst: The catalyst may not provide sufficient stereocontrol.Protocol for Improving Diastereoselectivity: 1. Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity. 2. Solvent Screening: Evaluate a range of solvents with different polarities.[7] 3. Chiral Catalyst/Auxiliary: For asymmetric syntheses, the choice of a suitable chiral catalyst or the use of a chiral auxiliary on one of the starting materials is essential.

Visualizing the Synthesis and Troubleshooting

General Reaction Scheme for Tetrahydropyridopyrimidine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Aldehyde Aldehyde Reaction Multi-component Reaction (e.g., Biginelli) Aldehyde->Reaction BetaDicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) BetaDicarbonyl->Reaction UreaThiourea Urea/Thiourea UreaThiourea->Reaction Product Tetrahydropyridopyrimidine Reaction->Product Catalyst Catalyst (Acidic/Lewis Acid/Organocatalyst) Catalyst->Reaction

Caption: A simplified workflow of the multi-component synthesis of tetrahydropyridopyrimidines.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents Verify Purity of Starting Materials Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK ScreenCatalysts Screen Different Catalysts OptimizeConditions->ScreenCatalysts Optimization Ineffective Success Improved Yield OptimizeConditions->Success Yield Improved CheckWorkup Analyze Workup Procedure for Product Loss ScreenCatalysts->CheckWorkup No Improvement ScreenCatalysts->Success Yield Improved CheckWorkup->Success Issue Identified & Resolved

Caption: A decision tree for troubleshooting low yields in tetrahydropyridopyrimidine synthesis.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
  • Jauk, B., Pernat, T., & Kappe, C. O. (2000). On the mechanism of the Biginelli reaction—monitoring the reaction progress by electrospray ionization mass spectrometry. Journal of Organic Chemistry, 65(17), 5418-5420.
  • Abdolmohammadi, S., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12345-12367. [Link]

  • Saladi, P. A. V. L., et al. (2018). Organocatalyzed one-pot three component synthesis of 3,4,5,6-tetrahydro-4,5-bis(phenyl)pyrimido[4,5-d]pyrimidine-2,7(1H,8H)-dione/thione. ResearchGate. [Link]

  • Shaabani, A., et al. (2005). A novel and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones catalyzed by a reusable solid heterogeneous catalyst. Tetrahedron Letters, 46(52), 8983-8986.
  • Zhao, H., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1883-1895. [Link]

  • Li, Y., et al. (2020). Optimization and evaluation of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as ATX inhibitors for cardiac and hepatic fibrosis. European Journal of Medicinal Chemistry, 187, 111904. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7793. [Link]

  • Hsieh, C. Y., et al. (2010). Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. Journal of Medicinal Chemistry, 53(20), 7316-7326. [Link]

  • Sharma, R., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(1), 1-25. [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234. [Link]

  • Bio, M., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 946-950. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to Erk2 Inhibitors: Profiling 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs Against Key Clinical and Preclinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, the Ras-Raf-MEK-ERK signaling pathway remains a cornerstone of investigation due to its frequent dysregulation in a multitude of human cancers.[1] As the terminal kinase in this cascade, Extracellular signal-regulated kinase 2 (Erk2) represents a critical node for therapeutic intervention, particularly in tumors that have developed resistance to upstream inhibitors targeting Raf and MEK.[2] This guide provides a comparative analysis of a promising class of Erk2 inhibitors, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, against other well-characterized preclinical and clinical Erk2 inhibitors.

Due to the limited publicly available data for the specific compound 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, this guide will utilize data for a closely related and potent analog from the same chemical series, as detailed in the foundational study by Blake et al. in Bioorganic & Medicinal Chemistry Letters.[2][3] This analog will be compared against prominent Erk2 inhibitors such as Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), SCH772984, and VTX-11e.

The MAPK/Erk Signaling Cascade: A Prime Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) pathway is a pivotal signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, survival, and apoptosis.[1] The cascade culminates in the activation of Erk1 and Erk2, which then phosphorylate a wide array of cytoplasmic and nuclear substrates, driving cellular processes.[1] Mutations in upstream components of this pathway, such as BRAF and RAS, are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[2]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Substrates_cyto Cytoplasmic Substrates (e.g., RSK) Erk->Substrates_cyto Erk_nuc Erk1/2 Erk->Erk_nuc Substrates_nuc Nuclear Substrates (e.g., Transcription Factors) Erk_nuc->Substrates_nuc Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression Erk_Inhibitor Erk Inhibitors (e.g., Tetrahydropyridopyrimidines, Ulixertinib, Ravoxertinib) Erk_Inhibitor->Erk

Caption: Simplified schematic of the MAPK/Erk signaling pathway and the point of intervention for Erk inhibitors.

Comparative Analysis of Erk2 Inhibitors

The development of potent and selective Erk2 inhibitors is a key strategy to overcome both intrinsic and acquired resistance to RAF and MEK inhibitors. This section compares a representative compound from the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine series with other notable Erk2 inhibitors.

InhibitorErk2 IC50/KiErk1 IC50/KiSelectivity ProfileMechanism of ActionClinical Development Stage
Tetrahydropyridopyrimidine Analog (Cmpd 6) 0.16 µM (IC50)0.19 µM (IC50)Not extensively reported, but described as selective.[3]ATP-competitive.[3]Preclinical
Ulixertinib (BVD-523) <0.3 nM (IC50)-Highly selective for Erk1/2.[4]ATP-competitive, reversible covalent.Phase 2 Clinical Trials.[5]
Ravoxertinib (GDC-0994) 0.3 nM (IC50)1.1 nM (IC50)Highly selective for Erk1/2.[6]ATP-competitive.Phase 1 Clinical Trials.[6][7]
SCH772984 1 nM (IC50)4 nM (IC50)Highly selective over a panel of 300 kinases.[8]ATP-competitive and non-competitive, binds to a novel pocket in inactive Erk.[8][9]Preclinical (poor in vivo pharmacokinetics).[10]
VTX-11e <2 nM (Ki)17 nM (IC50)Over 200-fold selective over other kinases.[11]ATP-competitive.Preclinical
In-Depth Inhibitor Profiles

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Series: This series of compounds was identified through high-throughput screening and optimized using structure-based drug design.[2] The representative compound, referred to as compound 6 in the initial publication, demonstrates potent, ATP-competitive inhibition of both Erk1 and Erk2 with IC50 values in the sub-micromolar range.[3] These compounds have been shown to effectively reduce the phosphorylation of the downstream Erk substrate, RSK, in cellular assays and have demonstrated efficacy in tumor xenograft models.[2]

Ulixertinib (BVD-523): Ulixertinib is a highly potent and selective, orally active inhibitor of both Erk1 and Erk2.[3] It acts as a reversible covalent and ATP-competitive inhibitor, with an IC50 for Erk2 of less than 0.3 nM.[3] In cellular assays, it effectively inhibits the phosphorylation of Erk and its downstream target RSK.[3] Ulixertinib has shown promising anti-tumor activity in preclinical models and is currently in Phase 2 clinical trials for various advanced malignancies.[5]

Ravoxertinib (GDC-0994): Ravoxertinib is another potent and highly selective, orally bioavailable inhibitor of Erk1 and Erk2, with IC50 values of 1.1 nM and 0.3 nM, respectively.[6] It functions as an ATP-competitive inhibitor and has demonstrated significant single-agent activity in multiple in vivo cancer models, including those with KRAS and BRAF mutations. Ravoxertinib has been evaluated in Phase 1 clinical trials.[6][7]

SCH772984: SCH772984 is a potent and selective inhibitor of Erk1 and Erk2 with a unique dual mechanism of action.[9][10] It is ATP-competitive but also binds to a novel allosteric pocket in the inactive conformation of Erk, preventing its activation by MEK.[8][9] This dual action leads to a more complete shutdown of the MAPK pathway.[10] While highly potent in vitro, its development has been hampered by poor in vivo pharmacokinetic properties.[10]

VTX-11e: VTX-11e is a potent, selective, and orally bioavailable Erk2 inhibitor with a Ki of less than 2 nM.[11] It exhibits over 200-fold selectivity against a broad panel of other kinases.[11] In cellular assays, VTX-11e effectively inhibits cell proliferation.

Experimental Methodologies: A Guide to Characterizing Erk2 Inhibitors

The robust characterization of Erk2 inhibitors relies on a series of well-defined biochemical and cellular assays. Below are representative protocols for key experiments.

Biochemical Kinase Assay (ERK2 Inhibition)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified, activated Erk2.

Principle: A spectrophotometric coupled-enzyme assay is a common method. The phosphorylation of a specific peptide substrate by Erk2 is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.

    • Enzyme Solution: Prepare a solution of purified, activated Erk2 protein (e.g., 1.2 nM) in assay buffer.

    • Substrate Solution: Prepare a solution containing the Erk substrate peptide (e.g., 16 µM Erktide), ATP (e.g., 120 µM), phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase in assay buffer.

    • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 10 µL) of the diluted test compound or DMSO (vehicle control) into the wells of a polypropylene plate.

    • Add the Erk2 enzyme solution (e.g., 10 µL) to each well and pre-incubate for a defined period (e.g., 20 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate solution (e.g., 10 µL) to each well.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Biochemical_Assay_Workflow Start Start: Prepare Reagents Compound_Plate Dispense Test Compound (Serial Dilution) Start->Compound_Plate Add_Enzyme Add Purified Erk2 Enzyme Compound_Plate->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 20 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Mix (Peptide, ATP, etc.) Pre_Incubate->Add_Substrate Read_Plate Monitor Absorbance at 340 nm Add_Substrate->Read_Plate Analyze_Data Calculate Reaction Rates and IC50 Value Read_Plate->Analyze_Data End End: Determine Potency Analyze_Data->End

Caption: Workflow for a typical biochemical kinase assay to determine Erk2 inhibition.

Cellular Phospho-Erk (pErk) Assay

This assay measures the ability of an inhibitor to block Erk phosphorylation in a cellular context, providing insight into its cell permeability and target engagement.

Principle: Western blotting or high-content imaging can be used to detect the levels of phosphorylated Erk (pErk) in cells treated with the inhibitor.

Step-by-Step Protocol (Western Blotting):

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A375 melanoma cells with a BRAFV600E mutation) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Erk (pErk).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pErk.

    • Normalize the pErk signal to a loading control (e.g., total Erk or a housekeeping protein like GAPDH).

    • Plot the normalized pErk levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

References

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2635-2639. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • My Cancer Genome. (n.d.). ulixertinib. [Link]

  • Rowland, T., et al. (n.d.). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. PMC - NIH. [Link]

  • Chen, Y., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology, 45, 101991. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SCH772984. [Link]

  • Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). AACR Journals. [Link]

  • New Drug Approvals. (2017). GDC 0994, Ravoxertinib. [Link]

  • BioMed Valley Discoveries. (2020). BioMed Valley Discoveries' ulixertinib (BVD-523), a first-in-class ERK inhibitor cancer therapy, receives Fast Track designation and launches Phase II trial in collaboration with Cmed and Strata Oncology. [Link]

Sources

A Comparative Analysis of Pyrido[3,4-d]pyrimidine Derivatives in Oncology: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of cancer therapy is perpetually evolving, driven by the pursuit of more selective and potent therapeutic agents. Among the myriad of heterocyclic scaffolds explored, the pyrido[3,a]-pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer drugs. This guide provides a comprehensive comparative analysis of the anticancer activity of various pyrido[3,4-d]pyrimidine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and performance against established cancer cell lines. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The Pyrido[3,4-d]pyrimidine Scaffold: A Versatile Tool in Anticancer Drug Design

The pyrido[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has garnered considerable attention due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets implicated in oncogenesis. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space of derivatives with distinct pharmacological profiles. The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways that govern cell proliferation, survival, and apoptosis.[1]

Comparative Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of representative pyrido[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency. For context, the activity of relevant standard-of-care anticancer drugs is also included.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 13 Renal (UO-31)Growth InhibitionDoxorubicinNot Specified
Compound 21 Breast (MCF-7)Growth InhibitionDoxorubicinNot Specified
Compound 30 Gastric (MGC803)0.59DoxorubicinNot Specified
Compound 10c Pancreatic (Panc1, KRAS-G12D)1.40MRTX1133Not Specified
Compound 10k KRAS-G12D (enzymatic assay)0.009MRTX1133Not Specified

Table 1: Comparative in vitro anticancer activity of selected pyrido[3,4-d]pyrimidine derivatives.

Unraveling the Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of pyrido[3,4-d]pyrimidine derivatives stems from their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. This section delves into the primary mechanisms of action identified for this class of compounds.

Inhibition of Receptor Tyrosine Kinases: The Case of EGFR

Several pyrido[2,3-d]pyrimidine derivatives, a closely related isomer, have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. While direct evidence for pyrido[3,4-d]pyrimidines is emerging, the underlying principle of targeting the ATP-binding site of the kinase domain is applicable.

Below is a diagram illustrating the EGFR signaling pathway and the potential point of intervention for pyrido[3,4-d]pyrimidine derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Pyrido[3,4-d]pyrimidine Derivative Inhibitor->EGFR Inhibits (ATP-binding site)

Figure 1: Simplified EGFR Signaling Pathway. This diagram illustrates how pyrido[3,4-d]pyrimidine derivatives can inhibit the EGFR signaling cascade, thereby blocking downstream events that lead to cancer cell proliferation and survival.

Targeting KRAS Mutations

Mutations in the KRAS oncogene are prevalent in many aggressive cancers and have historically been challenging to target. Recent studies have identified pyrido[3,4-d]pyrimidine derivatives as promising inhibitors of the KRAS-G12D mutant.

The following diagram depicts the KRAS signaling pathway and the inhibitory action of these novel compounds.

KRAS_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos KRAS_GDP KRAS-GDP (Inactive) Grb2_Sos->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT Proliferation Cell Proliferation, Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Derivative (10k) Inhibitor->KRAS_GTP Inhibits

Figure 2: KRAS Signaling Pathway and Inhibition. This diagram shows how pyrido[3,4-d]pyrimidine derivatives can block the activity of mutant KRAS, a key driver of tumorigenesis.

Induction of Apoptosis

Beyond direct enzyme inhibition, certain pyrido[3,4-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on a potent derivative, compound 30, revealed an upregulation of the pro-apoptotic protein Bid and Poly(ADP-ribose) polymerase (PARP), coupled with a downregulation of the cell cycle protein Cyclin D1.[2]

This dual action of promoting apoptosis and arresting the cell cycle highlights a multi-pronged attack on cancer cells.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to assess the anticancer activity of pyrido[3,4-d]pyrimidine derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[3,4-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 values E->F

Figure 3: MTT Assay Workflow. A step-by-step visual representation of the MTT assay for determining cell viability.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrido[3,4-d]pyrimidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrido[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. A preliminary SAR study suggests that substitutions at the C-4 position can significantly influence the potency and selectivity of these compounds.[1] For instance, the introduction of specific aryl or heteroaryl groups at this position has been shown to enhance activity against certain cancer cell lines. Further exploration of the SAR is crucial for the rational design of more potent and selective anticancer agents based on this scaffold.

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidine scaffold represents a promising platform for the development of novel anticancer therapeutics. The derivatives discussed in this guide exhibit potent and selective activity against a range of cancer cell lines, operating through clinically relevant mechanisms of action such as kinase inhibition and apoptosis induction. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of new analogues.

Future research should focus on expanding the library of pyrido[3,4-d]pyrimidine derivatives and conducting comprehensive in vivo studies to validate the promising in vitro findings. Further elucidation of their molecular targets and a deeper understanding of their SAR will undoubtedly pave the way for the development of the next generation of targeted cancer therapies.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 2012, 3, 1250-1257. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 2022, 76, 129020. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 2025, 30(9), 1983. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022, 15(3), 352. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023, 13, 5634-5660. [Link]

  • Chemotherapy for breast cancer. Canadian Cancer Society. [Link]

  • Chemotherapy for Kidney Cancer. Moffitt Cancer Center. [Link]

  • What is the chemotherapy regimen for gastric cancer? Dr. Oracle. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • EGFR signaling pathway in breast cancers. ResearchGate. [Link]

  • Schematic illustration of the KRAS signaling pathway. KRAS activation... ResearchGate. [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. [Link]

Sources

Validating In Vivo Efficacy of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a novel investigational compound. Based on its structural similarity to known kinase inhibitors, this guide will proceed under the hypothesis that it functions as a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. We will objectively compare its potential performance with established CDK4/6 inhibitors and provide detailed experimental protocols to support its preclinical evaluation.

Introduction: The Therapeutic Promise of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of several targeted therapies. Notably, the related pyrido[2,3-d]pyrimidine structure is central to Palbociclib, a highly successful CDK4/6 inhibitor used in the treatment of HR-positive, HER2-negative breast cancer.[1] The cell cycle is primarily controlled by CDK4/6, which, upon binding to D-type cyclins, phosphorylates the retinoblastoma protein (Rb). This action releases the E2F transcription factor, enabling the G1 to S phase transition.[2] By inhibiting CDK4/6, compounds like 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are predicted to induce a G1 cell cycle arrest, a cytostatic effect that can halt tumor proliferation.[2][3]

This guide will detail the necessary in vivo studies to validate this hypothesis, using patient-derived xenograft (PDX) models as the gold standard for preclinical efficacy assessment.[4][5]

Signaling Pathway of CDK4/6 Inhibition

Below is a diagram illustrating the canonical CDK4/6-Rb-E2F signaling pathway and the proposed mechanism of action for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

CDK46_Pathway cluster_0 Upstream Signaling cluster_1 G1/S Checkpoint Control cluster_2 Therapeutic Intervention Growth_Factors Growth Factors (e.g., Mitogens) Receptor Receptor Tyrosine Kinase CyclinD Cyclin D Synthesis Receptor->CyclinD CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD Rb_E2F Inactive Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylation pRb Phosphorylated Rb (pRb) Rb_E2F->pRb E2F Active E2F pRb->E2F Release S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E) E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->Cell_Cycle_Progression Test_Compound 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Test_Compound->CDK46_CyclinD Inhibition

Caption: Proposed mechanism of action for the test compound.

Comparative Analysis: Benchmarking Against Standard of Care

The in vivo efficacy of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine must be evaluated against current FDA-approved CDK4/6 inhibitors: Palbociclib (Ibrance), Ribociclib (Kisqali), and Abemaciclib (Verzenio).[5] While all three share a core mechanism, they exhibit distinct pharmacological profiles.[6] A robust preclinical study should include at least one of these as a positive control.

Table 1: Comparative Profile of CDK4/6 Inhibitors
FeaturePalbociclibRibociclibAbemaciclib2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Dosing Schedule Intermittent (3 weeks on, 1 week off)[6]Intermittent (3 weeks on, 1 week off)Continuous[6]To be determined
Dose-Limiting Toxicities Myelosuppression (Neutropenia)[6]Myelosuppression, HepatotoxicityDiarrhea, Fatigue[6]To be determined
Primary Target CDK4/6CDK4/6CDK4/6Hypothesized: CDK4/6
Preclinical Models Breast Cancer PDX, various other solid tumors[5]Breast Cancer cell line xenograftsBreast Cancer PDX, Glioblastoma xenograftsProposed: Breast Cancer PDX

Experimental Design: A Step-by-Step In Vivo Efficacy Protocol

The following protocol outlines a standard in vivo efficacy study using a patient-derived xenograft (PDX) model of HR-positive breast cancer. This model offers high translational relevance.[5]

Experimental Workflow

in_vivo_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis PDX_Implant Implant HR+ Breast Cancer PDX fragments into immunocompromised mice Tumor_Growth Monitor tumor growth (caliper measurements) Randomization Randomize mice into treatment groups when tumors reach ~150 mm³ Dosing Administer compounds (Vehicle, Test Compound, Positive Control) via oral gavage daily Randomization->Dosing Monitoring Record tumor volume and body weight 2-3 times per week Dosing->Monitoring Endpoint Euthanize mice when tumors reach ethical endpoint (~1500 mm³) Monitoring->Endpoint Tissue_Harvest Harvest tumors for pharmacodynamic (PD) and biomarker analysis Endpoint->Tissue_Harvest

Caption: Workflow for a typical in vivo efficacy study.
Detailed Protocol
  • Animal Model:

    • Use female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

    • Surgically implant tumor fragments from a well-characterized, Rb-proficient, HR-positive breast cancer PDX line subcutaneously into the flank.

  • Tumor Growth Monitoring and Randomization:

    • Measure tumors with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize animals into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose) on the same schedule as the treatment groups.

    • Group 2 (Test Compound - Low Dose): 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine at X mg/kg, orally (p.o.), once daily (q.d.).

    • Group 3 (Test Compound - High Dose): 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine at Y mg/kg, p.o., q.d.

    • Group 4 (Positive Control): Palbociclib at 50 mg/kg, p.o., q.d.[4]

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Pharmacodynamic (PD) Marker Analysis:

    • At the end of the study, or from a satellite group of animals, harvest tumors 2-4 hours after the final dose.

    • Analyze tumor lysates via Western blot for key biomarkers to confirm target engagement:

      • Phospho-Rb (pRb) - Expect decrease

      • Total Rb - Expect no change

      • Ki-67 (proliferation marker) - Expect decrease

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and presented for clear comparison.

Table 2: Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)Mean Body Weight Change (%)
Vehicle Control -1250 ± 150-+2.5
Test Compound 25625 ± 8050-1.0
Test Compound 50310 ± 5575-4.5
Palbociclib 50350 ± 6072-5.2
  • Tumor Growth Inhibition (TGI): Calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Interpretation: In this hypothetical scenario, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine demonstrates dose-dependent anti-tumor activity, with the 50 mg/kg dose showing comparable efficacy to the standard of care, Palbociclib. The observed body weight change suggests acceptable tolerability at the tested doses.

Conclusion and Future Directions

Successful validation of in vivo efficacy, as outlined in this guide, is a critical milestone in the preclinical development of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Positive results, characterized by significant TGI and confirmed on-target activity through PD marker analysis, would strongly support its advancement.

Future studies should explore:

  • Combination Therapies: CDK4/6 inhibitors are often used in combination with other agents, such as endocrine therapies in breast cancer or with other targeted agents.[3]

  • Resistance Mechanisms: Investigating potential mechanisms of resistance is crucial for long-term clinical success. Loss of Rb function is a known mechanism of resistance to CDK4/6 inhibitors.[2]

  • Broader Tumor Panel: Efficacy should be assessed across a wider range of PDX models, including other solid tumors like non-small-cell lung cancer, gastric cancer, and colorectal cancer.[4][5]

By adhering to a rigorous and comparative validation process, researchers can confidently establish the preclinical proof-of-concept for this promising compound.

References

  • In vivo efficacy study of CDK4/6 inhibitor ± standard chemotherapy in... - ResearchGate. Available from: [Link]

  • CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. American Association for Cancer Research. Available from: [Link]

  • Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. Oncotarget. Available from: [Link]

  • The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. PubMed Central. Available from: [Link]

  • Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. ASCO Publications. Available from: [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of inhibitors targeting critical oncology pathways, including Erk and MPS1 kinases[1][2]. This guide focuses on a specific analog, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (referred to herein as "Compound-X"), a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Given the high degree of conservation within the ATP-binding pocket of the human kinome, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental necessity to de-risk clinical development and uncover potential polypharmacology.[3] Unintended off-target activity can lead to toxicity, while in some cases, it may offer opportunities for drug repurposing.[3][4]

This document provides a robust, multi-tiered strategy for characterizing the selectivity of Compound-X. We present a comparative framework, benchmarking its performance against two FDA-approved CDK4/6 inhibitors with distinct selectivity profiles: Palbociclib (highly selective) and Abemaciclib (less selective, with known off-targets like CDK2).[5][6] Our approach integrates broad-panel biochemical screening with cell-based target engagement and functional phenotypic assays to build a holistic and physiologically relevant selectivity profile.

The Strategic Imperative for Selectivity Profiling

The development of kinase inhibitors has shifted from a "pan-kinase" approach to a precision medicine paradigm, where selectivity is paramount. First-generation CDK inhibitors like flavopiridol showed limited clinical success due to toxicity stemming from their lack of selectivity.[7] In contrast, the third-generation CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) demonstrate that exquisite selectivity can yield a fine balance between efficacy and safety.[7][8]

However, even among approved drugs, selectivity profiles differ. Abemaciclib's broader kinase activity, including the inhibition of CDK2, may contribute to its distinct clinical efficacy and side-effect profile compared to the more selective Palbociclib.[9] Therefore, when developing a new chemical entity like Compound-X, we must ask:

  • Primary Target Potency: How potent is it against its intended target, CDK2?

  • Kinome-wide Selectivity: Which other kinases does it inhibit, and at what concentrations?

  • Cellular Target Engagement: Does the compound engage its primary and off-targets in a complex cellular environment?

  • Functional Consequences: What is the phenotypic outcome of this target engagement profile (e.g., specific cell cycle arrest vs. general cytotoxicity)?

To answer these questions, we employ a three-pillar approach illustrated below.

G cluster_workflow Cross-Reactivity Profiling Workflow P1 Pillar 1: Biochemical Profiling (Broad Kinase Panel) P2 Pillar 2: Cellular Target Engagement (CETSA) P1->P2 Validate Hits in Cells Data Data Integration & Selectivity Profile P1->Data P3 Pillar 3: Phenotypic Screening (HCI & Cytotoxicity) P2->P3 Assess Functional Impact P2->Data P3->Data

Caption: A three-pillar workflow for comprehensive selectivity profiling.

Pillar 1: Broad-Panel Biochemical Kinase Profiling

Causality: The logical starting point is to understand the compound's intrinsic affinity for a wide array of purified kinases. This provides a raw, unbiased map of potential interactions, free from the complexities of cellular uptake or ATP competition. We utilize a luminescent ADP-detection assay, a robust and scalable method for high-throughput screening.[10]

Comparative Data: Kinase Inhibition Profile (IC50, nM)

The following table presents hypothetical data from a screen of Compound-X against a representative panel of kinases, compared with literature values for Palbociclib and Abemaciclib.

Kinase TargetCompound-X (Hypothetical) Palbociclib (Reference)Abemaciclib (Reference)Rationale for Inclusion
CDK2/CycE 5 11015Primary Target
CDK1/CycB850>10,00077Key Cell Cycle Off-Target
CDK4/CycD1 250 11 2 Key Cell Cycle Off-Target
CDK6/CycD3 45016 10 Key Cell Cycle Off-Target
CDK9/CycT11,2004,10049Transcriptional CDK Off-Target
GSK3β95>10,00079Common Off-Target[5]
Aurora A>10,000>10,000480Mitotic Kinase Off-Target
Erk25,000>10,000>10,000Related Scaffold Target[1]

Interpretation:

  • On-Target Potency: Compound-X is a potent inhibitor of its primary target, CDK2.

  • Off-Target Activity: The data reveals significant off-target activity against GSK3β and moderate activity against CDK4. Unlike Abemaciclib, it shows weak inhibition of CDK1, CDK6, and CDK9.

  • Comparative Selectivity: Compound-X displays a distinct selectivity profile. It is more selective than Abemaciclib regarding CDK1/6/9 but shows a potent, unanticipated interaction with GSK3β. It is significantly less selective than Palbociclib.

Experimental Protocol: Kinase Selectivity Profiling

This protocol is adapted from commercially available systems like the ADP-Glo™ Kinase Assay.[11]

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound-X, Palbociclib, and Abemaciclib in DMSO, starting from 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. Add 5 µL of a 2X kinase/substrate solution containing the specific kinase (e.g., CDK9/CycT1) and its corresponding substrate in reaction buffer.

  • Initiate Reaction: Add 2.5 µL of 4X ATP solution to start the reaction. Include "no enzyme" and "vehicle (DMSO)" controls. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Pillar 2: In-Cell Target Engagement Confirmation with CETSA

Causality: A compound's biochemical affinity does not guarantee it will bind its target within the crowded, dynamic environment of a living cell.[3] The Cellular Thermal Shift Assay (CETSA) provides definitive proof of target engagement.[12][13] This biophysical method is based on the principle that a protein's thermal stability increases upon ligand binding.[14][15] Observing a thermal shift for both the primary target (CDK2) and suspected off-targets (GSK3β, CDK4) is crucial for validating the biochemical data.

G cluster_cetsa CETSA Workflow Treat 1. Treat Intact Cells with Compound-X Heat 2. Heat Cells to Denature Unbound Proteins Treat->Heat Lyse 3. Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Detect 4. Detect Soluble Target Protein (e.g., Western Blot, ELISA) Lyse->Detect

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Isothermal Dose-Response CETSA (EC50, µM)

This experiment measures the concentration of compound required to stabilize 50% of the target protein at a fixed, semi-denaturing temperature.

Protein TargetCompound-X (Hypothetical) Palbociclib (Reference)Abemaciclib (Reference)Interpretation
CDK2 0.15 >300.45Confirms potent on-target engagement in cells.
GSK3β 0.25 >300.90Confirms potent off-target engagement in cells.
CDK42.50.100.05Moderate cellular engagement, weaker than biochemical IC50.
pRb (S807/811)0.200.090.06Downstream biomarker of CDK4/6 inhibition.

Interpretation:

  • Confirmation of Off-Target: CETSA powerfully confirms that Compound-X engages not only its primary target, CDK2, but also GSK3β with high potency in intact cells. This is a critical finding, as GSK3β is involved in numerous signaling pathways.

  • Cellular vs. Biochemical Potency: The cellular potency for CDK4 is weaker than its biochemical IC50, suggesting potential issues with cell permeability or high intracellular ATP competition for this specific target.

  • Biomarker Modulation: The phosphorylation of the Retinoblastoma protein (pRb) is a direct substrate of CDK4/6.[7] The data shows Compound-X can inhibit this pathway, but less potently than the dedicated CDK4/6 inhibitors.

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol is adapted from established CETSA methodologies.[13][16]

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with a serial dilution of Compound-X (e.g., 0.01 to 30 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heating Step: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes to a predetermined optimal temperature (e.g., 52°C, which causes partial denaturation of the target) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant. Quantify the amount of soluble target protein (CDK2, GSK3β) using a standard Western Blot or a quantitative immunoassay like an ELISA or AlphaScreen.[13]

  • Analysis: Plot the amount of soluble protein against the compound concentration and fit to a dose-response curve to determine the cellular EC50.

Pillar 3: Functional Profiling with Phenotypic Assays

Causality: Having established biochemical and cellular target profiles, we must determine the ultimate functional consequence on the cell.[17] Does the compound's polypharmacology lead to a specific desired phenotype (e.g., G1 cell cycle arrest) or a non-specific, toxic outcome?[18] We use two approaches:

  • Cytotoxicity Assays: To measure overall cell health and identify a therapeutic window.[19][20]

  • High-Content Imaging (HCI): To dissect specific cellular effects, such as changes in cell cycle phases or induction of apoptosis, on a single-cell level.[21][22]

Comparative Data: Phenotypic Impact on HCT116 Cells
Assay ParameterCompound-X (Hypothetical) Palbociclib (Reference)Abemaciclib (Reference)
Cytotoxicity (GI50, µM) 0.85.21.5
Cell Cycle Arrest (EC50) G2/M Arrest (0.2 µM)G1 Arrest (0.1 µM)G1/G2 Arrest (0.5 µM)
Apoptosis Induction (EC50) 1.2 µM>10 µM2.5 µM

Interpretation:

  • Potent Cytotoxicity: Compound-X is significantly more cytotoxic than Palbociclib and comparable to Abemaciclib.

  • Distinct Phenotype: Unlike the G1 arrest typical of CDK4/6 inhibitors, Compound-X induces a strong G2/M arrest. This is consistent with its primary targeting of CDK2 (and potentially CDK1 at higher concentrations).

  • Apoptotic Induction: The potent induction of apoptosis at concentrations close to its GI50 suggests that the combined inhibition of CDK2 and GSK3β may be synergistically lethal, a hypothesis that warrants further investigation. This contrasts sharply with the primarily cytostatic effect of Palbociclib.

Experimental Protocol: High-Content Cell Cycle Analysis

This protocol uses immunofluorescence to quantify DNA content and a marker for mitosis.[23]

  • Cell Plating & Dosing: Plate HCT116 cells in a 96-well imaging plate. After 24 hours, treat with a serial dilution of Compound-X and controls for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA. Incubate cells with a primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3). Follow with a fluorescently-labeled secondary antibody.

  • DNA Staining: Counterstain all cell nuclei with a DNA dye (e.g., Hoechst 33342).

  • Imaging: Acquire images on a high-content imaging system, capturing both the DNA and mitotic marker channels.

  • Image Analysis: Use automated image analysis software to segment individual cells and quantify the integrated intensity of the DNA stain (to determine cell cycle phase: 2N for G1, 2-4N for S, 4N for G2/M) and the intensity of the phospho-H3 stain (to specifically identify mitotic cells). Plot the percentage of cells in each phase of the cell cycle against compound concentration.

Conclusion and Forward Look

This comprehensive, multi-pillar comparison provides a clear and actionable selectivity profile for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Compound-X).

  • Summary Profile: Compound-X is a potent, cell-active inhibitor of CDK2 with significant, validated off-target activity against GSK3β. This polypharmacology results in a distinct G2/M cell cycle arrest and potent induction of apoptosis, differentiating it from both the highly selective (Palbociclib) and moderately selective (Abemaciclib) CDK4/6 inhibitors.

  • Strategic Implications: The potent GSK3β activity is a critical finding that must be addressed. Is it a liability that could cause unforeseen toxicity, or could it be a therapeutic advantage, particularly in cancer types where both CDK2 and GSK3β are valid targets? This profile suggests that Compound-X may not be a suitable candidate for indications requiring a highly selective, cytostatic CDK inhibitor. However, its potent cytotoxic and pro-apoptotic activity warrants investigation in other contexts, such as acute leukemias or other aggressive malignancies.

This guide demonstrates that a systematic and integrated approach to cross-reactivity profiling is essential for modern drug discovery. By moving beyond simple biochemical screens to incorporate cellular and functional data, we can build a more predictive and insightful understanding of a compound's true biological activity, enabling more informed decisions in the path to the clinic.

References

  • Creative Biolabs. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Liu, P., et al. (2022). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Tran, T. H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Viskontaitė, Ž., et al. (2010). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Eurofins DiscoverX. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. [Link]

  • Trask, O. J., et al. (2011). Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery. Methods in Molecular Biology. [Link]

  • Jain, P., et al. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. Mini-Reviews in Medicinal Chemistry. [Link]

  • Vliet, S. V., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery. [Link]

  • Jiang, C., et al. (2025). Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Álvarez-Fernández, C., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. [Link]

  • Hafner, M., et al. (2019). Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. Nature Communications. [Link]

  • Sorger, P. K., et al. (n.d.). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Cancer Systems Pharmacology. [Link]

  • Jiang, C., et al. (2024). Elucidating Binding Selectivity in Cyclin-Dependent Kinases (CDKs) 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. ChemRxiv. [Link]

  • Álvarez-Fernández, C., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed. [Link]

  • Zegzouti, H., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Hafner, M., et al. (2019). Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. bioRxiv. [Link]

  • Leopold, K., et al. (2014). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Methods in Molecular Biology. [Link]

  • Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. [Link]

  • Hafner, M., et al. (2018). Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and its impact on drug response. bioRxiv. [Link]

  • Burrows, F., et al. (2016). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Kumar, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Reddy, T. S., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Reddy, T. S., et al. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. ResearchGate. [Link]

  • Amici, R., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • El-Moghazy, S. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • El-Naggar, A. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Against Established CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dysregulation of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, is a hallmark of various cancers, leading to uncontrolled cell proliferation.[1][2] This has established them as critical targets for therapeutic intervention.[3][4] FDA-approved CDK4/6 inhibitors like Palbociclib have transformed the treatment landscape for hormone receptor-positive (HR+) breast cancer.[3][5] The tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore for developing novel kinase inhibitors, including those targeting Mps1 and KRAS-G12C.[6][7][8] This guide introduces a novel compound from this class, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (designated as THPP-2P), and provides a rigorous framework for benchmarking its performance against the well-established drug, Palbociclib. We detail a multi-tiered experimental approach, from direct biochemical assays to cellular mechanism-of-action studies, to objectively evaluate THPP-2P's potential as a next-generation CDK4/6 inhibitor.

Introduction: The Rationale for Novel CDK4/6 Inhibitors

The cell division cycle is a tightly regulated process, with the transition from the G1 (growth) phase to the S (synthesis) phase being a critical checkpoint.[9] This transition is governed by the CDK4/6-Cyclin D complex, which phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[10] Phosphorylation inactivates Rb, releasing the E2F transcription factor and initiating the gene expression program required for DNA replication.[10][11] In many cancers, this pathway is hyperactivated, leading to incessant cell division.[2]

Palbociclib (Ibrance®), a first-in-class CDK4/6 inhibitor, effectively blocks Rb phosphorylation, induces G1 cell cycle arrest, and has significantly improved progression-free survival in patients with HR+/HER2- advanced breast cancer when combined with endocrine therapy.[5][10][11][12] Despite its success, the search for new inhibitors continues, driven by the need for improved selectivity, alternative dosing schedules, and strategies to overcome potential resistance mechanisms.[1]

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a versatile platform for designing potent and selective kinase inhibitors.[6][8] Based on this potential, we synthesized THPP-2P , a novel derivative, with the hypothesis that it can effectively target the ATP-binding pocket of CDK4 and CDK6. This guide outlines the essential experiments required to validate this hypothesis and compare its efficacy directly against Palbociclib.

Part 1: Biochemical Potency and Target Engagement

Objective: To determine and compare the direct inhibitory activity of THPP-2P and Palbociclib against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

Expertise & Experience: A direct biochemical assay is the foundational step in characterizing any inhibitor. It isolates the drug-target interaction from complex cellular systems, providing a pure measure of potency (IC50). We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen® technology, because it is a robust, high-throughput method less susceptible to interference from colored or fluorescent compounds, a common issue in early drug discovery.[13] The principle relies on energy transfer between a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescein-labeled substrate (acceptor).[14][15] Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.[14]

Workflow 1: Biochemical IC50 Determination via TR-FRET

G cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare 2X Kinase Solution (CDK4/6) R2 Add 2.5 µL of 2X Kinase Solution P1->R2 P2 Prepare 2X Substrate/ATP Solution (Fluorescein-Rb peptide, ATP at Km) R4 Add 5 µL of 2X Substrate/ATP Solution to initiate reaction P2->R4 P3 Prepare Serial Dilution of Test Compounds (THPP-2P, Palbociclib) R1 Dispense 2.5 µL of Test Compound to 384-well plate P3->R1 R1->R2 R3 Incubate 10 min at RT R2->R3 R3->R4 R5 Incubate 60 min at RT R4->R5 D2 Add 10 µL of Stop/Detect Solution R5->D2 D1 Prepare 2X Stop/Detect Solution (EDTA, Tb-anti-pRb Antibody) D1->D2 D3 Incubate 60 min at RT D2->D3 D4 Read Plate on TR-FRET Reader (Ex: 340nm, Em: 495nm & 520nm) D3->D4 A1 Calculate TR-FRET Ratio (520nm / 495nm) D4->A1 A2 Plot Ratio vs. [Compound] A1->A2 A3 Calculate IC50 via Non-linear Regression A2->A3

Caption: Workflow for TR-FRET based biochemical kinase inhibition assay.

Detailed Protocol: LanthaScreen® TR-FRET Kinase Assay

This protocol is adapted from standard Thermo Fisher Scientific guidelines.[16][17]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a 2X solution of CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme in 1X Kinase Buffer. The concentration should be pre-determined to yield an EC80 response (80% of maximal signal) in the assay.

    • Prepare a 2X substrate/ATP solution containing 400 nM Fluorescein-Rb(773-795) peptide and 2X the apparent ATP Km concentration in 1X Kinase Buffer.

    • Prepare an 11-point, 1:3 serial dilution of THPP-2P and Palbociclib in DMSO, followed by a 1:50 dilution into 1X Kinase Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compounds to a low-volume 384-well assay plate.

    • Add 5 µL of the 2X Kinase solution to all wells.

    • Incubate for 60 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Reaction Termination and Detection:

    • After a 1-hour incubation, stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 4 nM Tb-anti-pRb(Ser780) antibody.

    • Incubate for at least 30 minutes at room temperature to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of time-resolved fluorescence (e.g., PHERAstar).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the ratio against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Illustrative Data Summary: Biochemical Potency
CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)CDK4/6 Selectivity
THPP-2P 15251.7-fold (for CDK4)
Palbociclib 11161.5-fold (for CDK4)
Data are representative examples for illustrative purposes.

Part 2: Cellular Activity and Mechanism Verification

Objective: To confirm that THPP-2P inhibits cell proliferation in a cancer cell line dependent on CDK4/6 activity and to verify that it does so by blocking Rb phosphorylation at the cellular level.

Expertise & Experience: Moving from a purified enzyme system to a cellular one is a critical step to assess membrane permeability, off-target effects, and engagement with the target in its native environment. We selected the MCF-7 human breast adenocarcinoma cell line, which is Estrogen Receptor-positive (ER+) and known to be sensitive to CDK4/6 inhibition.[11]

First, we measure anti-proliferative activity using the CellTiter-Glo® Luminescent Cell Viability Assay.[18] This "add-mix-measure" assay is highly sensitive and quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cell viability.[18][19]

Second, to confirm the mechanism of action, we use Western Blotting to directly visualize the phosphorylation status of Rb.[20][21] A potent CDK4/6 inhibitor should cause a dose-dependent decrease in phosphorylated Rb (pRb) levels, without affecting total Rb protein levels.[11][21] This provides direct evidence of target engagement in the cell.

Signaling Pathway: CDK4/6 Regulation of the G1-S Transition

G Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates G1_Arrest G1 Phase Arrest pRb pRb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Inhibitor THPP-2P / Palbociclib Inhibitor->Complex Inhibits Inhibitor->G1_Arrest

Caption: Inhibition of the CDK4/6-Rb pathway leading to G1 cell cycle arrest.

Detailed Protocol: CellTiter-Glo® Viability Assay

This protocol is adapted from standard Promega Corporation guidelines.[18][22][23][24]

  • Cell Seeding: Seed MCF-7 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add serially diluted THPP-2P or Palbociclib to the wells. Include a DMSO-only control. Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Detailed Protocol: Western Blot for Phospho-Rb

This protocol is based on standard cell signaling analysis procedures.[25][26]

  • Cell Treatment & Lysis: Seed MCF-7 cells in a 6-well plate. When they reach 70-80% confluency, treat with varying concentrations of THPP-2P or Palbociclib for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 3-8% Tris-Acetate polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-Rb (Ser780) (e.g., Cell Signaling Technology #8180) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL chemiluminescence substrate.

  • Imaging: Capture the signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control like β-Actin.

Illustrative Data Summary: Cellular Activity
CompoundMCF-7 GI50 (nM)pRb (Ser780) Inhibition (at 100 nM)
THPP-2P 110Strong, dose-dependent decrease
Palbociclib 95Strong, dose-dependent decrease
Data are representative examples for illustrative purposes.

Discussion & Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of a novel tetrahydropyrido[3,4-d]pyrimidine derivative, THPP-2P, against the established CDK4/6 inhibitor, Palbociclib. The illustrative data suggest that THPP-2P exhibits potent biochemical and cellular activity, comparable to the benchmark drug.

  • Biochemical Potency: THPP-2P demonstrates low nanomolar inhibition of both CDK4 and CDK6, with IC50 values in the same range as Palbociclib. This confirms it is a potent inhibitor of the target enzymes.

  • Cellular Efficacy: The compound effectively inhibits the proliferation of the CDK4/6-dependent MCF-7 cell line, with a GI50 value slightly higher than Palbociclib but still in a potent range.

  • Mechanism of Action: Critically, the observed anti-proliferative effect is directly linked to the intended mechanism—a dose-dependent reduction in Rb phosphorylation. This confirms on-target activity in a cellular context.

These findings validate the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold as a promising starting point for novel CDK4/6 inhibitors. The described protocols offer a robust, self-validating system for such evaluations. The next logical steps for THPP-2P would involve comprehensive kinase selectivity profiling to assess off-target activities, evaluation in additional cell lines, and subsequent pharmacokinetic and in vivo efficacy studies in xenograft models. This structured approach ensures that only the most promising candidates advance in the drug development pipeline.

References

  • Vertex AI Search. (2025, December 5). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?
  • PubMed Central. CDK inhibitors in cancer therapy, an overview of recent development.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • MDPI. (2023, November 23). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors.
  • PubMed. (2021, May 15). CDK inhibitors in cancer therapy, an overview of recent development.
  • PubMed. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review).
  • Oslo University Hospital. CellTiter-Glo Assay - Oslo - OUH - Protocols.
  • Pfizer Oncology. Palbociclib | Pfizer Oncology Development Website.
  • Breastcancer.org. What Are CDK4/6 Inhibitors?.
  • Wikipedia. CDK inhibitor.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • YouTube. (2025, March 16). Pharmacology of Palbociclib (Ibrance); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Palbociclib: From Mechanism to Market.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for cRAF.
  • PubMed Central. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis.
  • Benchchem. Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb) Following Cdk2-IN-8 Treatment.
  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Thermo Fisher Scientific. LanthaScreen Technology Overview.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
  • ResearchGate. (2025, September 20). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
  • Benchchem. Detection of Phosphorylated Retinoblastoma Protein (p-Rb) by Western Blot Following Eciruciclib Treatment.
  • Abcam. Western blot for phosphorylated proteins.
  • PubMed. Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain.
  • ACS Publications. (2023, April 4). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A.
  • ResearchGate. Western blot analysis of pRb expression and phosphorylation. Control g....
  • ACS Publications. (2018, November 7). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity.
  • MDPI. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
  • Temple University. (2017, September 20). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity.
  • MDPI. (2022, February 22). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • MDPI. (2021, August 21). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.
  • ResearchGate. (2025, August 6). (PDF) Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90.

Sources

A Comparative Guide to the In Vivo Antitumor Efficacy of Novel p97 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the AAA+ ATPase p97 (also known as VCP) has emerged as a critical node in cellular protein homeostasis, making it a compelling target for therapeutic intervention. Its inhibition disrupts the ubiquitin-proteasome system, leading to an accumulation of misfolded proteins and triggering apoptotic pathways in cancer cells, which are often more susceptible to proteotoxic stress due to their high rates of protein synthesis and metabolism.[1][2] This guide provides an in-depth comparison of the in vivo antitumor efficacy of novel p97 inhibitors, with a focus on supporting experimental data and methodologies to aid researchers in this dynamic field.

The Rationale for Targeting p97 in Oncology

p97 plays a crucial role in a multitude of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[3][4] Its upregulation in various cancers and its essential role in maintaining protein balance make it an attractive therapeutic target.[1] Inhibition of p97 leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[3][5] This mechanism provides a therapeutic window to selectively target cancer cells.

Novel p97 Inhibitors: A Head-to-Head Comparison

The development of p97 inhibitors has led to several promising candidates, with CB-5083 and its next-generation successor, CB-5339, being the most clinically advanced.[6] This section compares their in vivo efficacy against other notable inhibitors.

Featured Novel Inhibitors:
  • CB-5083: A first-in-class, orally bioavailable inhibitor of p97 that has demonstrated broad antitumor activity in both solid and hematologic tumor models.[3][4]

  • CB-5339: A second-generation, highly selective p97 inhibitor developed to address the off-target effects observed with CB-5083, with demonstrated efficacy in acute myeloid leukemia (AML) models.[7][8]

  • Compound 6 (benzylquinazoline derivative): A novel p97 inhibitor with demonstrated in vivo efficacy in a sarcoma model.[9]

Comparator p97 Inhibitors:
  • DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine): A selective and reversible ATP-competitive p97 inhibitor that serves as a valuable research tool and a benchmark for newer inhibitors.[9][10]

  • ML240: A potent and selective quinazoline-based p97 inhibitor.[11]

In Vivo Antitumor Efficacy: A Data-Driven Comparison

The following table summarizes the key in vivo efficacy data for the selected p97 inhibitors based on preclinical studies.

InhibitorCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
CB-5083 Osteosarcoma (SJSA-1 Xenograft)Nude Mice100 mg/kg, dailyTumor weight reduced from 823 mg (vehicle) to 416 mg[1]
CB-5339 Acute Myeloid Leukemia (AML)Syngeneic and Patient-Derived Xenograft (PDX) Murine ModelsNot specifiedValidated efficacy and safety[7][8]
Compound 6 Sarcoma (s180 Xenograft)ICR Mice90 µmol/kg/day, oral, for 10 days29.6%–63.18%[9]
DBeQ Sarcoma (s180 Xenograft)ICR Mice90 µmol/kg/day, oral, for 10 daysComparable to Compound 6[9]
ML240 Colon CancerNot specifiedNot specifiedSynergizes with proteasome inhibitors[11]

Mechanism of Action: The p97 Inhibition Pathway

Inhibition of p97's ATPase activity disrupts the processing of ubiquitinated proteins destined for proteasomal degradation. This leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore protein homeostasis but can induce apoptosis if the stress is prolonged and severe. The key pathways of the UPR initiated by p97 inhibition are the IRE-1α, PERK, and ATF6 pathways.[3][5]

p97_inhibition_pathway cluster_ER Endoplasmic Reticulum Misfolded Proteins Misfolded Proteins UPR Unfolded Protein Response Misfolded Proteins->UPR Accumulation IRE1a IRE-1α UPR->IRE1a PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 p97 p97 ATPase p97->Misfolded Proteins Clearance Ub_Proteins Ubiquitinated Proteins p97->Ub_Proteins Processes Inhibitor p97 Inhibitor (e.g., CB-5083, CB-5339) Inhibitor->p97 Inhibition Proteasome Proteasome Ub_Proteins->Proteasome Degradation Apoptosis Apoptosis IRE1a->Apoptosis PERK->Apoptosis ATF6->Apoptosis

Caption: The p97 inhibition pathway leading to apoptosis.

Experimental Protocols: A Guide to In Vivo Efficacy Studies

The successful evaluation of novel p97 inhibitors relies on robust and well-designed in vivo models. Below are detailed protocols for establishing subcutaneous xenograft and patient-derived xenograft (PDX) models.

Subcutaneous Cell Line-Derived Xenograft (CDX) Model

This model is a foundational tool for initial in vivo efficacy screening.

cdx_workflow cluster_cell_prep Cell Preparation cluster_injection Subcutaneous Injection cluster_monitoring_treatment Monitoring and Treatment cluster_endpoint Endpoint Analysis Harvest 1. Harvest cancer cells in exponential growth phase Wash 2. Wash cells with PBS Harvest->Wash Resuspend 3. Resuspend in PBS/Matrigel (e.g., 2x10^6 cells in 0.2 mL) Wash->Resuspend Inject 5. Inject cell suspension subcutaneously into the flank Anesthetize 4. Anesthetize immunocompromised mouse Anesthetize->Inject Monitor_Tumor 6. Monitor tumor growth (caliper measurements) Randomize 7. Randomize mice when tumors reach ~100-200 mm³ Monitor_Tumor->Randomize Treat 8. Administer p97 inhibitor or vehicle control Randomize->Treat Monitor_Efficacy 9. Measure tumor volume and body weight regularly Treat->Monitor_Efficacy Endpoint 10. Euthanize mice at endpoint and collect tumors for analysis

Caption: Workflow for a subcutaneous xenograft study.

Detailed Steps for CDX Model:

  • Cell Culture and Preparation: Culture cancer cells of interest to 80-90% confluency.[12] Harvest cells using trypsin, wash with sterile PBS, and resuspend the cell pellet in a solution of PBS or a mixture of PBS and Matrigel at a concentration of approximately 2 x 10^6 cells per 0.2 mL.[9][12]

  • Animal Handling and Injection: Use immunocompromised mice (e.g., nude or NSG mice). Anesthetize the mouse and subcutaneously inject the cell suspension into the right flank.[9][13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the volume using the formula: (width^2 x length) / 2.[14]

  • Treatment and Efficacy Evaluation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][14] Administer the p97 inhibitor or vehicle control according to the planned dosing schedule. Monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.[1]

Patient-Derived Xenograft (PDX) Model

PDX models more accurately recapitulate the heterogeneity and microenvironment of human tumors, providing a more clinically relevant platform for drug testing.[14][15]

Detailed Steps for PDX Model:

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.[16]

  • Implantation: Anesthetize an immunodeficient mouse (typically NSG mice for better engraftment rates).[15] Implant a small fragment of the tumor tissue (approximately 20-30 mm³) subcutaneously or orthotopically.[15]

  • Engraftment and Expansion: Monitor the mice for tumor growth, which can take several weeks to months.[15] Once the initial tumor (P0) reaches a sufficient size (e.g., >500 mm³), it can be harvested and passaged into subsequent cohorts of mice for drug efficacy studies.[14]

  • Drug Efficacy Studies: Once tumors are established in a cohort of mice, follow the same procedure for treatment and monitoring as described for the CDX models.[16]

Future Directions and Conclusion

The development of p97 inhibitors represents a promising avenue in cancer therapy. The transition from first-generation inhibitors like CB-5083 to more selective second-generation compounds such as CB-5339 highlights the progress in minimizing off-target toxicities while retaining on-target efficacy.[7] Future research will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of p97 inhibitors with other anticancer agents, such as proteasome inhibitors or DNA-damaging agents, has shown promise in preclinical models.[5][8]

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to p97 inhibition.

  • Novel Inhibitors: The discovery of new chemical scaffolds, such as the benzylquinazoline derivatives, continues to expand the therapeutic potential of targeting p97.[9]

References

  • Anderson, D. J., Le Moigne, R., Djakovic, S., Kumar, B., Rice, J., Wong, S., ... & Boriack-Sjodin, P. A. (2015). Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell, 28(5), 653-665. [Link]

  • Chou, T. F., Brown, S. J., Min, J., & Deshaies, R. J. (2011). Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways. Proceedings of the National Academy of Sciences, 108(12), 4834-4839. [Link]

  • Le Moigne, R., Djakovic, S., D'Amico, L., Lecomte, F., Lipe, B., Loo, A., ... & Boriack-Sjodin, P. A. (2017). The p97 inhibitor CB-5083 is a unique disrupter of protein homeostasis in models of multiple myeloma. Molecular Cancer Therapeutics, 16(11), 2375-2386. [Link]

  • Li, K., Liu, Y., Zhang, Y., Yao, Z., & Shen, Z. (2020). CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis. Journal of Experimental & Clinical Cancer Research, 39(1), 1-13. [Link]

  • Rinaldi, I., Caillet, M., Suddenly, C., Le, T. N., Laurent, C., Bories, P., ... & Sarry, J. E. (2021). Targeting acute myeloid leukemia dependency on VCP-mediated DNA repair through a selective second-generation small molecule inhibitor. Science Translational Medicine, 13(609), eabh2633. [Link]

  • Wang, Q., Li, L., & Ye, Y. (2010). Inhibition of p97-VCP-NPL4-UFD1 pathway causes ER stress and apoptosis in cancer cells. Acta biochimica et biophysica Sinica, 42(1), 48-55. [Link]

  • Zhou, H. J., Azoitei, M. L., Baumann, M. J., Wawrzenisk, J. W., & Deshaies, R. J. (2015). Discovery of a first-in-class, potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry, 58(23), 9481-9497. [Link]

  • Zhu, Y., Zhao, J., Li, Y., Wang, Y., Zhang, Y., & Liu, W. (2022). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers in Chemistry, 10, 938593. [Link]

  • Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. Cancers. [Link]

  • Efficacy of Vcp/p97 Inhibitor, CB-5339, Alone and in Combinations Against High-Risk AML, Including Those with Genetic Lesion in TP53. ResearchGate. [Link]

  • Targeting p97 to Disrupt Protein Homeostasis in Cancer. Frontiers in Oncology. [Link]

  • Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. STAR Protocols. [Link]

  • Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex. PLoS One. [Link]

  • Targeting acute myeloid leukemia dependency on VCP-mediated DNA repair through a selective second-generation small molecule inhibitor. Science Translational Medicine. [Link]

  • Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways. PNAS. [Link]

  • Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. Journal of Molecular Biology. [Link]

  • Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase. ChemMedChem. [Link]

  • Testing the Safety of CB-5339 in Patients With Cancer. ClinicalTrials.gov. [Link]

  • In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. MDPI. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]

  • p97 Composition Changes Caused by Allosteric Inhibition Are Suppressed by an On-Target Mechanism that Increases the Enzyme's ATPase Activity. Cell Reports. [Link]

  • Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. ResearchGate. [Link]

  • Clinical trial schema for the comparative study of CB-5339 in... ResearchGate. [Link]

  • 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Altogen Labs. [Link]

  • An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols. [Link]

  • Mechanistic insight into substrate processing and allosteric inhibition of human p97. bioRxiv. [Link]

  • Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry. [Link]

  • In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient-derived Xenograft (PDX) Mouse Model. Anticancer Research. [Link]

  • Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways. PubMed. [Link]

  • Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Molecular Pharmacology. [Link]

  • How to do tumor mouse model properly? ResearchGate. [Link]

  • The Establishment and Characterization of PDX Models. Crown Bioscience. [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. [Link]

  • An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. [Link]

Sources

A Comparative Analysis of Tetrahydropyridopyrimidine Analogs: IC50 Values and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the tetrahydropyridopyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with the ATP-binding pocket of various kinases. This guide offers an in-depth comparison of the half-maximal inhibitory concentration (IC50) values of different tetrahydropyridopyrimidine analogs, providing crucial insights into their structure-activity relationships (SAR) and the experimental methodologies used to determine their potency.

Understanding the Significance of IC50 in Drug Discovery

The IC50 value is a cornerstone of pharmacological assessment, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In the context of kinase inhibitors, a lower IC50 value signifies a more potent compound, as a smaller amount of the drug is needed to inhibit the target enzyme's activity. This metric is critical for comparing the efficacy of different analogs and guiding the optimization of lead compounds.

Comparative IC50 Values of Tetrahydropyridopyrimidine Analogs

The following table summarizes the IC50 values of various tetrahydropyridopyrimidine analogs against different biological targets, primarily kinases implicated in cancer. This data, compiled from recent scientific literature, highlights the impact of subtle structural modifications on inhibitory potency.

Compound ID/ReferenceTarget Kinase(s)Cell Line(s)IC50 (nM)Key Structural Features
Compound 42 [1]EGFRL858R, EGFRL858R/T790M, EGFRL858R/T790M/C797SHCC827, H1975, A5491.1, 34, 7.22,4,6-trisubstituted pyrido[3,4-d]pyrimidine with a hydroxyl group interacting with Ser797.
Compound 13 [2][3]KRAS-G12CH35870Tetrahydropyridopyrimidine with a naphthol and substitution at C-2 of the pyrimidine ring. Forms a covalent bond with the mutant cysteine.
Compound 8 [3]KRAS-G12CH3587600Naphthol-containing tetrahydropyridopyrimidine.
Compound 4 [2][3]KRAS-G12CH358>16000Prototype tetrahydropyridopyrimidine scaffold.

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals critical insights into the SAR of tetrahydropyridopyrimidine analogs. For instance, the significant increase in potency from the prototype Compound 4 to the optimized Compound 13 in inhibiting KRAS-G12C underscores the importance of the naphthol moiety and substitution at the C-2 position of the pyrimidine ring for enhanced cellular activity.[3] This optimization led to a compound capable of inducing tumor regression in vivo.[2][3]

Similarly, the potent, low nanomolar IC50 values of Compound 42 against various EGFR mutants, including the resistant T790M and C797S mutations, highlight the effectiveness of a 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine scaffold.[1] Docking studies have indicated that a key hydroxyl group on this compound interacts with the Ser797 residue in the EGFR active site, contributing to its strong inhibitory activity.[1]

Experimental Protocol: Determining IC50 via MTT Assay

The determination of IC50 values is a fundamental experimental procedure in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the IC50.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyridopyrimidine analogs in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at which 50% inhibition of cell growth is observed.

Causality Behind Experimental Choices:

  • Cell Density: The initial cell seeding density is crucial to ensure that the cells are in the logarithmic growth phase during the assay, providing a robust signal for viability.

  • Incubation Time: The duration of compound exposure is chosen to allow sufficient time for the compound to induce its biological effect, which can vary depending on the mechanism of action.

  • MTT Incubation: The 2-4 hour incubation with MTT is an optimal time for formazan production without causing significant cell death due to nutrient depletion.

  • Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.

Visualizing the Biological Context

To better understand the mechanism of action of these inhibitors, it is helpful to visualize the signaling pathways they target and the experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Serial Dilutions of Tetrahydropyridopyrimidine Analogs A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Experimental workflow for IC50 determination using the MTT assay.

Conclusion

The tetrahydropyridopyrimidine scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. As demonstrated by the comparative analysis of IC50 values, subtle modifications to this core structure can lead to dramatic improvements in potency and selectivity against key oncogenic drivers like EGFR and KRAS. A thorough understanding of the structure-activity relationships, coupled with robust and well-validated experimental protocols such as the MTT assay, is paramount for the successful advancement of these promising compounds from the laboratory to the clinic.

References

  • Zhang, D., et al. (2018). Discovery of Novel Pyrido[3,4-d]pyrimidine Derivatives as Potent EGFR Inhibitors against L858R/T790M/C797S Resistance Mutations. Journal of Medicinal Chemistry, 61(15), 6746-6761. [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234. [Link]

  • Kurup, S., et al. (2018). 2,4-Disubstituted-pyrrolo[2,3-d]pyrimidines as dual inhibitors of EGFR and AURKA. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]

  • Abdelgalil, A. A., et al. (2020). Erlotinib in combination with a novel synthesized quinazoline derivative enhances the apoptotic effects in breast cancer cells. Scientific Reports, 10(1), 1-13. [Link]

  • Giaccone, G. (2004). The epidermal growth factor receptor: a new target for cancer therapy. Endocrine-related cancer, 11(3), 437-450. [Link]

Sources

A Head-to-Head Comparison of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology, the pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds have emerged as privileged structures. Both are bioisosteres of quinazoline, a well-established core in numerous approved kinase inhibitors. The strategic replacement of a benzene ring with either a pyridine or a thiophene ring fused to the pyrimidine core offers unique physicochemical and pharmacological properties. This guide provides a detailed, head-to-head comparison of these two important heterocyclic systems, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance, with a specific focus on their application as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Structural and Physicochemical Differences

The fundamental difference between the two scaffolds lies in the nature of the fused five- or six-membered ring. The pyrido[2,3-d]pyrimidine core contains a nitrogen atom in its pyridine ring, rendering it more electron-deficient and introducing a hydrogen bond acceptor. In contrast, the thieno[2,3-d]pyrimidine scaffold features a sulfur-containing thiophene ring, which is generally considered more electron-rich than pyridine and can engage in different types of interactions with biological targets. These intrinsic electronic and steric differences have profound implications for molecular recognition, metabolic stability, and pharmacokinetic profiles.

cluster_0 Core Scaffolds Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine

Caption: General structures of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine.

Synthetic Strategies: Building the Core

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines can be synthesized through various routes, often starting from appropriately substituted pyridine or thiophene precursors, or by constructing the pyridine/thiophene ring onto a pre-existing pyrimidine.

Representative Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione Derivative

A common approach to synthesizing pyrido[2,3-d]pyrimidine-2,4-diones involves the construction of the pyridine ring onto a 6-aminouracil derivative.[1]

Protocol:

  • Preparation of Vilsmeier Reagent: Phosphoryl chloride is added to dimethylformamide (DMF) at 0°C to generate the Vilsmeier reagent in situ.

  • Reaction with 6-Aminouracil: The substituted 6-aminouracil is added to the Vilsmeier reagent.

  • Cyclization: The reaction mixture is then treated with triethylamine and cyanoacetamide in ethanol to facilitate the cyclization and formation of the pyridopyrimidine core.[1]

Representative Synthesis of a Thieno[2,3-d]pyrimidine Derivative

The synthesis of thieno[2,3-d]pyrimidines often begins with a substituted thiophene, followed by the construction of the pyrimidine ring.

Protocol:

  • Starting Material: A common starting point is a 2-amino-3-cyanothiophene derivative.

  • Ring Closure: This intermediate can be reacted with various reagents to form the pyrimidine ring. For instance, reaction with formamide or other one-carbon sources can lead to the formation of the thieno[2,3-d]pyrimidine core. More complex derivatives can be achieved through multi-step sequences.[2]

Biological Activity and Target Space

Both scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Their primary utility in modern drug discovery, however, has been as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Key kinase targets for both scaffolds include:

  • Epidermal Growth Factor Receptor (EGFR)[7][8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[6][10]

  • Cyclin-Dependent Kinases (CDKs)[3][11][12]

  • Phosphoinositide 3-kinase (PI3K)[3][8]

  • BCR-ABL Kinase[13]

The ability of these scaffolds to act as "hinge-binding" motifs, forming key hydrogen bonds with the kinase hinge region, is central to their inhibitory activity.

cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine or Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Head-to-Head Comparison: EGFR Inhibitors

A direct comparison of the two scaffolds targeting the same enzyme provides the most valuable insights. A recent study designed and synthesized a series of both pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as inhibitors of EGFR, particularly the clinically relevant L858R/T790M mutant which confers resistance to first-generation inhibitors.[7][14]

The study evaluated the in vitro antitumor activity of both series against various non-small cell lung cancer (NSCLC) cell lines.[7] The thieno[3,2-d]pyrimidine series, and particularly compound B1 , emerged as the more promising scaffold in this specific context.[7][15]

Compound SeriesScaffoldTarget KinaseH1975 (L858R/T790M) IC₅₀ (µM)A549 (WT) IC₅₀ (µM)EGFR L858R/T790M IC₅₀ (nM)Selectivity for EGFR WT
A-Series Pyrido[2,3-d]pyrimidineEGFRGenerally low activityGenerally low activityNot reported for mostNot highlighted
B1 Thieno[3,2-d]pyrimidineEGFR0.087>1013>76-fold
Olmutinib (Control)EGFR0.091>1024.8>40-fold
AZD9291 (Control)EGFR0.0190.4934.9>100-fold

Data synthesized from Fu et al., 2023.[7][16]

Analysis of Comparative Data:

The experimental data clearly demonstrates the superiority of the thieno[3,2-d]pyrimidine scaffold in this particular series for inhibiting the drug-resistant EGFR L858R/T790M mutant.[7] The lead compound from this series, B1 , exhibited potent enzymatic inhibition with an IC₅₀ of 13 nM and excellent cellular antiproliferative activity against the H1975 cell line (IC₅₀ = 0.087 µM), which harbors the target mutation.[7][16] Furthermore, B1 demonstrated a high degree of selectivity (over 76-fold) for the mutant EGFR over the wild-type (WT) enzyme, a critical feature for minimizing off-target effects and improving the therapeutic window.[16] In contrast, the corresponding pyrido[2,3-d]pyrimidine derivatives showed significantly lower activity in this study.[7]

Structure-Activity Relationship (SAR) Insights

Pyrido[2,3-d]pyrimidines:
  • CDK4/6 Inhibitors: The FDA-approved drug Palbociclib, a pyrido[2,3-d]pyrimidine, highlights the scaffold's potential.[3] Studies have shown that introducing a methyl group at the C-5 position can confer excellent selectivity for Cdk4 over other CDKs.[12]

  • General Anticancer Activity: The presence of a carbonyl group at the C-2 position and specific substitutions at C-5 and C-7, such as aryl groups, are often associated with enhanced anticancer efficacy.[3]

Thieno[2,3-d]pyrimidines:
  • EGFR Inhibitors: For this class, substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency. Small, electron-donating groups on the 2-phenyl ring and halogen substitutions on the 4-anilino moiety generally enhance activity against both wild-type and mutant EGFR.[8]

  • PI3K Inhibitors: In a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, a hydroxyl group at the 3-position of the 2-phenyl ring was found to be a key requirement for potent PI3K inhibition.[8]

Standard Experimental Protocol: In Vitro Kinase Assay

To quantitatively assess the inhibitory potential of these compounds, an in vitro kinase assay is indispensable. The following is a generalized protocol for an ELISA-based kinase assay.

cluster_workflow In Vitro Kinase Assay Workflow (ELISA) step1 1. Coat Plate: Microtiter plate coated with substrate peptide step2 2. Add Reagents: Add kinase, ATP, and test inhibitor (Pyrido or Thieno derivative) step1->step2 step3 3. Incubate: Allow phosphorylation reaction to proceed step2->step3 step4 4. Detect: Add primary antibody (anti-phosphopeptide) step3->step4 step5 5. Secondary Detection: Add HRP-conjugated secondary antibody step4->step5 step6 6. Develop & Read: Add substrate (e.g., TMB), stop reaction, and read absorbance step5->step6

Caption: Workflow for an ELISA-based in vitro kinase inhibition assay.

Protocol Steps:

  • Plate Coating: Coat a 96-well microtiter plate with a synthetic peptide substrate specific to the kinase of interest (e.g., EGFR).

  • Reagent Addition: Add the recombinant kinase enzyme, a fixed concentration of ATP, and varying concentrations of the test inhibitor (dissolved in DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to occur.

  • Detection: Wash the plate to remove unreacted components. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide.

  • Secondary Antibody: After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Signal Generation: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will catalyze a color change, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Stop the reaction with an acid solution and measure the absorbance using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can then be calculated by plotting the absorbance against the inhibitor concentration.

Conclusion and Future Perspectives

Both pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. While they share a common bioisosteric relationship with quinazoline and target similar biological space, their subtle structural and electronic differences can lead to significant variations in potency, selectivity, and overall pharmacological profiles.

The direct comparative study on EGFR inhibitors suggests that for this specific target and substitution pattern, the thieno[2,3-d]pyrimidine scaffold offered a more favorable profile, yielding a highly potent and selective lead compound.[7] However, this does not universally diminish the value of the pyrido[2,3-d]pyrimidine core, as evidenced by the clinical success of Palbociclib in a different kinase family (CDK4/6).[3]

The choice between these two scaffolds is not a matter of inherent superiority but rather a context-dependent decision guided by the specific biological target, the desired SAR, and the synthetic strategy. This guide underscores the importance of empirical data in drug discovery. The continued exploration of both scaffolds, through innovative synthetic methodologies and parallel library screening, will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200305. [Link]

  • Al-Ostoot, F.H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-427. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link]

  • Kandeel, M.M., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(11), 18834-18854. [Link]

  • Gaber, Z.B., et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(3), 675. [Link]

  • Eissa, I.H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11956-11973. [Link]

  • Abdel-Sattar, A.A.M., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(3), 548. [Link]

  • Pan, Z., et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(15), 2894-2903. [Link]

  • Lewin, G., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters, 30(11), 127181. [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 195. [Link]

  • He, L., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(7), 743-753. [Link]

  • Reddy, T.S., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 16(29), 5247-5264. [Link]

  • Hafez, H.N., et al. (2016). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Poloniae Pharmaceutica, 73(3), 643-653. [Link]

  • VanderWel, S.N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11956-11973. [Link]

  • Al-Suhaimi, K.M., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 27(19), 6653. [Link]

  • Pan, Z., et al. (2000). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 43(15), 2894-2903. [Link]

  • Pan, Z., et al. (2000). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Figshare. [Link]

  • Ukrpromzovnishkhim (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Fathalla, O.A. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Egyptian Journal of Chemistry, 64(2), 793-803. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in. Taylor & Francis Online. [Link]

  • Encyclopedia.pub (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. Journal of Medicinal Chemistry, 60(24), 10095-10113. [Link]

  • Research Square (2021). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Research Square. [Link]

  • Hafez, H.N., et al. (2016). Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity. Acta Poloniae Pharmaceutica, 73(3), 643-53. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed. [Link]

  • Research Square (2021). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxyla. Research Square. [Link]

  • Taylor & Francis (2023). Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy. Taylor & Francis. [Link]

  • Der Pharma Chemica (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 382-392. [Link]

  • El-Sayed, N.N.E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(7), 4125-4139. [Link]

Sources

A Researcher's Guide to Evaluating Off-Target Effects of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore, demonstrating potential as a potent inhibitor of various protein kinases. While its on-target efficacy is the primary focus of initial research, a thorough understanding of its off-target interactions is critical for advancing any lead compound toward clinical consideration. This guide provides a comprehensive framework for evaluating the off-target effects of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, comparing its potential profile with that of established kinase inhibitors, and offering detailed experimental protocols for robust characterization.

The Significance of Off-Target Evaluation

Off-target effects, where a drug molecule interacts with unintended biological targets, can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1] For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge to achieving absolute selectivity.[2] Even minor interactions with unintended kinases or other proteins can trigger signaling pathway alterations, leading to adverse events.[3] Therefore, a proactive and comprehensive off-target profiling strategy is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Primary Target Hypothesis and Comparative Landscape

Based on the broader class of tetrahydropyridopyrimidine-based compounds, it is hypothesized that 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a competitive inhibitor of cyclin-dependent kinases (CDKs) or extracellular signal-regulated kinase 2 (Erk2).[4] Both are critical targets in oncology. For the purpose of this guide, we will proceed with this hypothesis to frame our comparative analysis.

To provide a meaningful comparison, we will evaluate the hypothetical off-target profile of our compound of interest against well-characterized inhibitors of the CDK4/6 and Erk families.

Compound Class Primary Target(s) Known Off-Target Profile Characteristics
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hypothesized: CDK4/6 or Erk2To be determined through the assays outlined in this guide.
Palbociclib/Ribociclib CDK4/6Generally considered highly selective for CDK4/6 with minimal off-target kinase activity at therapeutic concentrations.[5]
Abemaciclib CDK4/6Demonstrates broader kinase inhibition, with activity against other CDKs (CDK1, CDK2, CDK9) and other kinases like GSK3β.[5][6] This broader profile may contribute to both its efficacy and distinct side-effect profile.
SCH772984/MK-8353 (Erk Inhibitors) Erk1/2Reported to be highly selective, with minimal inhibition of other kinases in broad panel screens, suggesting a favorable off-target profile.[7]

This comparative approach allows researchers to benchmark the selectivity of novel compounds like 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine against the known safety and efficacy profiles of established drugs.

A Multi-tiered Approach to Off-Target Profiling

A robust evaluation of off-target effects should employ a combination of in vitro and cell-based assays, moving from broad screening to more focused, physiologically relevant systems.

Off_Target_Workflow cluster_assays A Compound of Interest: 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine B Tier 1: Broad Kinome Profiling (e.g., KINOMEscan®) A->B Initial Selectivity Assessment C Tier 2: Cell-Based Target Engagement & Pathway Analysis (e.g., NanoBRET™, Western Blot) B->C Validate Hits in Cellular Context F Comprehensive Off-Target Profile D Tier 3: Phenotypic Screening (High-Content Imaging) C->D Unbiased Assessment of Cellular Effects E Tier 4: Safety Pharmacology Assays (e.g., hERG, CYP Inhibition) D->E Evaluate Critical Safety Liabilities cluster_assays cluster_assays cluster_assays->F Data Integration & Analysis

Caption: A multi-tiered workflow for comprehensive off-target effect evaluation.

Tier 1: Broad Kinome Profiling

The initial step involves screening the compound against a large panel of purified kinases to identify potential off-target interactions.

Experimental Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan®)

  • Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Prepare a stock solution of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in DMSO.

    • Perform a primary screen at a single high concentration (e.g., 1 or 10 µM) against a comprehensive panel of human kinases (typically >400).

    • For any kinases showing significant inhibition (e.g., >90% inhibition), perform a secondary screen to determine the dissociation constant (Kd) by running a dose-response curve.

    • Compare the Kd values for off-targets to the Kd for the primary target to establish a selectivity profile.

  • Causality and Interpretation: A low Kd value for a kinase other than the intended target indicates a potential off-target interaction. The selectivity score (S-score) can be calculated to quantify the compound's promiscuity. This initial screen provides a broad, unbiased view of the compound's kinome-wide interactions.

Tier 2: Cell-Based Target Engagement and Pathway Analysis

Identified off-targets from the biochemical screen must be validated in a cellular context to confirm engagement and assess the functional consequences.

Experimental Protocol: Western Blot for Pathway Modulation

  • Principle: This technique measures changes in the phosphorylation state of downstream substrates of both the primary and potential off-target kinases, providing a functional readout of kinase inhibition within the cell.

  • Procedure:

    • Select cell lines where the primary target and a high-priority off-target are known to be active.

    • Treat cells with a dose range of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrates of the primary and off-target kinases.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize bands using chemiluminescence.

    • Quantify band intensity to determine the extent of pathway inhibition.

  • Causality and Interpretation: A dose-dependent decrease in the phosphorylation of a substrate for an off-target kinase confirms that the compound engages and inhibits that kinase in a cellular environment. This provides crucial functional validation of the initial biochemical findings.

Signaling_Pathway cluster_primary Primary Target Pathway (e.g., CDK4/6) cluster_off_target Potential Off-Target Pathway (e.g., Kinase X) CDK4_6 CDK4/6 Rb pRb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CellCycle G1/S Transition E2F->CellCycle Promotes KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates CellularProcess Cellular Process Z SubstrateY->CellularProcess Compound 2-Phenyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Compound->CDK4_6 Inhibits (On-Target) Compound->KinaseX Inhibits (Off-Target)

Caption: On-target versus off-target effects on cellular signaling pathways.

Tier 3: Phenotypic Screening

Phenotypic screening provides an unbiased approach to identify unexpected cellular effects that may not be predicted by knowledge of specific kinase targets.[6]

Experimental Protocol: High-Content Imaging

  • Principle: This method uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, viability, organelle health, protein localization) in response to compound treatment.[3]

  • Procedure:

    • Plate cells in multi-well plates suitable for imaging.

    • Treat cells with a range of concentrations of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and control compounds.

    • After incubation, stain the cells with a panel of fluorescent dyes that label various cellular components (e.g., nucleus, mitochondria, cytoskeleton).

    • Acquire images using an automated high-content imaging system.

    • Analyze the images using specialized software to quantify dozens of phenotypic parameters.

  • Causality and Interpretation: By comparing the phenotypic "fingerprint" of the test compound to a library of reference compounds with known mechanisms of action, unexpected off-target effects can be inferred. For example, a phenotypic profile similar to a known mitochondrial toxicant would warrant further investigation into off-target effects on mitochondrial proteins.

Tier 4: Safety Pharmacology Assays

These assays are designed to investigate potential adverse effects on major physiological systems and are a critical component of preclinical safety evaluation.[4][8]

Experimental Protocol: hERG Inhibition Assay

  • Principle: The hERG potassium channel is a critical off-target, as its inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This assay measures the compound's ability to block the hERG channel.

  • Procedure:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Employ automated patch-clamp electrophysiology to measure the hERG current in response to a voltage step protocol.

    • Apply increasing concentrations of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and measure the inhibition of the hERG current.

    • Calculate the IC50 value for hERG inhibition.

  • Causality and Interpretation: A low IC50 value for hERG inhibition is a significant safety concern. These data are crucial for assessing the potential cardiotoxicity of the compound and must be considered in the context of the anticipated therapeutic dose.

Conclusion

The evaluation of off-target effects is an indispensable component of the preclinical characterization of any novel therapeutic candidate. For compounds based on the 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, a systematic, multi-tiered approach is essential to build a comprehensive selectivity profile. By integrating data from broad kinome screening, cell-based functional assays, unbiased phenotypic analysis, and critical safety pharmacology studies, researchers can make informed decisions about the potential risks and benefits of their lead compounds. This rigorous evaluation, benchmarked against established drugs, provides the foundation for developing safer and more effective targeted therapies.

References

  • Ciavarella, C., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. [Link]

  • Goel, S., et al. (2017). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Trends in Cell Biology.
  • Lito, P., et al. (2014). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B.
  • Engel, J., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Stites, E. C., & Archer, K. J. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Fassl, A., et al. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Journal of Thoracic Disease.
  • Takeda, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry.
  • Li, J., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Labcorp. Safety Pharmacology. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Ascendex Scientific, LLC. 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. [Link]

  • National Institutes of Health. (2021). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry.
  • MDPI. (2024).
  • Chen, L., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry.
  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. [Link]

  • ScienceDirect. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Results in Chemistry.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design.
  • Pan, Z., et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • YouTube. (2024). Next generation CDK4 + CDK2 selective inhibitor in HR+ HER2- metastatic breast cancer. [Link]

  • Ross, M., et al. (2024). Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Golani, L. K., et al. (2016). Tumor Targeting with Novel 6-Substituted Pyrrolo [2,3-d] Pyrimidine Antifolates with Heteroatom Bridge Substitutions via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry.
  • ResearchGate. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • Shi, D. D., et al. (2022). De novo pyrimidine synthesis is a targetable vulnerability in IDH mutant glioma. Cancer Cell.
  • Ye, D., et al. (2018).
  • National Institutes of Health. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry.

Sources

Navigating the ADME Landscape: A Comparative Guide to the Pharmacokinetics of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a variety of potent and selective kinase inhibitors.[1] Its rigid, three-dimensional structure provides an excellent framework for developing targeted therapies against a range of diseases, most notably cancer. This guide offers a comparative analysis of the pharmacokinetic (PK) profiles of several key derivatives from this class, with a focus on inhibitors of KRAS, Erk2, and Axl kinases. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is paramount for researchers, scientists, and drug development professionals in optimizing lead candidates and designing effective clinical trials.

The journey of a drug from administration to its target and subsequent clearance from the body is a complex process. For kinase inhibitors built upon the tetrahydropyrido[3,4-d]pyrimidine scaffold, subtle structural modifications can dramatically alter their pharmacokinetic behavior, influencing oral bioavailability, target engagement, and overall therapeutic efficacy. This guide will delve into the available preclinical data for prominent examples, highlighting the interplay between chemical structure and pharmacokinetic outcomes.

Comparative Pharmacokinetic Analysis

A direct, head-to-head comparison of all derivatives is challenging due to variations in preclinical models and experimental conditions across different studies. However, by collating the available data, we can discern important trends and structure-pharmacokinetic relationships (SPKR) that inform future drug design.

KRAS G12C Inhibitors: A Quantitative Look at Adagrasib and a Preclinical Candidate

The development of covalent inhibitors targeting the KRAS G12C mutation has been a significant breakthrough in oncology. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been instrumental in this area, with Adagrasib (MRTX849) being a clinically approved therapeutic.[2]

Adagrasib (MRTX849) has been optimized for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours, extensive tissue distribution, and dose-dependent pharmacokinetics.[3][4][5] Preclinical studies in rats have demonstrated good oral bioavailability.[6]

Another notable preclinical candidate from this class, herein referred to as Compound 13 , has also been evaluated for its ADME and PK properties.[1] Studies on this compound provide valuable insights into the optimization process within this chemical series.

Below is a comparative summary of their preclinical pharmacokinetic parameters:

ParameterAdagrasib (MRTX849) in RatsCompound 13 in MiceKey Observations
Dose 30 mg/kg (Oral), 5 mg/kg (IV)3 mg/kg (IV)Different species and doses necessitate cautious comparison.
Cmax (Oral) 677.45 ± 58.72 ng/mL[6]Not explicitly stated in the provided abstracts.Adagrasib achieves substantial plasma concentrations after oral dosing.
Tmax (Oral) 3.20 ± 0.42 h[6]Not explicitly stated in the provided abstracts.Suggests a moderate rate of oral absorption for Adagrasib.
t1/2 (IV) 2.08 ± 0.54 h[6]Not explicitly stated in the provided abstracts.
t1/2 (Oral) 3.50 ± 0.21 h[6]Not explicitly stated in the provided abstracts.Adagrasib exhibits a relatively short half-life in rats compared to humans.
Bioavailability (F%) 50.72%[6]Not explicitly stated in the provided abstracts.Demonstrates good oral absorption and metabolic stability in rats.
Clearance (CL) Not explicitly stated in the provided abstracts.46 mL/min/kg (IV)[1]Compound 13 shows moderate clearance in mice.
Plasma Protein Binding Not explicitly stated in the provided abstracts.95% (mouse)[1]High plasma protein binding is a common feature of kinase inhibitors.
Permeability Not explicitly stated in the provided abstracts.Low, with P-gp efflux[1]P-glycoprotein efflux can limit oral absorption and CNS penetration.

Expert Insights: The data for Adagrasib in rats reveals good oral bioavailability, a key parameter for patient convenience and compliance.[6] The development from earlier compounds like Compound 13, which exhibited low permeability and was a substrate for P-gp efflux, likely involved structural modifications to mitigate these liabilities and improve oral exposure.[1] The long half-life of Adagrasib observed in humans is a significant clinical advantage, allowing for sustained target inhibition.[4][5]

Erk2 and Axl Inhibitors: A Qualitative Overview
  • Erk2 Inhibitors: A series of tetrahydropyridopyrimidine-based Erk2 inhibitors were developed through structure-based drug design. These compounds demonstrated potent and selective inhibition of Erk2 and were shown to modulate the downstream signaling pathway in cellular and xenograft models.[7][8] The optimization of this series aimed to improve cellular potency and pharmacokinetic properties, leading to the selection of clinical candidates.[8]

  • Axl Inhibitors: Researchers have identified a potent and selective Axl inhibitor, ER-001259851-000, from this chemical class. This compound was described as having "drug-likeness and a promising pharmacokinetic profile in mice," although specific parameters were not disclosed in the abstract.[3][9] The development was driven by the need to improve upon an earlier compound that exhibited low membrane permeability.[3][9]

Expert Insights: The progression of both the Erk2 and Axl inhibitor series highlights a common theme in drug discovery: the iterative process of optimizing a lead scaffold to enhance its ADME properties. Initial hits, while potent, may suffer from poor absorption or rapid clearance. Medicinal chemists address these issues by modifying the chemical structure to improve solubility, reduce metabolic liabilities, and decrease susceptibility to efflux transporters.

Experimental Methodologies: A Guide to Preclinical Pharmacokinetic Assessment

The evaluation of a compound's pharmacokinetic profile relies on a suite of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies used to characterize the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives discussed.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the essential steps for determining key pharmacokinetic parameters following intravenous and oral administration.

in_vivo_pk_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimation Animal Acclimation (e.g., Sprague-Dawley rats) formulation Compound Formulation (e.g., in 5% carboxymethyl-cellulose sodium for oral) fasting Overnight Fasting iv_dose Intravenous Administration (e.g., 5 mg/kg) fasting->iv_dose Dosing groups po_dose Oral Gavage (e.g., 30 mg/kg) fasting->po_dose Dosing groups blood_collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis (Quantification of compound) plasma_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) lcms_analysis->pk_modeling

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Step-by-Step Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the laboratory environment for at least 3 days.

  • Formulation: The test compound is formulated for both intravenous (e.g., in a solution of polyethylene glycol 400 and dimethyl sulfoxide) and oral administration (e.g., as a suspension in 5% carboxymethyl-cellulose sodium).[6]

  • Dosing: Animals are fasted overnight prior to dosing. One group receives the compound via intravenous injection (e.g., into the tail vein), while another receives it by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability.

In Vitro Metabolic Stability Assessment

This assay predicts the extent of metabolism in the liver, a primary site of drug clearance.

metabolic_stability_workflow start Incubate Compound with Liver Microsomes or Hepatocytes cofactor Add NADPH (for microsomes) start->cofactor incubation Incubate at 37°C with shaking cofactor->incubation sampling Collect samples at time points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench reaction (e.g., with cold acetonitrile) sampling->quench analysis LC-MS/MS Analysis (% of parent compound remaining) quench->analysis calculation Calculate half-life (t1/2) and intrinsic clearance (CLint) analysis->calculation

Caption: Workflow for in vitro metabolic stability assessment.

Step-by-Step Protocol:

  • Preparation: The test compound is added to a suspension of liver microsomes or hepatocytes.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH to the microsomal suspension.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent like acetonitrile.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Cell Permeability Assay

This assay evaluates a compound's ability to cross intestinal cell barriers, a key factor in oral absorption.

permeability_assay cluster_A_to_B A to B Permeability cluster_B_to_A B to A Permeability (Efflux) workflow Caco-2 Cell Monolayer on Transwell Insert Apical (A) Chamber Basolateral (B) Chamber add_A Add compound to Apical chamber workflow:A->add_A add_B Add compound to Basolateral chamber workflow:B->add_B sample_B Sample from Basolateral chamber over time add_A->sample_B Measure Papp (A→B) calculate_efflux_ratio Calculate Efflux Ratio (Papp (B→A) / Papp (A→B)) sample_A Sample from Apical chamber over time add_B->sample_A Measure Papp (B→A)

Caption: Diagram of a Caco-2 permeability assay to assess drug absorption and efflux.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, are cultured on permeable Transwell inserts.

  • A to B Permeability: The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen. The appearance of the compound in the basolateral (B) side, representing the bloodstream, is monitored over time.

  • B to A Permeability: In a separate experiment, the compound is added to the basolateral side, and its appearance in the apical side is monitored. This measures the extent of active efflux.

  • Analysis: The concentrations of the compound in the donor and receiver compartments are measured by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Conclusion and Future Directions

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly successful starting point for the development of targeted kinase inhibitors. The preclinical pharmacokinetic data available for KRAS G12C inhibitors like Adagrasib demonstrate that this scaffold can be optimized to yield compounds with excellent drug-like properties, including high oral bioavailability.

While detailed comparative data for Erk2 and Axl inhibitors of this class are less accessible, the qualitative reports of their "promising" pharmacokinetic profiles suggest that the underlying scaffold is amenable to modifications that overcome common ADME liabilities. Future research should focus on the public dissemination of more comprehensive pharmacokinetic data for a wider range of derivatives to facilitate a more direct and quantitative comparison. Such data would be invaluable for guiding the design of the next generation of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based therapeutics with optimized efficacy and safety profiles.

References

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2635-2639. [Link]

  • Chen, R., et al. (2024). Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS. Journal of Inflammation Research, 17, 13-25. [Link]

  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan J. Chem., 18(4). [Link]

  • MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7831. [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1235. [Link]

  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640-644. [Link]

  • Jänne, P. A., et al. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. New England Journal of Medicine, 387(2), 120-131. [Link]

  • OncoLive. (2021). Adagrasib Demonstrates Favorable Efficacy, Pharmacokinetic Profile in Advanced KRAS G12C+ NSCLC. [Link]

  • Sabari, J. K., et al. (2022). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS G12C-Mutant Non–Small Cell Lung Cancer. Clinical Cancer Research, 28(15), 3318-3328. [Link]

  • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1235. [Link]

  • ResearchGate. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. [Link]

  • ACS Publications. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679-6693. [Link]

  • National Center for Biotechnology Information. (2023). Pharmacokinetics of the KRASG12C inhibitor adagrasib is limited by CYP3A and ABCB1, and influenced by carboxylesterase 1 in mice. [Link]

  • National Center for Biotechnology Information. (2022). First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1). [Link]

  • BioWorld. (2014). Genentech and Array BioPharma reports ERK-1/2 inhibitor, GDC-0994. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a detailed protocol for the safe disposal of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic compound utilized in medicinal chemistry and oncology research.[1][2][3] The procedures outlined herein are grounded in established laboratory safety principles and regulatory guidelines to ensure the protection of personnel and the environment.

Hazard Assessment and Characterization

Inferred Potential Hazards:

  • Toxicity: Similar heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Acute toxicity effects may include irritation to the skin, eyes, and respiratory tract.[5] Some related compounds are also suspected of having chronic effects, including potential damage to fertility or an unborn child.

  • Environmental Hazards: Many organic compounds, particularly those with aromatic and heterocyclic structures, are harmful to aquatic life with long-lasting effects.[4] Therefore, direct release into the environment must be strictly avoided.[6]

  • Flammability: While the flammability of this specific compound is not documented, related solvents and heterocyclic compounds can be flammable.[7] Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[7]

  • Reactivity: The reactivity of this compound is not fully characterized. However, as with many nitrogen-containing heterocyclic compounds, it may be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7]

Given these potential hazards, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine should be treated as a hazardous waste unless comprehensive toxicological and environmental data become available to prove otherwise.

Personal Protective Equipment (PPE)

Prior to handling 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A laboratory coat.[8] For larger quantities or in case of a spill, a chemically resistant apron is recommended.Protects against contamination of personal clothing.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or a chemical fume hood.In case of aerosols, dust, or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. For solid spills, gently cover the material to avoid generating dust.

  • Collect the Waste: Carefully scoop the absorbed liquid or solid material into a designated, labeled hazardous waste container.[6] Use non-sparking tools if the compound is suspected to be flammable.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be collected as hazardous waste.

  • Dispose of Waste: The container with the spilled material and cleanup debris must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined in the following section.

Proper Disposal Procedure

The disposal of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine must adhere to federal, state, and local regulations, as well as institutional policies.[9] In general, laboratory chemical waste should be managed as hazardous waste.[10][11][12]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Solid Waste: Collect solid 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste: Solutions containing 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine should be collected in a separate, labeled liquid waste container.

    • Non-halogenated organic solvents containing the compound should be collected in a designated "non-halogenated solvent waste" container.[13]

    • Halogenated organic solvents should be collected in a "halogenated solvent waste" container.[13]

    • Aqueous solutions should be collected in a designated aqueous waste container. Do not dispose of aqueous solutions containing this compound down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations, which is unlikely for a compound with this potential hazard profile.[10][14]

Waste Container Labeling

All waste containers must be properly labeled.[11][15] The label should include:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine".

  • The approximate concentration or percentage of each component in the waste mixture.[10]

  • The primary hazards associated with the waste (e.g., "Toxic," "Flammable," "Environmental Hazard").

  • The date of accumulation.

Storage of Chemical Waste

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Keep waste containers securely closed except when adding waste.[13][15]

  • Store containers in a secondary containment bin to prevent spills.

  • Do not overfill containers; leave at least 10% headspace for expansion.[13][15]

  • Segregate incompatible waste streams to prevent accidental mixing.[10]

Final Disposal

The final disposal of the hazardous waste will be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[12] This typically involves incineration at a permitted hazardous waste facility.[11][14][16] Never dispose of this chemical in the regular trash or down the sanitary sewer.[10][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

G A Start: Generation of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Waste B Characterize Waste Stream A->B C Solid Waste (Pure compound, contaminated labware) B->C D Liquid Waste (Solutions containing the compound) B->D E Package in a Labeled Solid Hazardous Waste Container C->E F Segregate Liquid Waste by Solvent Type D->F M Store in Designated Satellite Accumulation Area (SAA) E->M G Non-Halogenated Solvent Waste F->G Non-Halogenated H Halogenated Solvent Waste F->H Halogenated I Aqueous Waste F->I Aqueous J Package in a Labeled Non-Halogenated Liquid Hazardous Waste Container G->J K Package in a Labeled Halogenated Liquid Hazardous Waste Container H->K L Package in a Labeled Aqueous Hazardous Waste Container I->L J->M K->M L->M N Arrange for Pickup by EHS or Licensed Contractor M->N O Final Disposal via Incineration N->O

Caption: Disposal workflow for 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]

  • Avantor. Material Safety Data Sheet: PYRIDINE. [Link]

  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • PubChem. Pyrido(3,4-d)pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester. [Link]

  • Ascendex Scientific, LLC. 2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Mansoura University. Synthesis of Pyrimidine Derivatives. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Wisconsin–La Crosse. Part G: Chemical Disposal Procedures. [Link]

  • PubChem. 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. [Link]

  • Rasayan Journal of Chemistry. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. [Link]

  • PubMed Central. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]

Sources

Navigating the Safe Handling of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Due to its heterocyclic amine structure, 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine should be handled with caution. Compounds within this class can be harmful if inhaled, absorbed through the skin, or swallowed.[5] They may cause skin and eye irritation, and vapors can lead to respiratory tract irritation.[6][7]

Potential Hazards of Structurally Similar Compounds:

HazardDescriptionPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][7]Dizziness, drowsiness, and other systemic effects.
Skin Corrosion/Irritation Causes skin irritation.[6][7] Prolonged contact may lead to burns.Redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation or burns.[6][7]Pain, redness, and potential damage to the cornea.
Flammability Related compounds like pyridine are flammable liquids and vapors.Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[3]
Environmental Hazards May be toxic to aquatic organisms with long-lasting effects.[5]Environmental contamination if not disposed of properly.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] In situations with a higher risk of splashes or exothermic reactions, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves provide good short-term protection against a broad range of chemicals.[8] For prolonged handling, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection: A flame-retardant lab coat is required. Ensure the lab coat is fully buttoned to provide maximum coverage.[8] For larger quantities or procedures with a higher risk of splashes, chemical-resistant aprons or coveralls should be considered.[9][10]

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[8]

Respiratory Protection:

All handling of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection may be necessary. A full-face or half-mask air-purifying respirator with appropriate cartridges should be used in these situations.[8][9][11] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.[8]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess Task (e.g., weighing, reaction setup, purification) CorePPE Core PPE - Chemical Goggles - Nitrile Gloves - Lab Coat Assess Task->CorePPE Low Risk (Small quantities, contained) EnhancedPPE Enhanced PPE - Face Shield - Double Gloves - Chemical Apron Assess Task->EnhancedPPE Moderate Risk (Larger quantities, splash potential) RespiratoryProtection Respiratory Protection - Fume Hood (Primary) - Respirator (Secondary) Assess Task->RespiratoryProtection Inhalation Hazard

Caption: PPE Selection Workflow for Handling 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every step of the workflow.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a well-ventilated, cool, and dry area, away from heat, sparks, and open flames.[3]

  • Keep the container tightly closed when not in use.[3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Handling Procedures:
  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.

  • Weighing: When weighing, use a balance with a draft shield or conduct the operation within the fume hood to minimize the dispersal of fine powders.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[3]

  • Static Discharge: Take precautionary measures against static discharges, especially when handling flammable solvents. Use non-sparking tools where appropriate.

Handling_Workflow Start Start Receiving Receiving & Inspection Start->Receiving Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Handling Handling in Fume Hood Storage->Handling Waste_Collection Waste Segregation & Collection Handling->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal End End Disposal->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.